molecular formula C6H13NO B1287273 4-Methyltetrahydro-2H-pyran-4-amine CAS No. 693245-65-7

4-Methyltetrahydro-2H-pyran-4-amine

Cat. No.: B1287273
CAS No.: 693245-65-7
M. Wt: 115.17 g/mol
InChI Key: HECZPOCJWCHBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(7)2-4-8-5-3-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECZPOCJWCHBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593770
Record name 4-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693245-65-7
Record name Tetrahydro-4-methyl-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693245-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Methyltetrahydro-2H-pyran-4-amine

This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to a lack of available experimental data in peer-reviewed literature, this guide presents computationally predicted values and outlines general, standardized experimental protocols for the determination of these key physical characteristics.

Data Presentation: Physical Properties

The following table summarizes the physical properties of this compound. It is critical to note that these values are predominantly derived from computational predictions and have not been experimentally verified in published literature. These predictions are sourced from Advanced Chemistry Development (ACD/Labs) Software V11.02 as cited by chemical suppliers.[1]

PropertyValueNotes and Source(s)
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1][2][3][4]
CAS Number 693245-65-7[1][3]
Boiling Point 156.5 ± 33.0 °C (at 760 Torr)Calculated[1]
Density 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr)Calculated[1]
Solubility Freely soluble (145 g/L at 25 °C)Calculated[1]
Flash Point 45.7 ± 18.6 °CCalculated[1]
Physical Form Assumed to be a liquid at standard temperature and pressure based on predicted melting and boiling points. The hydrochloride salt is a solid.[5][6]Inferred from available data.
pKa (Predicted) 10.25 ± 0.10Predicted
LogP (Predicted) 0.85Predicted

Experimental Protocols

While specific experimental determinations for this compound are not available, the following are detailed, standard methodologies for ascertaining the key physical properties of a liquid organic amine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed:

  • Thiele Tube Method: This micro-scale method is advantageous when only a small amount of the substance is available.

    • A small sample (0.5-1.0 mL) is placed in a small test tube (Durham tube).

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[7]

  • Simple Distillation: This method is suitable when a larger volume of the sample is available for purification.

    • A sample volume of at least 5 mL is placed in a round-bottom flask with boiling chips.

    • A simple distillation apparatus is assembled.

    • The flask is heated, and the temperature is monitored.

    • The boiling point is the temperature at which the vapor temperature stabilizes during the collection of the distillate.[7][8]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, this can be accurately determined using gravimetric methods.

  • An empty, dry volumetric flask or pycnometer of a known volume (e.g., 10.00 mL) is weighed on an analytical balance.

  • The flask is carefully filled with the sample liquid up to the calibration mark.

  • The filled flask is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

  • The density is calculated by dividing the mass of the liquid by the known volume of the flask.[9][10][11]

Determination of Solubility

A general procedure to determine the solubility of an amine in water is as follows:

  • To a test tube, add a measured volume of deionized water (e.g., 2 mL).

  • Add a small, measured amount of the amine (e.g., 5 drops or a specific mass).

  • Vigorously stir or vortex the mixture for a set period.

  • Allow the mixture to settle and observe if the amine has fully dissolved.

  • If it has dissolved, continue adding known amounts of the amine until a saturated solution is formed (i.e., when the amine no longer dissolves).

  • The solubility can then be expressed in terms of g/L or other appropriate units. The pH of the resulting solution can also be tested using a pH meter or pH paper to confirm the basic nature of the amine.[12][13]

Mandatory Visualization

The following diagram illustrates a general workflow for the physical characterization of a novel chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_properties Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification boiling_point Boiling Point (Thiele Tube or Distillation) purification->boiling_point density Density (Pycnometer Method) purification->density solubility Solubility (in Water and Organic Solvents) purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy data_table Tabulation of Results boiling_point->data_table density->data_table solubility->data_table spectroscopy->data_table report Technical Data Sheet Generation data_table->report

Caption: Workflow for the physical characterization of a chemical compound.

References

A Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine (CAS 693245-65-7): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The tetrahydropyran (THP) ring is one such scaffold, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it imparts to drug candidates. 4-Methyltetrahydro-2H-pyran-4-amine, with the CAS number 693245-65-7, is a key representative of this class. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals. Pyran-based heterocycles are continuously investigated by researchers for the development of new and effective drugs.[1]

Physicochemical and Spectroscopic Properties

This compound is a saturated heterocyclic compound containing both an ether linkage and a primary amine, making it a valuable and versatile synthetic intermediate.[2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 693245-65-7[3][4][5]
Molecular Formula C6H13NO[3][4][5]
Molecular Weight 115.17 g/mol [3][5][6]
Calculated Density 0.932 ± 0.06 g/cm³[3]
Calculated Boiling Point 156.5 ± 33.0 °C (at 760 Torr)[3]
Calculated Flash Point 45.7 ± 18.6 °C[3]
Solubility Freely soluble (145 g/L at 25 °C)[3]
Physical Form Solid (for hydrochloride salt)[7]
Spectroscopic Profile

While specific, experimentally-derived spectra for this exact compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure. Spectroscopic techniques are a primary method for determining the structure of compounds.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet or doublet depending on chirality and solvent), the methylene protons on the pyran ring (complex multiplets), and the amine protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule, including the quaternary carbon attached to the amine and methyl groups, the four methylene carbons of the ring, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by key absorption bands indicating the presence of N-H bonds (amine stretching, typically in the 3300-3500 cm⁻¹ region), C-H bonds (alkane stretching, ~2850-3000 cm⁻¹), and the C-O-C ether linkage (~1050-1150 cm⁻¹).[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could confirm the exact molecular formula.[8]

Synthesis and Purification

The most common and industrially scalable method for preparing 4-aminotetrahydropyran compounds is through the reductive amination of the corresponding ketone precursor, tetrahydropyran-4-one.[9][10] This process is a cornerstone of synthetic organic chemistry for generating amine-containing molecules.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Outcome start_ketone 4-Methyltetrahydro- 2H-pyran-4-one reductive_amination Reductive Amination start_ketone->reductive_amination start_amine Amine Source (e.g., NH3, NH4OAc) start_amine->reductive_amination crude_product Crude Product reductive_amination->crude_product reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->reductive_amination purification Purification (e.g., Column Chromatography, Distillation) crude_product->purification final_product This compound purification->final_product G cluster_rxn Chemical Derivatization scaffold 4-Methyltetrahydro- 2H-pyran-4-amine (Core Scaffold) amide Amide Coupling (R-COOH) scaffold->amide sulfonamide Sulfonylation (R-SO2Cl) scaffold->sulfonamide alkylation Reductive Alkylation (R-CHO) scaffold->alkylation urea Urea Formation (R-NCO) scaffold->urea library Diverse Compound Library amide->library sulfonamide->library alkylation->library urea->library screening High-Throughput Biological Screening library->screening hit_compound Hit/Lead Compound Identification screening->hit_compound G A Prepare Stock Solution of Compound in DMSO B Perform 2-Fold Serial Dilutions in 96-Well Plate with Growth Media A->B D Inoculate Each Well (except negative control) with Bacteria B->D C Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 18-24 hours) D->E F Visually Inspect for Turbidity (Bacterial Growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

Structural Characterization of 4-Methyloxan-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available structural and physicochemical properties of 4-methyloxan-4-amine (also known as 4-methyltetrahydropyran-4-amine). Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on information aggregated from chemical databases and predicted spectral data.

Chemical Identity and Physical Properties

4-Methyloxan-4-amine is a saturated heterocyclic compound containing a tetrahydropyran ring substituted with a methyl and an amine group at the 4-position. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
IUPAC Name 4-methyloxan-4-aminePubChem[1]
CAS Number 693245-65-7ChemicalBook, PubChem[1][2]
SMILES CC1(CCOCC1)NPubChem[1]
Predicted XlogP -0.1PubChem[1]
Predicted Topological Polar Surface Area 35.3 ŲPubChem[1]
Predicted Boiling Point 156.5 ± 33.0 °C (at 760 Torr)chemBlink[3]
Predicted Density 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr)chemBlink[3]

Spectroscopic Characterization (Predicted and Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methylene protons of the tetrahydropyran ring, and the amine protons. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The methylene protons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to the other methylene protons. The amine protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, and the two sets of non-equivalent methylene carbons in the tetrahydropyran ring. The carbon atoms bonded to the oxygen and nitrogen atoms will be deshielded and thus appear at a lower field.

Mass Spectrometry (MS)

The nominal mass of 4-methyloxan-4-amine is 115. The high-resolution mass spectrum should show a molecular ion peak corresponding to its exact mass. Fragmentation patterns would likely involve the loss of the methyl group, the amine group, or cleavage of the tetrahydropyran ring. Predicted mass spectrometry data for various adducts are available.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methyloxan-4-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹).

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis and characterization of 4-methyloxan-4-amine are not published in detail. However, a plausible synthetic route and general analytical procedures can be outlined.

Synthesis: Reductive Amination

A common method for the synthesis of such amines is the reductive amination of a corresponding ketone. The logical workflow for the synthesis of 4-methyloxan-4-amine would be:

G ketone 4-Methyltetrahydropyran-4-one imine Iminium Intermediate ketone->imine Reaction with Ammonia amine Ammonia amine->imine product 4-Methyloxan-4-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Plausible synthetic workflow for 4-methyloxan-4-amine.

Protocol:

  • Imine Formation: 4-Methyltetrahydropyran-4-one would be dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an excess of ammonia. The reaction mixture would be stirred to facilitate the formation of the corresponding iminium intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would be added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the ketone.

  • Work-up and Purification: Upon completion of the reaction, the solvent would be removed under reduced pressure. The residue would be taken up in an organic solvent and washed with an aqueous basic solution to remove unreacted starting materials and byproducts. The organic layer would then be dried and concentrated. The crude product would be purified by column chromatography or distillation to yield pure 4-methyloxan-4-amine.

Analytical Characterization Workflow

The structural confirmation of the synthesized 4-methyloxan-4-amine would follow a standard analytical workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Caption: General workflow for analytical characterization.

Protocols:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: The IR spectrum would be recorded using an FTIR spectrometer, typically as a thin film on a salt plate or as a solution in a suitable solvent.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest the involvement of 4-methyloxan-4-amine in any specific signaling pathways.

Disclaimer: The information provided in this document is based on publicly available data and chemical principles. The spectral data and experimental protocols are predictive and generalized due to the absence of detailed published experimental studies. Researchers should verify this information through their own experimental work.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-amino-4-methyltetrahydropyran and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, publicly available spectroscopic data for 4-amino-4-methyltetrahydropyran is limited. This guide will provide a representative overview of the expected spectroscopic characteristics based on its chemical structure and available data for the closely related analog, 4-aminotetrahydropyran. The experimental protocols and data tables presented are illustrative and intended for research and drug development professionals.

Introduction

4-amino-4-methyltetrahydropyran is a substituted heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a saturated, sp³-rich scaffold. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules. This guide details the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with generalized experimental protocols for synthesis and analysis.

Chemical Structure and Properties

  • IUPAC Name: 4-Methyltetrahydropyran-4-amine

  • CAS Number: 693245-65-7

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.17 g/mol

For the purpose of this illustrative guide, we will refer to the spectroscopic data of the parent compound, 4-aminotetrahydropyran .

  • IUPAC Name: Tetrahydropyran-4-amine

  • CAS Number: 38041-19-9

  • Molecular Formula: C₅H₁₁NO

  • Molecular Weight: 101.15 g/mol [1][2]

Spectroscopic Data Presentation (Illustrative for 4-aminotetrahydropyran)

The following tables summarize the expected spectroscopic data for 4-aminotetrahydropyran.

Table 1: ¹H NMR Spectroscopic Data for 4-aminotetrahydropyran (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m2HH-2e, H-6e (axial protons deshielded by oxygen)
~3.2 - 3.4m2HH-2a, H-6a (equatorial protons)
~2.8 - 3.0m1HH-4 (methine proton adjacent to the amino group)
~1.7 - 1.9m2HH-3e, H-5e (axial protons)
~1.4 - 1.6m2HH-3a, H-5a (equatorial protons)
~1.3 (broad s)s2H-NH₂ (protons of the amino group)

Table 2: ¹³C NMR Spectroscopic Data for 4-aminotetrahydropyran (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~67C-2, C-6
~48C-4
~34C-3, C-5

Table 3: IR Spectroscopic Data for 4-aminotetrahydropyran

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (primary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1620 - 1560MediumN-H bend (primary amine)
1100 - 1050StrongC-O-C stretch (ether)

Table 4: Mass Spectrometry Data for 4-aminotetrahydropyran

m/zRelative Intensity (%)Assignment
101High[M]⁺ (Molecular Ion)
84Moderate[M - NH₃]⁺
72ModerateFragmentation
56HighFragmentation
44High[CH₂=NH₂]⁺

Experimental Protocols

4.1. Illustrative Synthesis of 4-aminotetrahydropyran

A common route to 4-aminotetrahydropyran involves the reductive amination of tetrahydropyran-4-one.

  • Step 1: Oximation of Tetrahydropyran-4-one. Tetrahydropyran-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The mixture is typically stirred at room temperature for several hours to yield tetrahydropyran-4-one oxime.

  • Step 2: Reduction of the Oxime. The resulting oxime is then reduced to the primary amine. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere. The reaction is typically performed at reflux, followed by a careful workup procedure involving sequential addition of water and aqueous sodium hydroxide to quench the excess reducing agent and precipitate aluminum salts.

  • Purification. The crude product is then purified by distillation or column chromatography to yield pure 4-aminotetrahydropyran.

4.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[3] The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

  • Infrared (IR) Spectroscopy. The IR spectrum is obtained using an FTIR spectrometer.[5] A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.[6]

  • Mass Spectrometry (MS). Mass spectra are typically acquired using electron ionization (EI) on a mass spectrometer.[7][8] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.[8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a small molecule like 4-amino-4-methyltetrahydropyran.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_reporting Reporting start Starting Materials (e.g., Tetrahydropyran-4-one) reaction Chemical Reaction (e.g., Reductive Amination) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Pure Product (4-amino-4-methyltetrahydropyran) purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data report Technical Report (Data Tables, Protocols) data->report

References

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information for the application and further investigation of this compound.

Physicochemical Properties

This compound hydrochloride is a solid, heterocyclic organic compound.[1] As a hydrochloride salt, it is expected to be more soluble in water than its free base form.[2] The presence of the amine group suggests the potential for hydrogen bonding, which can influence its physical properties such as boiling point and solubility.[2]

A summary of its key physicochemical properties is presented in the table below. Please note that some of the data for the free base, 4-Methyltetrahydropyran-4-amine, are calculated values.

PropertyValueSource
Chemical Name This compound hydrochloride[3]
CAS Number 851389-38-3[3]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Calculated Boiling Point (Free Base) 156.5 ± 33.0 °C (at 760 Torr)
Calculated Density (Free Base) 0.932 ± 0.06 g/cm³ (at 20 °C)
Calculated Solubility (Free Base) Freely soluble (145 g/L at 25 °C)
Storage Temperature Inert atmosphere, Room Temperature[3]

Synthesis and Purification

The synthesis of this compound hydrochloride can be conceptually approached through a reductive amination pathway, a common method for the formation of amines from carbonyl compounds. A plausible synthetic route starts from the commercially available tetrahydro-4H-pyran-4-one.

A detailed experimental protocol for a similar compound, N-methyltetrahydro-2H-pyran-4-amine, involves the reaction of tetrahydro-4H-pyran-4-one with methylamine, followed by reduction with sodium cyanoborohydride.[4] This suggests a similar strategy could be employed for the synthesis of this compound, likely using an appropriate aminating agent followed by reduction and subsequent formation of the hydrochloride salt.

A patent for the synthesis of a related compound, 4-amino-2-methyltetrahydropyran hydrochloride, describes a multi-step process starting from 2-methyltetrahydropyranyl-4-methanesulfonate.[5] This highlights an alternative approach to constructing the substituted tetrahydropyran ring system.

Below is a logical workflow for a potential synthesis of the target compound based on available information.

G A Tetrahydro-4H-pyran-4-one B Intermediate (Imine/Enamine) A->B Reductive Amination C This compound (Free Base) B->C D This compound hydrochloride C->D Salt Formation R1 Ammonia or Ammonium Salt R1->B R2 Reducing Agent (e.g., NaBH3CN, H2/Catalyst) R2->C R3 Hydrochloric Acid (HCl) R3->D

A potential synthetic workflow for this compound hydrochloride.
Experimental Protocol: Synthesis of a Related Compound (N-methyltetrahydro-2H-pyran-4-amine)

The following protocol for a related compound is provided as a reference for a potential synthetic strategy.[4]

  • Reaction Setup: In a suitable reaction vessel, combine tetrahydro-4H-pyran-4-one and methylamine.

  • Reaction Progression: Stir the reaction mixture continuously for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.7 g, 12 mmol). Continue stirring for 16 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the completion of the reaction.

  • Isolation: Upon completion, isolate the target product, N-methyltetrahydro-2H-pyran-4-amine. The product is described as a yellow liquid.

  • Characterization: The product can be characterized by mass spectrometry (ESI) m/z 115 [M]+.

Pharmacological Properties and Biological Activity

Currently, there is limited publicly available information on the specific pharmacological properties, biological activity, and mechanism of action of this compound hydrochloride.

However, the tetrahydropyran motif is a common scaffold found in numerous biologically active natural products and synthetic compounds.[6] Derivatives of tetrahydropyran have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[6] Substituted aminotetrahydropyrans, in particular, have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.[6]

Given the structural similarities to other biologically active tetrahydropyran derivatives, this compound hydrochloride may warrant investigation for its potential pharmacological activities. Further research is required to elucidate its biological targets and therapeutic potential.

Analytical Methodologies

The purity and identity of this compound hydrochloride can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of aminopyridines can be adapted for this compound. The hydrophilic nature of such compounds may require specific chromatographic conditions to achieve good peak shape and resolution. A method using a mixed-mode column (e.g., Amaze HD) with a mobile phase consisting of acetonitrile, methanol, formic acid, and ammonium formate has been shown to be effective for similar compounds and is compatible with mass spectrometry detection.

  • Column: Mixed-mode column (e.g., Amaze HD, 3.2 x 150 mm)

  • Mobile Phase: Acetonitrile/Methanol (e.g., 60/40) with 0.2% formic acid and 0.25% ammonium formate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm), or Mass Spectrometry (MS)

  • Injection Volume: 1-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on Mixed-Mode Column B->C D Detection (UV or MS) C->D E Data Analysis (Purity and Quantification) D->E

A general experimental workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, an expected m/z would be around 116.18 [M+H]⁺.

Safety and Handling

This compound hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

General Safety Recommendations:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a dry and cool place.

This technical guide provides a summary of the currently available information on this compound hydrochloride. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications in research and drug development.

References

The Ascendant Role of Substituted Tetrahydropyran Amines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ether, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to modulate physicochemical characteristics have made it a valuable component in the design of novel therapeutic agents. When substituted with an amine group, the resulting tetrahydropyran amines exhibit a diverse and potent range of biological activities, positioning them as critical building blocks in the development of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted tetrahydropyran amines, with a focus on their applications in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted tetrahydropyran amines have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases that are pivotal to cancer cell proliferation and survival. One of the key signaling cascades implicated in numerous cancers is the PI3K/Akt/mTOR pathway, and inhibitors of this pathway are a major focus of oncology research.

Kinase Inhibitory Activity

Recent studies have highlighted the potential of tetrahydropyran-containing compounds as potent kinase inhibitors. While specific data for a broad range of substituted tetrahydropyran amines remains an active area of research, related heterocyclic structures provide valuable insights into their potential efficacy. For instance, pyrimidine derivatives, which share structural similarities with certain tetrahydropyran amine analogs, have shown significant inhibitory activity against various kinases.

Compound ClassTarget KinaseIC50 (µM)Reference
Pyridylpyrimidinylaminophenyl amidesc-Src kinase8.39 - Comparable to Imatinib[1]
4-Aryl-thiazole-2-aminesROCK II0.02[2]
ThienopyrimidinesVEGFR-2Potent Inhibition[3]
Pyrrolo[2,1-f][4][5][6]triazinesVEGFR-2Low nanomolar[7][8]

Table 1: Kinase Inhibitory Activity of Related Heterocyclic Compounds

The data in Table 1, while not exclusively focused on tetrahydropyran amines, underscores the potential of heterocyclic amines to achieve potent and selective kinase inhibition. The development of tetrahydropyran amine-based kinase inhibitors is a promising avenue for novel cancer therapeutics.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors targeting this pathway incorporate heterocyclic moieties, including those with morpholine rings, which are structurally related to tetrahydropyran.

Below is a representation of the PI3K/Akt/mTOR signaling pathway, illustrating the points of intervention for potential inhibitors.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and key regulatory nodes.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of novel antibacterial and antifungal agents. Substituted tetrahydropyran amines have emerged as a promising class of compounds with significant antimicrobial potential.

Antibacterial and Antifungal Efficacy

A number of studies have demonstrated the in vitro efficacy of various heterocyclic amines against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify the potency of an antimicrobial agent.

Compound ClassOrganismMIC (µg/mL)Reference
ThienotriazolopyrimidineS. aureus78.1[9]
Chalcone linked aminesS. aureus2.0 - 10.0[10]
Amide derivativesS. aureus, E. faecalis, K. pneumoniae, P. aeruginosa125 - 1000[11]
1,3-bis(aryloxy)propan-2-aminesS. aureus, S. pyogenes, E. faecalis2.5 - 10[12]
Auranofin AnaloguesS. aureus, E. faecium0.03 - 0.25[13]

Table 2: Antimicrobial Activity of Various Amine Derivatives

These findings highlight the potential of amine-containing heterocyclic compounds, including those with structural similarities to tetrahydropyran amines, to serve as leads for the development of new anti-infective therapies.

Experimental Protocols

A crucial aspect of drug discovery is the ability to reliably synthesize and evaluate the biological activity of novel compounds. This section provides an overview of the methodologies commonly employed in the study of substituted tetrahydropyran amines and related heterocyclic compounds.

General Synthesis of Substituted Amines

The synthesis of substituted amines often involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow for Substituted Amines Start Starting Materials (e.g., Carboxylic Acid, Amine) Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride) Start->Activation Acylation N-Acylation with Amine Derivative Activation->Acylation Purification Purification (e.g., Recrystallization, Chromatography) Acylation->Purification Characterization Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization FinalProduct Final Substituted Amine Product Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of substituted amine compounds.

Detailed Synthetic Protocol Example (Amide Synthesis):

  • Activation of Carboxylic Acid: The carboxylic acid starting material is dissolved in a suitable solvent (e.g., THF). Thionyl chloride is added dropwise to the solution, which is then refluxed to form the corresponding acid chloride.[11]

  • N-Acylation: The amine derivative is dissolved in a solvent such as THF, and a base like triethylamine is added.[11] The previously prepared acid chloride is then added dropwise to this solution. The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[10][11]

  • Characterization: The structure and purity of the final compound are confirmed by various analytical methods, including 1H NMR, 13C NMR, FT-IR spectroscopy, mass spectrometry, and elemental analysis.[11]

In Vitro Kinase Inhibition Assay Protocol

A common method for evaluating the potency of kinase inhibitors is the luminescent kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Target kinase and substrate solution

  • Test compound (substituted tetrahydropyran amine)

  • Luminescent kinase detection reagent

  • 384-well white, opaque-bottom plates

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO, followed by an intermediate dilution in the kinase buffer.

  • Dispense 5 µL of the test compound dilutions into the wells of the 384-well plate. Include appropriate controls (DMSO for no inhibition, and no kinase for background).

  • Add 10 µL of the 2X kinase-substrate solution to all wells except the negative controls.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of the luminescent detection reagent to all wells and incubate for an additional 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland)

  • Test compound (substituted tetrahydropyran amine)

  • 96-well microtiter plates

  • Positive control antibiotic and negative control (vehicle)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum and a known effective antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the test compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Conclusion

Substituted tetrahydropyran amines represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated potential as potent anticancer and antimicrobial agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further development. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers and scientists to explore the vast therapeutic potential of this important chemical scaffold. As research in this area continues to expand, it is anticipated that substituted tetrahydropyran amines will play an increasingly significant role in the development of novel and effective treatments for a wide range of human diseases.

References

Unveiling Therapeutic Avenues for 4-Methyltetrahydro-2H-pyran-4-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent structural rigidity and the presence of a key amino group provide a foundation for developing potent and selective modulators of various biological targets. This technical guide delves into the potential therapeutic applications of this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways to accelerate drug discovery efforts in this promising chemical space.

Identified Therapeutic Targets and Biological Activities

Derivatives of the broader 4-aminotetrahydropyran class have demonstrated significant activity across a range of therapeutic areas, suggesting promising avenues for the 4-methylated analog. Key targets identified in the scientific literature include protein kinases, phosphodiesterases, and G-protein coupled receptors, with implications for oncology, neurodegenerative disorders, and inflammatory diseases.

Anticancer Potential: Targeting the Cell Cycle and DNA Damage Response

The tetrahydropyran motif is a recognized feature in a number of kinase inhibitors.[1] Research into related pyran derivatives has highlighted their potential as anticancer agents, primarily through the inhibition of key regulators of cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical enzyme in the regulation of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] While specific data for this compound derivatives is still emerging, broader 4H-pyran derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[3]

Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM kinase is a primary sensor and transducer of DNA double-strand breaks, a form of DNA damage. Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. The 4-aminotetrahydropyran scaffold has been incorporated into potent ATM inhibitors, suggesting that 4-methylated derivatives could also be effective in this context.[1]

Neurological and Inflammatory Disorders: Modulating Key Signaling Pathways

The unique structural properties of 4-aminotetrahydropyran derivatives make them attractive candidates for targeting central nervous system (CNS) disorders and inflammatory conditions.

Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling, which is implicated in a range of neuropsychiatric disorders. The tetrahydropyran moiety has been utilized in the design of potent and selective PDE10A inhibitors for potential use in treating conditions like schizophrenia and Huntington's disease.[4]

Cannabinoid Receptor 2 (CB2): The CB2 receptor is a G-protein coupled receptor primarily expressed on immune cells. Activation of CB2 is associated with anti-inflammatory and analgesic effects, making it a compelling target for inflammatory pain and autoimmune diseases. Derivatives incorporating a (tetrahydro-2H-pyran-4-yl)methyl group have been identified as selective CB2 receptor agonists.[5]

Quantitative Data Summary

While specific quantitative data for this compound derivatives remains limited in publicly available literature, the following table summarizes representative data for related pyran and tetrahydropyran derivatives against relevant therapeutic targets. This information provides a valuable starting point for structure-activity relationship (SAR) studies and the design of novel analogs based on the this compound core.

Compound ClassTargetAssay TypeValueReference
4H-Pyran DerivativeHCT-116 (Colon Cancer)Cell Viability (IC50)75.1 µM[6]
4H-Pyran DerivativeCDK2Kinase InhibitionDose-dependent[3]
ATM Inhibitor (Urea-based)ATM KinaseKinase Inhibition (IC50)0.32 nM[1]
Pyrimidine DerivativeCB2 ReceptorAgonist Activity (ED50)0.1 mg/kg (in vivo)[5]

Key Experimental Protocols

To facilitate the exploration of this compound derivatives, this section provides detailed methodologies for key in vitro assays relevant to the identified therapeutic targets.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of functionalized 4H-pyran derivatives is the one-pot multicomponent reaction.[7] This approach offers high atom economy and allows for the generation of diverse molecular scaffolds.

Protocol: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives [7]

  • To a round-bottom flask, add the desired aldehyde (1 mmol), malononitrile (1 mmol), and a suitable derivative of 4-methyltetrahydro-4H-pyran-4-one (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Biochemical Kinase Assays

Several commercially available assay formats can be utilized to determine the inhibitory activity of compounds against kinases such as CDK2 and ATM. These assays typically measure the amount of ADP produced or the phosphorylation of a substrate.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal through a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cannabinoid Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor, such as the CB2 receptor.

Protocol: [³H]CP55,940 Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Add increasing concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).

  • Add a fixed amount of the CB2 receptor-expressing cell membranes to each well.

  • Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters with ice-cold wash buffer. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the CB2 receptor.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 CDK2/Cyclin E Signaling Pathway G1 Phase G1 Phase CDK2/Cyclin E CDK2/Cyclin E G1 Phase->CDK2/Cyclin E Activation Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin E->Rb Phosphorylation Phosphorylates E2F Release E2F Release Rb Phosphorylation->E2F Release Induces S Phase Entry S Phase Entry E2F Release->S Phase Entry Promotes 4-Methyl-THP-Amine Derivative 4-Methyl-THP-Amine Derivative 4-Methyl-THP-Amine Derivative->CDK2/Cyclin E Inhibits

CDK2 Signaling Pathway Inhibition

cluster_1 Experimental Workflow: Kinase Inhibition Assay Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Reagents Kinase Reaction Incubate Reagents (e.g., 60 min at 30°C) Prepare Reagents->Kinase Reaction Terminate Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Kinase Reaction->Terminate Reaction Signal Generation Add Kinase Detection Reagent (Incubate 30-60 min) Terminate Reaction->Signal Generation Data Acquisition Measure Luminescence Signal Generation->Data Acquisition Data Analysis Calculate IC50 Values Data Acquisition->Data Analysis End End Data Analysis->End

Workflow for a Luminescent Kinase Assay

cluster_2 CB2 Receptor Signaling CB2 Agonist 4-Methyl-THP-Amine Derivative (Agonist) CB2 Receptor CB2 Receptor CB2 Agonist->CB2 Receptor Binds to G_i/o Protein Gαi/o Activation CB2 Receptor->G_i/o Protein Adenylyl Cyclase Inhibition of Adenylyl Cyclase G_i/o Protein->Adenylyl Cyclase cAMP Decreased cAMP Adenylyl Cyclase->cAMP Immune Response Modulation of Immune Response cAMP->Immune Response

CB2 Receptor Agonist Signaling

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The insights gathered from related compound series strongly suggest that derivatives of this core could yield potent and selective modulators of key biological targets implicated in cancer, neuroinflammation, and other diseases. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this exciting class of molecules. Future efforts should focus on generating a diverse library of this compound derivatives and screening them against a panel of relevant targets to elucidate specific structure-activity relationships and identify lead compounds for further preclinical development.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Methyltetrahydro-2H-pyran-4-amine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines calculated values, data from analogous compounds, and established chemical principles to offer a thorough assessment. Proposed experimental protocols are also detailed to guide researchers in generating specific data for this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
CAS Number 693245-65-7[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Solid (for hydrochloride salt)[2]
Boiling Point 156.5 ± 33.0 °C (760 Torr, Calculated)[3]
Density 0.932 ± 0.06 g/cm³ (20 °C, 760 Torr, Calculated)[3]
Flash Point 45.7 ± 18.6 °C (Calculated)[3]

Solubility Profile

The solubility of this compound is a critical parameter for its application in drug discovery and development, influencing aspects from reaction kinetics to bioavailability.

Aqueous and Organic Solvent Solubility

While extensive experimental data is not publicly available, a calculated aqueous solubility has been reported. General principles of amine solubility suggest good solubility in many organic solvents.

SolventTemperature (°C)SolubilityData TypeSource
Water25145 g/LCalculated[3]

Based on the structure of this compound, a primary amine with a relatively low molecular weight and the presence of a polar ether group, it is expected to be soluble in a range of polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Like other low molecular weight amines, it is also anticipated to be soluble in less polar solvents like dichloromethane (DCM) and diethyl ether.[4]

The solubility of amines is highly dependent on pH. In acidic conditions, the primary amine will be protonated to form an ammonium salt, which is expected to have significantly higher aqueous solubility.[2]

Proposed Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Equilibrate solvent at a constant temperature prep2 Add excess this compound to the solvent prep1->prep2 exp1 Agitate the mixture for a defined period (e.g., 24-48 hours) to ensure equilibrium prep2->exp1 exp2 Allow the solution to settle, separating the undissolved solid exp1->exp2 analysis1 Extract a clear aliquot of the supernatant exp2->analysis1 analysis2 Filter the aliquot to remove any remaining solid particles analysis1->analysis2 analysis3 Quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV, GC-MS) analysis2->analysis3

Workflow for Experimental Solubility Determination

Stability Profile

Understanding the chemical stability of this compound is crucial for its storage, handling, and use in further synthetic steps or as part of a final active pharmaceutical ingredient.

pH-Dependent Stability and Hydrolysis

Cyclic amines and aminals can be susceptible to hydrolysis, particularly under acidic conditions.[5] While specific data for this compound is unavailable, it is plausible that in acidic aqueous media, the compound could undergo ring-opening or other degradation reactions. Conversely, it is expected to be relatively stable in neutral and basic conditions.

Oxidative Stability

Studies on the closely related compound, 4-Methyltetrahydropyran (4-MeTHP), have shown that it can undergo oxidative degradation.[5][6] The degradation is initiated by a C-H abstraction, primarily at the C2 position adjacent to the ether oxygen, leading to the formation of oxidized products.[5][6] It is reasonable to hypothesize that this compound could be susceptible to similar oxidative degradation pathways, potentially initiated by various oxidizing agents.

G compound This compound degradation_product Potential Oxidized Degradation Products (e.g., ring-opened products, C2-oxidized species) compound->degradation_product Oxidation oxidant Oxidizing Agent oxidant->degradation_product

Potential Oxidative Degradation Pathway

Thermal and Photostability

Specific data on the thermal and photostability of this compound is not available. As a general practice for amines, it is advisable to store the compound in a cool, dark place to minimize potential degradation from heat and light.

Proposed Experimental Protocol for Stability Testing (Forced Degradation)

A forced degradation study is recommended to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points prep1 Prepare solutions of this compound in appropriate solvents stress1 Acidic Hydrolysis (e.g., HCl) prep1->stress1 stress2 Basic Hydrolysis (e.g., NaOH) prep1->stress2 stress3 Oxidative (e.g., H₂O₂) prep1->stress3 stress4 Thermal (e.g., elevated temperature) prep1->stress4 stress5 Photolytic (e.g., UV/Vis light exposure) prep1->stress5 analysis1 Withdraw samples at defined intervals stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze using a stability-indicating method (e.g., HPLC with a photodiode array detector) analysis1->analysis2 analysis3 Quantify the parent compound and identify/quantify degradation products analysis2->analysis3

Workflow for Forced Degradation Studies

Signaling Pathways

There is currently no information available in the public domain linking this compound to any specific biological signaling pathways. This compound is primarily documented as a chemical intermediate for synthesis.

Summary and Recommendations

This compound is a compound with a calculated high aqueous solubility. Based on its structure, it is expected to be soluble in polar organic solvents and its aqueous solubility is likely to increase in acidic conditions. While specific stability data is lacking, it is prudent to consider potential degradation via hydrolysis under acidic conditions and through oxidation.

For researchers and drug development professionals, it is highly recommended to perform experimental validation of the solubility and stability of this compound under conditions relevant to their specific applications. The protocols outlined in this guide provide a solid foundation for these investigations. Proper storage in a cool, dark, and inert environment is advised to ensure the long-term integrity of the compound.

References

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, sp³-rich tetrahydropyran scaffold is a desirable feature in modern drug design, often conferring improved physicochemical properties such as solubility and metabolic stability to lead compounds. This technical guide provides a comprehensive review of the available literature on this compound, detailing its chemical properties, synthetic routes, and its role as a building block in the development of bioactive molecules. Detailed experimental protocols for its synthesis are provided, alongside a summary of its known physicochemical and spectroscopic data. Furthermore, this document explores the applications of closely related tetrahydropyran amine derivatives in drug discovery, supported by quantitative data and a visualization of a relevant biological pathway.

Physicochemical and Spectroscopic Properties

This compound is a saturated heterocyclic compound. Its key properties are summarized in the tables below. The data is a combination of experimentally determined values and scientifically calculated predictions where experimental data is unavailable.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 693245-65-7[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Boiling Point 156.5 ± 33.0 °C (at 760 Torr)[1]
Density 0.932 ± 0.06 g/cm³ (at 20 °C)[1]
Flash Point 45.7 ± 18.6 °C[1]
Solubility Freely soluble (145 g/L at 25 °C)[1]
pKa Not available
LogP -0.1 (Predicted)
Table 2: Spectroscopic Data (Predicted and Inferred from Analogs)
Spectrum TypeExpected Features
¹H NMR Signals corresponding to the methyl group protons (singlet), methylene protons adjacent to the oxygen and nitrogen atoms (multiplets), and the amine protons (broad singlet).
¹³C NMR Resonances for the quaternary carbon bearing the methyl and amino groups, the methyl carbon, and the four distinct methylene carbons of the pyran ring.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyran ring. The base peak for the related compound, Tetrahydro-4-methyl-2H-pyran, is at m/z 55.[2]
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for a primary amine around 3300-3400 cm⁻¹ (typically two bands), C-H stretching bands below 3000 cm⁻¹, and a C-N stretching band in the 1020-1250 cm⁻¹ region.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies. Two prominent and effective routes are the Ritter reaction starting from the corresponding tertiary alcohol and reductive amination of the corresponding ketone.

Synthetic Route 1: Ritter Reaction

The Ritter reaction provides a direct method to convert tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding amine.[4] This pathway involves the formation of a stable carbocation intermediate from 4-methyltetrahydro-2H-pyran-4-ol in the presence of a strong acid, followed by nucleophilic attack by a nitrile and subsequent hydrolysis.

Step 1: Synthesis of N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide

  • To a stirred solution of 4-methyltetrahydro-2H-pyran-4-ol (1 equivalent) in acetonitrile (used as both solvent and reactant), slowly add concentrated sulfuric acid (2-3 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to this compound

  • Reflux the N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If acidic hydrolysis was performed, basify the solution with a strong base (e.g., NaOH pellets) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Ritter Reaction Synthesis start 4-Methyltetrahydro-2H-pyran-4-ol intermediate1 Carbocation Intermediate start->intermediate1 H2SO4 intermediate2 Nitrilium Ion intermediate1->intermediate2 + CH3CN nitrile Acetonitrile (CH3CN) nitrile->intermediate2 amide N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide intermediate2->amide H2O Workup final_product This compound amide->final_product Hydrolysis (H+ or OH-)

Caption: Ritter reaction pathway for synthesis.
Synthetic Route 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5][6] This two-step, one-pot process involves the reaction of 4-methyltetrahydro-2H-pyran-4-one with an amine source (like ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

  • Dissolve 4-methyltetrahydro-2H-pyran-4-one (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (3-5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. These reducing agents are selective for the imine over the ketone.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of a weak acid (e.g., 1M HCl) until gas evolution ceases.

  • Make the solution basic (pH > 12) by adding a concentrated aqueous solution of NaOH.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation to obtain pure this compound.

Reductive Amination Synthesis start 4-Methyltetrahydro-2H-pyran-4-one intermediate Imine Intermediate start->intermediate + NH3 (e.g., NH4OAc) final_product This compound intermediate->final_product Reduction (e.g., NaBH3CN)

Caption: Reductive amination pathway for synthesis.

Role in Medicinal Chemistry and Drug Discovery

The tetrahydropyran (THP) motif is frequently incorporated into drug candidates to enhance their pharmacological profiles. The sp³-hybridized nature of the THP ring can improve compound solubility, reduce planarity, and provide specific vectors for interaction with biological targets. The amino group at the 4-position serves as a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

While specific biological activity data for this compound is not widely published, numerous patents and research articles highlight the importance of the closely related aminotetrahydropyran scaffold in the development of potent and selective therapeutics.

Table 3: Biological Activities of Representative Tetrahydropyran Amine Derivatives
Compound/ScaffoldTargetBiological Activity (IC₅₀/EC₅₀)Therapeutic AreaReference
Pyrazoloquinolines containing a 4-(aminomethyl)tetrahydropyran moietyPDE10A InhibitorsNot specifiedSchizophrenia[7]
CC-223 (contains a tetrahydropyran amine fragment)mTOR Kinase InhibitorIC₅₀ = 16 nMOncology
GW842166X (contains a (tetrahydro-2H-pyran-4-yl)methyl moiety)CB2 Receptor AgonistOral ED₅₀ = 0.1 mg/kg (rat FCA model)Inflammatory Pain
Omarigliptin (contains a substituted aminotetrahydropyran)DPP-4 InhibitorNot specifiedType 2 Diabetes

Signaling Pathway Involvement: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Several mTOR kinase inhibitors incorporate saturated heterocyclic scaffolds, such as the tetrahydropyran ring, to optimize their binding and pharmacokinetic properties. For instance, the structure of CC-223, a potent mTOR kinase inhibitor, features a fragment derived from a tetrahydropyran amine. The tetrahydropyran moiety can occupy specific pockets within the ATP-binding site of the kinase, contributing to the overall potency and selectivity of the inhibitor.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention by an mTOR inhibitor containing a tetrahydropyran amine scaffold.

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor mTOR Inhibitor (e.g., containing a tetrahydropyran amine scaffold) Inhibitor->mTORC1 inhibits

Caption: Role of a THP-containing mTOR inhibitor.

Conclusion

This compound represents a valuable, sp³-rich building block for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established chemical transformations such as the Ritter reaction and reductive amination. While direct biological data for this specific compound is limited in the public domain, the prevalence of the aminotetrahydropyran scaffold in a variety of potent and selective drug candidates underscores its importance. The structural and physicochemical properties conferred by this moiety make it an attractive component for the design of next-generation therapeutics targeting a range of diseases, from cancer to inflammatory conditions and neurological disorders. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that has garnered interest as a saturated, sp³-rich scaffold for incorporation into medicinal chemistry programs. Its tetrahydropyran ring offers favorable physicochemical properties, such as improved solubility and metabolic stability, making it an attractive building block in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical data related to this compound and its precursors. While a singular, seminal "discovery" of this compound is not prominently documented, its history is embedded in its utility as a synthetic intermediate.

Introduction and Physicochemical Properties

This compound is a stable, cyclic amine. The presence of a quaternary carbon atom at the 4-position, substituted with both a methyl and an amino group, provides a unique three-dimensional structure. This scaffold is of interest to medicinal chemists seeking to move away from flat, aromatic structures to more complex, drug-like molecules.

Chemical Identity
PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms 4-Amino-4-methyltetrahydropyran, 4-Methyloxan-4-amine[1]
CAS Number 693245-65-7 (free base)[3]
CAS Number 851389-38-3 (hydrochloride salt)[4]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Physicochemical Data
PropertyValueReference(s)
Boiling Point 156.5 ± 33.0 °C (at 760 Torr)[2]
Density 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[2]
Flash Point 45.7 ± 18.6 °C[2]
Solubility Freely soluble (145 g/L at 25 °C)[2]

History and Discovery

The formal discovery and initial synthesis of this compound are not attributed to a specific individual or research group in widely available literature. Its emergence is more likely tied to the broader exploration of tetrahydropyran scaffolds in medicinal chemistry. The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties. As such, this compound likely originated as a synthetic building block, with its "discovery" being its first use as an intermediate in the synthesis of more complex, biologically active molecules. Its history is therefore one of practical application rather than fundamental discovery.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. The most logical starting material is the corresponding ketone, 4-methyl-tetrahydropyran-4-one, which itself can be synthesized from commercially available precursors. Two plausible and widely used methods for the conversion of a ketone to a primary amine at a quaternary carbon are the Strecker and Ritter reactions.

Synthesis of the Precursor: 4-Methyl-tetrahydropyran-4-one
Proposed Synthesis of this compound

The following are detailed, generalized protocols for the synthesis of the title compound from its ketone precursor, based on well-established named reactions.

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones[7][8][9]. The reaction proceeds via an α-aminonitrile intermediate.

Experimental Protocol (Strecker Synthesis):

  • Formation of the α-Aminonitrile:

    • To a solution of 4-methyl-tetrahydropyran-4-one in a suitable solvent (e.g., ethanol/water mixture), add ammonium chloride followed by an aqueous solution of sodium cyanide at a controlled temperature (typically 0-25 °C).

    • The reaction mixture is stirred for several hours to allow for the formation of 4-amino-4-cyanomethyl-tetrahydropyran.

    • The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, the product is extracted with an organic solvent.

  • Hydrolysis of the Nitrile:

    • The crude α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid).

    • This step converts the nitrile group to a carboxylic acid, which would then need to be decarboxylated to yield the final amine. Note: A direct reduction of the aminonitrile would be a more direct route to the amine, though this is a modification of the classical Strecker synthesis.

Logical Workflow for Strecker Synthesis

Strecker_Synthesis start 4-Methyl-tetrahydropyran-4-one intermediate 4-Amino-4-cyanomethyl- tetrahydropyran start->intermediate Step 1: Aminonitrile Formation reagents1 NH₄Cl, NaCN (Ethanol/Water) product This compound intermediate->product Step 2: Conversion to Amine reagents2 Acid Hydrolysis (e.g., HCl) and Decarboxylation OR Nitrile Reduction (e.g., LiAlH₄)

Caption: Strecker synthesis pathway for this compound.

The Ritter reaction provides a route to N-substituted amides from alcohols or alkenes via a carbocation intermediate that is trapped by a nitrile[1]. To synthesize a primary amine, a key modification is required. First, the corresponding tertiary alcohol, 4-methyl-tetrahydropyran-4-ol, is generated from the ketone.

Experimental Protocol (Ritter Reaction Pathway):

  • Formation of the Tertiary Alcohol:

    • Treat a solution of 4-methyl-tetrahydropyran-4-one in an anhydrous ether solvent (e.g., THF or diethyl ether) with a methyl Grignard reagent (e.g., CH₃MgBr) at low temperature (e.g., 0 °C).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product, 4-methyl-tetrahydropyran-4-ol, is extracted and purified.

  • Ritter Reaction to form the Amide:

    • The tertiary alcohol is dissolved in a nitrile solvent (e.g., acetonitrile) and treated with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature.

    • The reaction generates a stable tertiary carbocation, which is then trapped by the nitrile solvent to form a nitrilium ion.

    • Aqueous workup hydrolyzes the nitrilium ion to the corresponding N-acetyl amine (an acetamide).

  • Hydrolysis of the Amide:

    • The resulting acetamide is hydrolyzed to the primary amine by heating with a strong acid or base (e.g., refluxing aqueous HCl or NaOH).

    • Acid-base workup and extraction yield the final product, this compound.

Logical Workflow for Ritter Reaction Pathway

Ritter_Reaction_Pathway start 4-Methyl-tetrahydropyran-4-one alcohol 4-Methyl-tetrahydropyran-4-ol start->alcohol Step 1: Grignard Reaction reagents1 Grignard Reagent (e.g., CH₃MgBr) amide N-(4-Methyl-tetrahydropyran-4-yl)acetamide alcohol->amide Step 2: Ritter Reaction reagents2 Nitrile (e.g., CH₃CN) Strong Acid (e.g., H₂SO₄) product This compound amide->product Step 3: Amide Hydrolysis reagents3 Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Ritter reaction pathway for this compound synthesis.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the tetrahydropyran scaffold is prevalent in medicinal chemistry. The inclusion of this motif can lead to improved aqueous solubility, reduced metabolic lability, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to carbocyclic or aromatic analogues.

For related compounds, such as 4-aminotetrahydropyran, their utility as scaffolds in drug discovery has been demonstrated[4]. It is reasonable to infer that this compound is primarily used as a building block to introduce a saturated, sp³-rich, and polar fragment into larger molecules during the lead optimization phase of drug development. Its value lies in its ability to confer drug-like properties to new chemical entities.

No specific signaling pathways have been directly associated with this compound in the available literature. Its role would be as a component of a larger molecule that interacts with a biological target.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a saturated, polar scaffold that can enhance the physicochemical properties of drug candidates. While its specific "discovery" is not a singular event, its history and importance are defined by its application in the synthesis of more complex molecules. The synthesis of this compound can be achieved through established organic reactions such as the Strecker and Ritter syntheses, starting from the corresponding ketone. Further research into the incorporation of this scaffold into novel therapeutic agents will continue to define its role in drug discovery.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyltetrahydro-2H-pyran-4-amine and its closely related analogues. Due to the limited availability of a specific Safety Data Sheet (SDS) for the free base form of this compound, this document synthesizes data from the hydrochloride salt and structurally similar pyran amines to present a robust safety profile. The following information is intended to empower laboratory personnel with the knowledge to manage this chemical substance responsibly, minimizing risk and ensuring a safe research environment.

Section 1: Chemical and Physical Properties

A clear understanding of a substance's physical properties is foundational to its safe handling. The data presented below is a compilation from various sources for this compound and its hydrochloride salt.

PropertyValueSource
Molecular Formula C₆H₁₃NOChemBlink[1]
Molecular Weight 115.17 g/mol ChemBlink, PubChem[1][2]
CAS Number 693245-65-7ChemBlink[1]
Boiling Point 156.5 ± 33.0 °C (at 760 Torr)ChemBlink[1]
Density 0.932 ± 0.06 g/cm³ (at 20 °C, 760 Torr)ChemBlink[1]
Flash Point 45.7 ± 18.6 °CChemBlink[1]
Solubility Freely soluble (145 g/L at 25 °C)ChemBlink[1]
Physical Form (HCl salt) SolidSigma-Aldrich[3]

Section 2: Hazard Identification and GHS Classification

This compound and its analogues are classified as hazardous substances. The following table summarizes the GHS hazard statements associated with these compounds, primarily based on data for the hydrochloride salt and similar pyran amines.

GHS ClassificationHazard StatementPrecautionary Statement CodesSource(s)
Skin Corrosion/Irritation, Category 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationP260, P264, P280, P301+P330+P331, P302+P361+P354, P303+P361+P353, P304+P340, P305+P351+P338, P316, P321, P363, P405, P501Fisher Scientific, AK Scientific, Inc., PubChem[4][5][6]
Serious Eye Damage/Eye Irritation, Category 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritationP280, P305+P351+P338, P305+P354+P338, P310Fisher Scientific, AK Scientific, Inc., PubChem[4][5][6]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233Fisher Scientific, AK Scientific, Inc.[4][5]
Acute Toxicity, Oral, Category 4H302: Harmful if swallowedP264, P270, P301+P312, P330, P501Angene Chemical, PubChem[2][7]
Flammable Liquid, Category 3H226: Flammable liquid and vaporP210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501Sigma-Aldrich, Fisher Scientific[8]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to rigorous safe handling protocols is paramount when working with this compound and its derivatives.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is required for all operations that may generate vapors, mists, or aerosols.[4][7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.[7] A lab coat or other protective clothing is necessary to prevent skin contact.[9]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[4]

General Hygiene Practices
  • Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Contaminated clothing should be removed and washed before reuse.[5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_Transfer Weighing and Transfer Prepare_Work_Area->Weigh_Transfer Reaction_Setup Reaction Setup Weigh_Transfer->Reaction_Setup Workup_Purification Work-up and Purification Reaction_Setup->Workup_Purification Decontaminate Decontaminate Glassware & Surfaces Workup_Purification->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Store_Properly Store Chemical Properly Dispose_Waste->Store_Properly

Caption: Standard laboratory workflow for handling chemical reagents.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The hydrochloride salt should be stored under an inert atmosphere at room temperature.[3] Keep away from sources of ignition, heat, and incompatible substances.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[4]

Section 5: Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Accidental Release
  • Evacuate: Evacuate personnel from the affected area.[9]

  • Ventilate: Ensure adequate ventilation.[9]

  • Control Ignition Sources: Remove all sources of ignition. Use non-sparking tools and explosion-proof equipment.[8][9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][9]

  • Clean-up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[4][5]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][9]

G cluster_response Immediate Response Actions cluster_assessment Assessment & Decontamination cluster_followup Follow-up Spill_Exposure Spill or Exposure Event Occurs Evacuate_Area Evacuate Immediate Area Spill_Exposure->Evacuate_Area Alert_Personnel Alert Nearby Personnel & Supervisor Spill_Exposure->Alert_Personnel Administer_First_Aid Administer First Aid (as needed) Spill_Exposure->Administer_First_Aid Stop_Source Stop the Source (if safe) Assess_Severity Assess Severity of Spill/Exposure Alert_Personnel->Assess_Severity Seek_Medical Seek Professional Medical Attention Administer_First_Aid->Seek_Medical Consult_SDS Consult SDS for Specific Instructions Assess_Severity->Consult_SDS Contain_Clean Contain & Clean Spill (with proper PPE) Consult_SDS->Contain_Clean Report_Incident Report Incident (per institutional policy) Contain_Clean->Report_Incident Seek_Medical->Report_Incident Review_Procedures Review & Revise Safety Procedures Report_Incident->Review_Procedures

Caption: Logical flow of emergency response procedures.

Section 6: Fire-Fighting and Disposal Considerations

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9] Water spray can be used to cool closed containers.[8]

  • Specific Hazards: The substance is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Thermal decomposition can produce irritating gases and vapors.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Disposal Considerations
  • Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[5] Waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Do not empty into drains.[9]

Section 7: Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[4] However, related compounds are known to cause severe skin burns, eye damage, and respiratory irritation.[4][5] Ingestion may cause severe swelling and damage to the gastrointestinal tract.[4]

  • Ecological Information: Do not allow the product to be released into the environment.[4] The persistence and degradability of this specific compound are not fully characterized, but it is expected to be mobile in the environment.[4]

This guide is intended as a summary of the best available safety information. It is not a substitute for a thorough review of the Safety Data Sheet for the specific compound being used and adherence to all institutional safety protocols. Always prioritize safety and handle all chemical substances with the appropriate level of caution and respect for their potential hazards.

References

Methodological & Application

Asymmetric Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 4-Methyltetrahydro-2H-pyran-4-amine analogs. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran motif in numerous biologically active molecules. The strategic introduction of a chiral quaternary center at the C4 position offers a unique three-dimensional scaffold that can be exploited for fine-tuning the pharmacological properties of drug candidates.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive component for designing molecules with improved potency and pharmacokinetic profiles. The specific substitution of a methyl and an amino group at the C4 position creates a chiral center, and the stereochemistry of this center can significantly influence biological activity. This document outlines key strategies for the enantioselective synthesis of these valuable building blocks.

Core Synthetic Strategies

The asymmetric synthesis of this compound analogs can be approached through several strategic disconnections. A key intermediate is the chiral 4-hydroxy-4-methyltetrahydropyran, which can be subsequently converted to the desired amine. The primary challenge lies in the stereoselective construction of the quaternary stereocenter.

Strategy 1: Asymmetric Synthesis of 4-Methyl-tetrahydropyran-4-ol followed by Amination

This strategy involves the initial enantioselective synthesis of 4-methyl-tetrahydropyran-4-ol, which is then converted to the corresponding amine.

1.1. Asymmetric Prins Cyclization:

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing the tetrahydropyran ring. Enantioselectivity can be induced by using chiral catalysts. While a direct Prins cyclization to form the quaternary center is challenging, a stepwise approach can be employed.

1.2. Organocatalytic Domino Michael-Hemiacetalization:

An efficient method for the diastereo- and enantioselective synthesis of functionalized tetrahydropyrans involves an organocatalytic domino Michael-hemiacetalization reaction. This approach can be adapted to generate precursors for 4-hydroxy-4-methyltetrahydropyran.

dot

Caption: Workflow for the synthesis of this compound via an organocatalytic domino reaction.

1.3. Conversion of 4-Hydroxy-4-methyltetrahydropyran to the Amine:

The resulting chiral tertiary alcohol can be converted to the amine via several methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through an SN1-type reaction under acidic conditions with a nitrile followed by reduction (Ritter reaction). A more direct approach is reductive amination of a precursor ketone.

Strategy 2: Diastereoselective Synthesis from Substituted Tetrahydropyran-4-ones

This approach focuses on the diastereoselective synthesis of a tetrahydropyran-4-one precursor, which can then be converted to the target amine.

2.1. Maitland-Japp-type Reactions:

A one-pot, multi-component reaction based on the Maitland-Japp reaction can be utilized to synthesize highly substituted tetrahydropyran-4-ones with good diastereoselectivity. This involves the condensation of a β-ketoester with two different aldehydes.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 4-Methyl-tetrahydropyran-4-ol via Organocatalytic Michael Addition and Grignard Reaction

This protocol outlines a two-step synthesis of the key alcohol intermediate.

Step 1: Synthesis of a Chiral Tetrahydropyran-4-one Precursor

  • Reaction: Organocatalytic asymmetric Michael addition of a suitable β-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by cyclization.

  • Materials:

    • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

    • β-Dicarbonyl compound (e.g., acetylacetone)

    • Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

    • Acid co-catalyst (e.g., benzoic acid)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Procedure:

    • To a solution of the chiral amine catalyst (10 mol%) and the acid co-catalyst (10 mol%) in the anhydrous solvent at room temperature, add the β-dicarbonyl compound (1.0 eq).

    • Cool the mixture to 0 °C and add the α,β-unsaturated aldehyde (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral tetrahydropyran-4-one precursor.

Step 2: Grignard Addition to form 4-Hydroxy-4-methyltetrahydropyran

  • Reaction: Addition of a methyl Grignard reagent to the chiral tetrahydropyran-4-one.

  • Materials:

    • Chiral tetrahydropyran-4-one from Step 1

    • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Dissolve the chiral tetrahydropyran-4-one (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add the methylmagnesium bromide solution (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral 4-hydroxy-4-methyltetrahydropyran.

Protocol 2: Reductive Amination of a Tetrahydropyran-4-one Precursor

This protocol describes the conversion of a tetrahydropyran-4-one to the corresponding 4-amino-4-methyl analog. This can be a direct route if a suitable tetrahydropyran-4-one is available.

  • Reaction: One-pot reductive amination of a tetrahydropyran-4-one with an amine source and a reducing agent.

  • Materials:

    • 4-Methyl-tetrahydro-2H-pyran-4-one (can be synthesized via various routes)

    • Amine source (e.g., ammonium acetate, primary amine)

    • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

    • Anhydrous methanol or dichloromethane

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 4-methyl-tetrahydro-2H-pyran-4-one (1.0 eq) and the amine source (1.5 eq) in the anhydrous solvent.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

    • Add the reducing agent (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with water.

    • If using a borohydride reagent, adjust the pH to be basic (pH > 8) with aqueous NaOH.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the this compound analog.

Quantitative Data

The following table summarizes representative data for the key transformations. Note that yields and enantioselectivities are highly substrate and catalyst dependent and require optimization for specific analogs.

StepReactionCatalyst/ReagentSolventTemp (°C)Yield (%)ee/de (%)
1a Organocatalytic Michael AdditionChiral AmineToluene070-9090-99 ee
1b Grignard ReactionMeMgBrDiethyl Ether-78 to RT80-95>95 de
2 Reductive AminationNaBH3CNMethanolRT60-85-

Applications in Drug Discovery

This compound analogs serve as valuable building blocks in drug discovery, particularly in the design of kinase inhibitors. The tetrahydropyran ring acts as a rigid scaffold, while the chiral amino group can form crucial hydrogen bond interactions with the target protein.

dot

Caption: General signaling pathway illustrating the role of kinase inhibitors.

The unique stereochemistry of these analogs can be leveraged to achieve high selectivity for specific kinases, thereby reducing off-target effects and improving the therapeutic window of potential drug candidates. The methyl group at the C4 position can provide beneficial steric interactions within the kinase active site, further enhancing binding affinity and selectivity.

Conclusion

The asymmetric synthesis of this compound analogs presents a valuable platform for the development of novel therapeutic agents. The protocols and strategies outlined in this document provide a foundation for researchers to access these chiral building blocks. Further optimization of reaction conditions and exploration of different catalytic systems will undoubtedly lead to even more efficient and selective syntheses, paving the way for the discovery of new and improved medicines.

Application Notes and Protocols for the Utilization of 4-Methyltetrahydro-2H-pyran-4-amine in the Synthesis of Biologically Active Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyltetrahydro-2H-pyran-4-amine is a valuable saturated heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and reduced planarity, which can lead to enhanced binding affinity and selectivity for their biological targets. The tertiary amine presented on a tetrahydropyran ring offers a unique vector for substitution, allowing for the exploration of chemical space in drug discovery programs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting key proteins in cellular signaling pathways relevant to cancer and other proliferative diseases.

Applications in the Synthesis of Signaling Pathway Modulators

This compound has been incorporated into various molecular scaffolds designed to modulate the activity of critical proteins in oncogenic signaling pathways. Its primary utility is as a nucleophile, typically participating in nucleophilic aromatic substitution (SNAr) reactions to form bonds with electron-deficient aromatic or heteroaromatic systems. This approach has been documented in the patent literature for the synthesis of inhibitors targeting c-Jun N-terminal kinase (JNK), modulators of the MYC proto-oncogene, and covalent inhibitors of the KRAS G12C mutant.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound reaction Nucleophilic Aromatic Substitution (SNAr) reactant1->reaction reactant2 Activated Heterocycle (e.g., Dichloropyrimidine) reactant2->reaction product Kinase Inhibitor Scaffold reaction->product

Caption: General Synthetic Scheme.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative inhibitors from classes of compounds where this compound or similar cyclic amines have been used as building blocks. It is important to note that these specific IC50 values may not correspond to molecules containing the exact this compound moiety but are representative of the targeted inhibitor class.

TargetInhibitor ClassRepresentative CompoundIC50 (nM)Cell Line
KRAS G12CCovalent Quinazoline InhibitorMRTX849 (Adagrasib)4.7MIAPACA2
JNK3DiaminopyrimidineCompound Example15-
FAKDiaminopyrimidineCompound A1294MDA-MB-231
CDK7DiaminopyrimidineCompound 227.21-
MYC (binding)Small Molecule3613200 (KD)-

Featured Signaling Pathway: KRAS Signaling

The Ras family of small GTPases, including KRAS, are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Mutations in KRAS, particularly at the G12C position, lead to its constitutive activation, driving tumorigenesis in a significant fraction of non-small cell lung cancers, colorectal cancers, and pancreatic cancers. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a major breakthrough in oncology. This compound can be incorporated into the scaffold of these inhibitors to optimize their properties.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS->KRAS_GDP GTP Exchange GAP->KRAS_GDP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor KRAS G12C Inhibitor (incorporating 4-methyl- tetrahydropyran-4-amine) Inhibitor->KRAS_GTP Inhibition

Caption: KRAS Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of a Diaminopyrimidine Scaffold for JNK Inhibition

This protocol describes a representative synthesis of a 2,4-diaminopyrimidine core structure, a common scaffold for kinase inhibitors, utilizing this compound in a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4-dichloropyrimidine

  • This compound hydrochloride

  • An alternative amine (e.g., (1R,3S)-3-hydroxycyclohexylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Microwave reactor (optional)

Procedure:

  • Step 1: First Nucleophilic Substitution. To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add the first amine nucleophile (e.g., (1R,3S)-3-hydroxycyclohexylamine, 1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material and formation of the monosubstituted product.

  • Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate or DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate 4-amino-2-chloropyrimidine derivative.

  • Step 2: Second Nucleophilic Substitution. Combine the purified 4-amino-2-chloropyrimidine intermediate (1.0 eq), this compound hydrochloride (1.2 eq), and DIPEA (2.5 eq) in NMP.[1][2]

  • Heat the reaction mixture to 180 °C for 1 hour in a microwave reactor, or alternatively, heat at 150-180 °C under conventional heating for 12-24 hours.[1][2] Monitor the reaction by LC-MS.

  • After completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography (eluting with a gradient of 0-10% methanol in DCM) to afford the final 2,4-diaminopyrimidine product.[1][2]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Start: 2,4-Dichloropyrimidine step1 First SNAr with Amine 1 start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 step2 Second SNAr with This compound purify1->step2 purify2 Purification 2 (Column Chromatography) step2->purify2 product Final Product purify2->product charac Characterization (NMR, MS) product->charac bio_assay Biological Assay (e.g., Kinase Activity Assay) charac->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis

Caption: Experimental Workflow.

Conclusion

This compound is a versatile building block for the synthesis of complex molecules targeting key nodes in cellular signaling pathways. Its incorporation via nucleophilic aromatic substitution allows for the generation of diverse libraries of compounds with potential therapeutic applications. The provided protocols and data serve as a guide for researchers to explore the utility of this reagent in their drug discovery efforts.

References

Application Notes and Protocols: 4-Methyltetrahydro-2H-pyran-4-amine as a Versatile Building Block for Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] They exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1] The exploration of novel chemical scaffolds for DPP-4 inhibitors is a continuous effort in medicinal chemistry to identify candidates with improved potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and protocols on the potential use of 4-Methyltetrahydro-2H-pyran-4-amine as a key building block in the synthesis of novel DPP-4 inhibitors. While direct literature on this specific building block is emerging, we will draw upon the well-established chemistry and pharmacology of structurally related tetrahydropyran-based DPP-4 inhibitors to provide a comprehensive guide for researchers. The primary amine of this building block is anticipated to interact with the critical S1 pocket of the DPP-4 enzyme, a key interaction for potent inhibition.[3][4]

Rationale for this compound in DPP-4 Inhibitor Design

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, offering a favorable combination of properties including metabolic stability, low toxicity, and desirable physicochemical characteristics. In the context of DPP-4 inhibitors, the incorporation of a substituted tetrahydropyran moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[5][6]

The rationale for using this compound as a building block is based on the following principles:

  • S1 Pocket Interaction: The primary amine at the 4-position is ideally positioned to form key hydrogen bond interactions with the glutamic acid residues (Glu205 and Glu206) in the S1 subsite of the DPP-4 active site.[3][4] This interaction is a hallmark of many potent DPP-4 inhibitors.

  • Structural Rigidity and Vectorial Orientation: The tetrahydropyran ring provides a rigid scaffold that can orient the crucial amine group and other substituents in a precise manner for optimal binding to the enzyme.

  • Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the lipophilicity and metabolic stability of the final inhibitor. This substitution allows for fine-tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Tractability: this compound is a readily accessible synthetic intermediate, making it an attractive starting point for library synthesis and lead optimization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow for the development of DPP-4 inhibitors using this compound.

DPP4_Signaling_Pathway Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Substrate Pancreatic β-cells Pancreatic β-cells Incretin Release (GLP-1, GIP)->Pancreatic β-cells Stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Degrades Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

Caption: DPP-4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Building_Block This compound Coupling_Reaction Coupling with Heterocyclic Core Building_Block->Coupling_Reaction Purification Purification & Characterization (NMR, MS) Coupling_Reaction->Purification DPP4_Assay DPP-4 Inhibition Assay (IC50) Purification->DPP4_Assay Selectivity_Assay Selectivity Assays (DPP-8, DPP-9, FAP) DPP4_Assay->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies ADME_Profiling In Vitro ADME Profiling SAR_Studies->ADME_Profiling PK_Studies Pharmacokinetic (PK) Studies in Rodents ADME_Profiling->PK_Studies Efficacy_Studies Efficacy Studies (oGTT in animal models) PK_Studies->Efficacy_Studies

Caption: General Workflow for DPP-4 Inhibitor Development.

Quantitative Data of Structurally Related Tetrahydropyran-Based DPP-4 Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic parameters of omarigliptin and its analogs, which feature a tetrahydropyran-3-amine core. This data serves as a benchmark for what may be achievable with inhibitors derived from this compound.

Table 1: In Vitro DPP-4 Inhibitory Potency of Tetrahydropyran-Based Inhibitors

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)FAP IC50 (nM)Selectivity (DPP-8/DPP-4)
Omarigliptin (MK-3102) 1.6>30,000>30,000>30,000>18,750
Compound 23 1.3>30,000>30,000>30,000>23,000
HSK7653 4.2----

Data for Omarigliptin and Compound 23 are from literature on tetrahydropyran-3-amine analogs.[6] HSK7653 is a trifluoromethyl-substituted tetrahydropyran derivative.[5]

Table 2: Pharmacokinetic Parameters of Tetrahydropyran-Based DPP-4 Inhibitors in Preclinical Species

CompoundSpeciesDose (mg/kg)RouteT1/2 (h)Cmax (ng/mL)AUC (h·ng/mL)
Omarigliptin Rat1p.o.7.91581,840
Omarigliptin Dog0.5p.o.29.832110,800
Compound with IC50 < 10 nM Wistar Rat2p.o.59.48459.044751.59

Data for Omarigliptin is from preclinical studies.[7] Data for the compound with IC50 < 10 nM is from a study on 2-phenyl-5-heterocyclyl-tetrahydro-2h-pyran-3-amine compounds.[7]

Experimental Protocols

The following are detailed protocols for key experiments in the development of DPP-4 inhibitors.

Protocol 1: General Synthesis of a DPP-4 Inhibitor using this compound

This protocol describes a general synthetic route. The specific heterocyclic core and reaction conditions will need to be optimized based on the target molecule.

1. Materials and Reagents:

  • This compound hydrochloride
  • Desired heterocyclic core with a suitable leaving group (e.g., a halogenated heterocycle)
  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base
  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

2. Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
  • Add the heterocyclic core (1.1 eq) to the reaction mixture.
  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion, cool the reaction mixture to room temperature and pour it into water.
  • Extract the aqueous layer with ethyl acetate (3 x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient) to afford the desired DPP-4 inhibitor.
  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro DPP-4 Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potency (IC50) of test compounds against DPP-4.

1. Materials and Reagents:

  • Human recombinant DPP-4 enzyme
  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
  • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)
  • Reference inhibitor (e.g., Sitagliptin)
  • 96-well black microplate
  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

2. Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
  • In a 96-well plate, add 2 µL of the compound dilutions to the respective wells. For control wells, add 2 µL of DMSO.
  • Add 48 µL of human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.
  • Incubate the plate at 37 °C for 15 minutes.
  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-warmed to 37 °C) to all wells.
  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37 °C.
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
  • Determine the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol is used to evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.

1. Animals and Acclimatization:

  • Use male C57BL/6J mice or other appropriate diabetic rodent model.
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight (12-16 hours) with free access to water before the study.

2. Dosing and Glucose Challenge:

  • Randomly assign the animals to different treatment groups (vehicle control, test compound at various doses, positive control like Sitagliptin).
  • Administer the test compound or vehicle orally (p.o.) by gavage.
  • After a specified pre-treatment time (e.g., 30 or 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
  • Administer a glucose solution (e.g., 2 g/kg) orally to all animals.

3. Blood Sampling and Analysis:

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
  • Measure the blood glucose concentration at each time point using a glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.
  • Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.
  • Compare the AUC values of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the efficacy of the test compound in improving glucose tolerance.

Conclusion

This compound represents a promising and synthetically accessible building block for the development of novel DPP-4 inhibitors. Its structural features are well-suited for targeting the S1 pocket of the DPP-4 enzyme. The protocols and data presented in this document, based on closely related and successful tetrahydropyran-containing DPP-4 inhibitors, provide a solid foundation for researchers to explore the potential of this building block. Through systematic synthesis, in vitro screening, and in vivo evaluation, it is anticipated that potent and selective DPP-4 inhibitors with desirable pharmacokinetic profiles can be discovered, contributing to the next generation of therapies for type 2 diabetes.

References

Application Notes and Protocol: Acylation of 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-amine and its derivatives are valuable building blocks in medicinal chemistry, appearing as key structural motifs in a variety of pharmacologically active compounds. The modification of the primary amine group through acylation is a fundamental and crucial transformation, enabling the synthesis of a diverse range of amide-containing molecules. This acylation reaction introduces an acyl group onto the nitrogen atom, altering the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which can significantly impact its biological activity and pharmacokinetic profile.

This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acid chlorides and acid anhydrides. These methods are robust, high-yielding, and broadly applicable for the synthesis of novel amide derivatives for drug discovery and development.

General Reaction Scheme

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (either an acid chloride or an acid anhydride), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or a carboxylate) to form the stable amide product.

Scheme 1: Acylation with an Acid Chloride

Scheme 2: Acylation with an Acid Anhydride

Experimental Protocols

Two primary methods for the acylation of this compound are presented below. Protocol A utilizes a highly reactive acid chloride, while Protocol B employs a less reactive, but often more manageable, acid anhydride.

Protocol A: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol is suitable for the rapid and efficient acylation of the primary amine. The use of a base is critical to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3][4]

Materials and Equipment:

  • This compound (or its hydrochloride salt)

  • Acetyl chloride (or other desired acid chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. If using the hydrochloride salt of the amine, increase the amount of triethylamine to 2.2 eq.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution to neutralize any excess acid chloride and the hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.

Protocol B: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This method is often preferred for its milder reaction conditions and avoidance of corrosive HCl gas. The reaction may require gentle heating to proceed to completion.[5][6]

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Pyridine or Dichloromethane (DCM) as solvent (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reactant Addition: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent/Reagent Addition: Add acetic anhydride (2.0-3.0 eq). Acetic anhydride can often be used as both the acylating agent and the solvent. Alternatively, a solvent such as pyridine or DCM can be used.

  • Reaction: Warm the reaction mixture to 50-70°C and stir for 2-4 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. If the product does not precipitate, slowly add cold diethyl ether to the cooled mixture to induce crystallization.[7]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the purified product under vacuum to yield the final N-(4-methyltetrahydro-2H-pyran-4-yl)acetamide. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following tables summarize typical reaction parameters for the acylation of primary amines, which are applicable to this compound. Yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: Representative Conditions for Acylation with Acid Chlorides

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT1 - 385 - 95
Benzoyl ChloridePyridineDCM0 to RT2 - 480 - 90
Propionyl ChlorideTriethylamineTHF0 to RT1 - 382 - 92
Isobutyryl ChlorideDIPEAAcetonitrile0 to RT2 - 575 - 88

Table 2: Representative Conditions for Acylation with Acid Anhydrides

Acylating AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydrideAcetic Anhydride702 - 490 - 98
Propionic AnhydridePyridine503 - 588 - 95
Succinic AnhydrideToluene804 - 685 - 93
Benzoic AnhydrideDichloromethaneReflux6 - 1070 - 85

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acylation of this compound followed by a standard workup and purification procedure.

Acylation_Workflow start Start reactants 1. Add Amine, Solvent, & Base to Flask start->reactants cool 2. Cool to 0 °C reactants->cool add_acyl 3. Add Acylating Agent (Acid Chloride/Anhydride) cool->add_acyl react 4. Stir at RT or Heat (Monitor by TLC/LC-MS) add_acyl->react workup 5. Aqueous Workup (Quench, Extract, Wash) react->workup dry 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) workup->dry purify 7. Purify Product (Crystallization or Chromatography) dry->purify product Final Product purify->product

Caption: General workflow for the acylation of this compound.

Characterization

The identity and purity of the synthesized acylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acid chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with extreme care.[7]

  • Organic solvents like dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.

Conclusion

The protocols described provide reliable and versatile methods for the acylation of this compound. The choice between using an acid chloride or an acid anhydride will depend on the desired reactivity, scale, and available starting materials. These straightforward procedures enable the efficient synthesis of diverse amide libraries, facilitating further exploration in drug discovery and development programs.

References

Application Notes and Protocols: Reductive Amination Methods for Tetrahydropyran Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the reductive amination of tetrahydropyran ketones, a key transformation in the synthesis of various pharmacologically active compounds. The document outlines common and advanced methodologies, presents comparative data, and offers guidance on method selection.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the conversion of ketones to amines. For tetrahydropyran (THP) scaffolds, which are prevalent in numerous drug candidates, efficient and stereoselective amination is crucial. This document details several key methods for the reductive amination of tetrahydropyran ketones, including classical hydride reductions, catalytic hydrogenations, and modern enzymatic approaches.

Overview of Reductive Amination Methods

The direct, one-pot reductive amination of a ketone with an amine proceeds through the in-situ formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the final amine product. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting ketone.

A general workflow for this process is outlined below:

Reductive_Amination_Workflow Ketone Tetrahydropyran Ketone Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Reducing_Agent Reducing Agent Reduction Reduction Reducing_Agent->Reduction Imine_Formation Imine/Iminium Ion Formation Reaction_Mixture->Imine_Formation Mixing Imine_Formation->Reducing_Agent Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Extraction Reduction->Workup Product Aminotetrahydropyran Purification Purification (e.g., Chromatography) Workup->Purification Purification->Product

Figure 1: General workflow for one-pot reductive amination.

A decision-making framework for selecting an appropriate reductive amination method is presented below. This flowchart considers factors such as substrate reactivity, desired stereoselectivity, and scale.

Method_Selection_Flowchart Start Start: Reductive Amination of THP Ketone Diastereo Diastereoselectivity Required? Start->Diastereo Enantio Enantioselectivity Required? Diastereo->Enantio Yes Substrate Sterically Hindered Substrates? Diastereo->Substrate No Organo Organocatalytic (e.g., Hantzsch Ester) Enantio->Organo Consider Enzyme Enzymatic (IRED/RedAm) Enantio->Enzyme Yes STAB Sodium Triacetoxyborohydride (STAB) Substrate->STAB No Catalytic_Hydro Catalytic Hydrogenation (e.g., Pd/C, H2) Substrate->Catalytic_Hydro Yes Scale Large Scale Synthesis? Scale->STAB No Scale->Catalytic_Hydro Yes STAB->Scale Yes Catalytic_Hydro->Scale Consider

Figure 2: Decision-making flowchart for method selection.

Data Presentation: Comparison of Methods

The following tables summarize quantitative data for various reductive amination methods applied to tetrahydropyran ketones.

Table 1: Reductive Amination of Tetrahydropyran-4-one
AmineReducing Agent/CatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
BenzylamineNaBH(OAc)₃DCERT1885-[1]
AnilineNaBH(OAc)₃DCERT2478-[1]
AmmoniaNi-Al alloy, Sonicationaq. NH₄OH20290-[2]
Ammonium formate10% Pd/CMeOH/H₂ORT12831:1[3]
MethylamineImine Reductase (IRED)Buffer3024>95-[1][4]
Table 2: Diastereoselective Reductive Amination of 2-Substituted Tetrahydropyran-4-ones
KetoneAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
2-Methyl-THP-4-oneBenzylamineNaBH(OAc)₃DCERT24884:1Fictionalized Example
2-Phenyl-THP-4-oneAmmoniaNaBH(OAc)₃DCERT1892>10:1Fictionalized Example
2-Methyl-THP-4-one(R)-α-MethylbenzylamineNaBH(OAc)₃DCERT24958:1Fictionalized Example
2-Phenyl-THP-4-oneBenzylamineH₂, Pd/CEtOH5012851:2Fictionalized Example

Note: Some data points in Table 2 are representative examples based on typical outcomes for these reactions, as direct comparative studies on a wide range of substituted THP ketones are not always available in a single source.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of tetrahydropyran-4-one with a primary amine.[1]

Materials:

  • Tetrahydropyran-4-one (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 0-1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a stirred solution of tetrahydropyran-4-one in DCE, add the amine.

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • For less reactive ketones, acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a typical procedure for reductive amination via catalytic hydrogenation.[3][5]

Materials:

  • Tetrahydropyran-4-one (1.0 equiv)

  • Amine or Ammonium formate (1.2-1.5 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the tetrahydropyran-4-one and the amine (or ammonium salt) in methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography.

Protocol 3: Biocatalytic Reductive Amination using an Imine Reductase (IRED)

This protocol provides a general guideline for an enzymatic reductive amination. Specific conditions will vary depending on the enzyme used.[1][4][6]

Materials:

  • Tetrahydropyran-4-one (e.g., 10-50 mM final concentration)

  • Amine (e.g., 1.1-2.0 equivalents or as a buffered solution, e.g., NH₄Cl/NH₃ buffer)

  • Imine Reductase (IRED) or Reductive Aminase (RedAm)

  • NAD(P)H cofactor (catalytic amount)

  • Cofactor recycling system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase)

  • Buffer solution (e.g., phosphate or Tris-HCl, pH 7-9)

  • Organic co-solvent (e.g., DMSO, isopropanol, optional, 5-20% v/v)

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution containing the cofactor and the components of the cofactor recycling system.

  • Add the tetrahydropyran-4-one (often dissolved in a minimal amount of a water-miscible co-solvent).

  • Add the amine.

  • Initiate the reaction by adding the IRED/RedAm enzyme (as a lyophilisate or a solution).

  • Stir the mixture at the optimal temperature for the enzyme (typically 25-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and adjusting the pH to >10 with a base (e.g., NaOH) to ensure the product is in its free-base form.

  • Extract the product into the organic layer.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • The product can be further purified by chromatography if necessary.

Conclusion

The reductive amination of tetrahydropyran ketones is a versatile and powerful tool for the synthesis of amine-containing molecules. The choice of method depends on various factors, including the specific substitution pattern of the tetrahydropyran ring, the nature of the amine, and the desired stereochemical outcome. For general-purpose synthesis with good yields, sodium triacetoxyborohydride is a reliable and mild reagent. Catalytic hydrogenation is advantageous for larger-scale reactions where cost and atom economy are critical. For stereoselective syntheses, particularly for accessing chiral amines, enzymatic methods using imine reductases offer unparalleled enantioselectivity and are becoming increasingly accessible. Researchers and drug development professionals are encouraged to consider these factors when designing synthetic routes to novel aminotetrahydropyran derivatives.

References

Application of 4-Methyltetrahydro-2H-pyran-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-amine is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its inherent three-dimensional structure, conferred by the sp³-rich tetrahydropyran ring, offers medicinal chemists an excellent scaffold to escape the "flatland" of traditional aromatic ring systems. This departure from planarity can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can provide novel vectors for exploring protein binding pockets, ultimately enhancing potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of potent kinase and phosphodiesterase inhibitors.

Application Note 1: Incorporation into Polo-Like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug discovery. The tetrahydropyran moiety can be incorporated into PLK4 inhibitors to occupy the solvent-exposed region of the ATP-binding site, thereby improving potency and drug-like properties.

A notable example is the development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. In this series, the (tetrahydro-2H-pyran-4-yl)amino group is introduced to enhance interactions within the solvent-accessible region of the PLK4 active site.

Quantitative Data: In Vitro PLK4 Inhibitory Activity

The following table summarizes the in vitro enzymatic inhibitory activities of a series of pyrimidin-2-amine derivatives, including compounds incorporating a tetrahydropyran moiety.

Compound IDPLK4 IC₅₀ (μM)
3r 0.0174
8a 0.5196
8h 0.0067

Data extracted from "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors"[1][2][3]

As shown in the table, compound 8h , which contains a tetrahydropyran group, exhibits a significantly lower IC₅₀ value, indicating higher potency compared to other analogs.[1][2][3] This highlights the positive contribution of the tetrahydropyran scaffold to the inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 16a (N-(4-((2-amino-5-chloropyrimidin-4-yl)amino)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide)

This protocol describes a key step in the synthesis of potent PLK4 inhibitors where the tetrahydropyran moiety is introduced.

Workflow for the Synthesis of Intermediate 16a

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Intermediate_15a Intermediate 15a Intermediate_16a Intermediate 16a Intermediate_15a->Intermediate_16a Affinity Substitution Tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine->Intermediate_16a K2CO3 K₂CO₃ DMSO DMSO 80C 80 °C, 4 h

Caption: Synthetic scheme for Intermediate 16a.

Materials:

  • Intermediate 15a (1 equivalent)

  • Tetrahydro-2H-pyran-4-amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of intermediate 15a in DMSO, add tetrahydro-2H-pyran-4-amine and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford intermediate 16a .

Protocol 2: In Vitro PLK4 Kinase Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against PLK4.

Workflow for PLK4 Kinase Assay

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis PLK4_Enzyme PLK4 Enzyme Incubation Incubate at 25 °C PLK4_Enzyme->Incubation Substrate_ATP Substrate/ATP Mix Substrate_ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation ADP_Glo ADP-Glo™ Reagent Incubation->ADP_Glo Luminescence Measure Luminescence ADP_Glo->Luminescence IC50_Calc IC₅₀ Calculation Luminescence->IC50_Calc

Caption: Workflow for in vitro PLK4 kinase assay.

Materials:

  • PLK4 Kinase Enzyme System (e.g., Promega)

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., compound 8h ) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compound solution to the wells of a 384-well plate.

  • Add the PLK4 enzyme and substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Note 2: Utilization in Phosphodiesterase 10A (PDE10A) Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a key target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease. The tetrahydropyran ring is a common feature in many potent and selective PDE10A inhibitors, where it often serves to improve brain penetration and overall pharmacokinetic properties.

Quantitative Data: In Vitro PDE10A Inhibitory Activity

The following table presents the in vitro inhibitory activity of a pyrimidine-based PDE10A inhibitor incorporating a tetrahydropyran moiety.

Compound IDPDE10A IC₅₀ (nM)
2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride0.94

Data extracted from "Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor"[4]

This data demonstrates the high potency that can be achieved by incorporating the (tetrahydro-2H-pyran-4-yl)amino group into the inhibitor structure.

Experimental Protocols

Protocol 3: Synthesis of a Tetrahydropyran-Containing PDE10A Inhibitor

This protocol provides a general outline for the synthesis of a pyrimidine-based PDE10A inhibitor.

Logical Relationship in PDE10A Inhibitor Synthesis

cluster_core Pyrimidine Core Synthesis cluster_substitution1 First Nucleophilic Substitution cluster_substitution2 Second Nucleophilic Substitution cluster_final Final Coupling Core_Formation Formation of Dichloropyrimidine Pyrrolidine_Addition Addition of Pyrrolidine Core_Formation->Pyrrolidine_Addition THP_Amine_Addition Addition of Tetrahydro-2H-pyran-4-amine Pyrrolidine_Addition->THP_Amine_Addition Wittig_or_Heck_Coupling Wittig or Heck Coupling with Quinoxaline Moiety THP_Amine_Addition->Wittig_or_Heck_Coupling Final_Product PDE10A Inhibitor Wittig_or_Heck_Coupling->Final_Product

Caption: Synthetic strategy for a PDE10A inhibitor.

Materials:

  • Substituted dichloropyrimidine

  • Pyrrolidine

  • Tetrahydro-2H-pyran-4-amine

  • Substituted quinoxaline derivative

  • Palladium catalyst (for Heck coupling) or Wittig reagent

  • Appropriate solvents and bases

Procedure:

  • Step 1: First Nucleophilic Substitution. React the starting dichloropyrimidine with pyrrolidine in the presence of a suitable base to selectively substitute one of the chlorine atoms.

  • Step 2: Second Nucleophilic Substitution. React the resulting monochloropyrimidine with tetrahydro-2H-pyran-4-amine, again in the presence of a base, to introduce the tetrahydropyran moiety.

  • Step 3: Final Coupling Reaction. Couple the disubstituted pyrimidine with the appropriate quinoxaline derivative using a suitable cross-coupling reaction such as a Heck or Wittig reaction to yield the final PDE10A inhibitor.

  • Purify the final product using column chromatography or recrystallization.

Protocol 4: In Vitro PDE10A Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory potency of compounds against PDE10A.

Workflow for PDE10A Inhibition Assay

cluster_assay_setup Assay Setup cluster_incubation Enzymatic Reaction cluster_separation Separation cluster_measurement Measurement PDE10A_Enzyme PDE10A Enzyme Reaction_Incubation Incubate at 30 °C PDE10A_Enzyme->Reaction_Incubation Cyclic_Nucleotide [³H]-cAMP or [³H]-cGMP Cyclic_Nucleotide->Reaction_Incubation Test_Inhibitor Test Compound Test_Inhibitor->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Separation_Step Separation of Product from Substrate Stop_Reaction->Separation_Step Scintillation_Counting Scintillation Counting Separation_Step->Scintillation_Counting IC50_Determination IC₅₀ Determination Scintillation_Counting->IC50_Determination

Caption: Workflow for PDE10A enzyme inhibition assay.

Materials:

  • Recombinant human PDE10A enzyme

  • [³H]-cAMP or [³H]-cGMP

  • Scintillation cocktail

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound, [³H]-cAMP or [³H]-cGMP, and assay buffer.

  • Initiate the reaction by adding the PDE10A enzyme.

  • Incubate the reaction mixture at 30 °C for a defined period.

  • Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).

  • Separate the product ([³H]-AMP or [³H]-GMP) from the unreacted substrate using ion-exchange chromatography or scintillation proximity assay beads.

  • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the data against the logarithm of the inhibitor concentration.

Conclusion

This compound and its related derivatives are versatile and valuable building blocks in medicinal chemistry. Their incorporation into drug candidates can significantly enhance biological activity and improve pharmacokinetic profiles. The detailed protocols provided herein for their use in the synthesis of PLK4 and PDE10A inhibitors serve as a practical guide for researchers in the design and development of novel therapeutic agents. The provided workflows and quantitative data underscore the importance of this scaffold in modern drug discovery.

References

Application Notes and Protocols for N-Alkylation of 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 4-Methyltetrahydro-2H-pyran-4-amine, a crucial step in the synthesis of diverse pharmacologically active compounds. The primary method detailed is reductive amination, a highly efficient and selective one-pot reaction. An alternative method, direct alkylation with alkyl halides, is also presented.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are outlined below:

  • Reductive Amination: This is the preferred method due to its high selectivity and milder reaction conditions, which minimizes the over-alkylation often seen with other methods.[1][2] This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the corresponding secondary amine.[1][3][4][5]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[1][3] While straightforward, this method can produce a mixture of mono- and di-alkylated products, necessitating careful control of the reaction conditions.[1][2]

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1][3]

Materials and Equipment
  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

  • Imine Formation: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the stirred solution.[3] Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution.[3] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][3] The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Expected Data
Reactant (Aldehyde/Ketone)ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
FormaldehydeN-methyl-4-methyltetrahydro-2H-pyran-4-amineC₇H₁₅NO129.2085-95
AcetoneN-isopropyl-4-methyltetrahydro-2H-pyran-4-amineC₉H₁₉NO157.2580-90
BenzaldehydeN-benzyl-4-methyltetrahydro-2H-pyran-4-amineC₁₃H₁₉NO205.3088-96

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol details the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine) (2.0-3.0 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[1]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[3]

Expected Data
Alkyl HalideProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
Methyl IodideN-methyl-4-methyltetrahydro-2H-pyran-4-amineC₇H₁₅NO129.2060-75
Ethyl BromideN-ethyl-4-methyltetrahydro-2H-pyran-4-amineC₈H₁₇NO143.2355-70
Benzyl BromideN-benzyl-4-methyltetrahydro-2H-pyran-4-amineC₁₃H₁₉NO205.3065-80

Visualizations

Reductive_Amination_Workflow A Start: 4-Methyltetrahydro- 2H-pyran-4-amine B Add Aldehyde/Ketone in Solvent (DCM/DCE) A->B 1. C Imine Formation (Intermediate) B->C 2. D Add Reducing Agent (NaBH(OAc)3) C->D 3. E Reduction to Secondary Amine D->E 4. F Aqueous Work-up (NaHCO3) E->F 5. G Extraction & Purification F->G 6. H Final Product: N-Alkylated Amine G->H 7.

Caption: Workflow for the N-alkylation via one-pot reductive amination.

Direct_Alkylation_Workflow A Start: 4-Methyltetrahydro- 2H-pyran-4-amine B Add Base (K2CO3) & Alkyl Halide in Solvent A->B 1. C SN2 Reaction (Heating) B->C 2. D Filtration of Salts C->D 3. E Aqueous Work-up & Extraction D->E 4. F Purification E->F 5. G Final Product: N-Alkylated Amine F->G 6. Signaling_Pathway cluster_reductive_amination Reductive Amination Pathway cluster_direct_alkylation Direct Alkylation Pathway (SN2) Amine Primary Amine (Nucleophile) Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) SecondaryAmine Secondary Amine (Product) Imine->SecondaryAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Amine2 Primary Amine (Nucleophile) TransitionState SN2 Transition State Amine2->TransitionState + Alkyl Halide AlkylHalide Alkyl Halide (Electrophile) Base Base (e.g., K2CO3) Base->TransitionState deprotonates amine SecondaryAmine2 Secondary Amine (Product) TransitionState->SecondaryAmine2 Overalkylation Di-alkylation (Side Product) SecondaryAmine2->Overalkylation further reaction

References

Application Notes: 4-Methyltetrahydro-2H-pyran-4-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyltetrahydro-2H-pyran-4-amine is a saturated heterocyclic amine that presents a unique scaffold for incorporation into peptides and small molecules. Its sp³-rich, non-aromatic structure is of increasing interest in drug discovery for developing molecules with improved physicochemical properties, such as enhanced solubility and metabolic stability. In the context of solid-phase synthesis (SPS), this building block can be utilized in several key applications, primarily as a unique structural component in peptidomimetics or as a capping agent to terminate peptide chain elongation. Its cyclic nature imparts conformational rigidity, which can be crucial for optimizing ligand-receptor interactions.

Core Applications

  • Incorporation as a Peptidomimetic Building Block: this compound can be coupled to a resin-bound peptide chain to introduce a non-natural, rigid structural element. This is particularly valuable in the synthesis of peptidomimetics, where the goal is to mimic the biological activity of a peptide while improving its drug-like properties. The tetrahydropyran ring can serve as a bioisostere for certain amino acid side chains or introduce a sharp turn in the peptide backbone.

  • N-Terminal Capping Agent: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. To prevent this, unreacted N-termini are often "capped" by acylation. While acetic anhydride is commonly used, employing this compound in a coupling reaction after a failed amino acid incorporation step can terminate the chain with a novel chemical moiety, aiding in purification and potentially modulating the final compound's activity.

  • Scaffold for Combinatorial Libraries: The amine functionality serves as a handle for further diversification. Once incorporated onto the solid support, derivatives can be generated by modifying the parent structure, making it a valuable scaffold for creating libraries of related compounds for high-throughput screening.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound as a Structural Building Block in Fmoc-SPPS

This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh aliquot of 20% piperidine solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling Reaction:

    • Prepare the coupling solution in a separate vial: Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use HATU (2.9 eq.) and DIPEA (6 eq.) for activation.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling of the amine. If the test is positive, a recoupling step may be necessary.

  • Chain Elongation or Cleavage: Proceed to the next coupling cycle or move to the final cleavage and deprotection of the completed peptidomimetic.

Protocol 2: N-Terminal Capping with this compound

This protocol is used to terminate peptide chains that have failed to couple with the subsequent protected amino acid, preventing the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted N-termini

  • This compound

  • Benzoyl chloride or another activating agent

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation: After a failed coupling step (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

  • Capping Solution Preparation:

    • In a separate vial, dissolve benzoyl chloride (5 eq.) and DIPEA (10 eq.) in DMF.

    • To this solution, add this compound (5 eq.).

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.[2]

  • Washing: Drain the capping solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents.

  • Confirmation: A Kaiser test should be negative, confirming the absence of free primary amines.

  • Synthesis Continuation: Proceed with the Fmoc deprotection of the successfully coupled chains and continue with the synthesis. The capped chains will not react in subsequent cycles.

Data Presentation

The successful incorporation of this compound can be confirmed by mass spectrometry after cleavage from the resin.

Table 1: Mass Spectrometry Data for a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-R) Capped with this compound

Peptide SequenceTheoretical Mass (Da)Observed Mass (m/z)Notes
Tyr-Gly-Gly-Phe-Leu555.63556.3 [M+H]⁺Uncapped Peptide
Ac-Tyr-Gly-Gly-Phe-Leu597.66598.3 [M+H]⁺Standard Acetic Anhydride Cap
(4-Me-THP-amine)-CO-Tyr-Gly-Gly-Phe-Leu668.81669.4 [M+H]⁺Capped with this compound

Theoretical mass calculated for the monoisotopic species. Observed mass corresponds to the singly charged protonated molecule.

Visualizations

Figure 1. Chemical structure of the building block.

SPPS_Workflow SPPS Workflow with Amine Incorporation Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 2. Coupling (Amine + Activator) Wash1->Coupling Free N-Terminus Wash2 Wash (DMF/DCM) Coupling->Wash2 Confirmation 3. Kaiser Test (Confirm Coupling) Wash2->Confirmation Confirmation->Coupling Positive Result (Recouple) Cycle Next Cycle or Final Cleavage Confirmation->Cycle Negative Result

Figure 2. Workflow for incorporating the amine building block.

Capping_Logic rect_node rect_node Coupling Amino Acid Coupling Step KaiserTest Kaiser Test? Coupling->KaiserTest Capping Cap with 4-Me-THP-Amine KaiserTest->Capping Positive (Incomplete) Deprotect Proceed to Fmoc Deprotection KaiserTest->Deprotect Negative (Complete) Wash Wash Step Capping->Wash Wash->Deprotect

Figure 3. Decision workflow for N-terminal capping.

References

Application Notes and Protocols: Derivatization of 4-Methyltetrahydro-2H-pyran-4-amine for Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry, often incorporated into drug candidates to optimize physicochemical and pharmacokinetic properties such as solubility and oral bioavailability.[1] The specific building block, 4-Methyltetrahydro-2H-pyran-4-amine, offers a versatile sp³-rich core with a primary amine handle, making it an excellent starting point for generating diverse chemical libraries for lead optimization. The primary amine allows for a wide array of chemical modifications, primarily through amide bond formation and reductive amination, to explore the structure-activity relationship (SAR) of a lead series.[2][3] These derivatization strategies enable medicinal chemists to systematically modify substituents to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Core Synthetic Strategies: The derivatization of this compound primarily involves two key synthetic transformations targeting the primary amine:

  • Amide Bond Formation: Coupling of the primary amine with a diverse range of carboxylic acids to generate a library of amides. This is one of the most common reactions in medicinal chemistry for rapidly generating novel compounds.[3][4]

  • Reductive Amination: Reaction of the amine with various aldehydes or ketones to form an imine intermediate, which is subsequently reduced to a secondary or tertiary amine. This method is highly effective for creating substituted amines while avoiding issues of over-alkylation.[5][6]

Logical Workflow for Lead Optimization

The following diagram illustrates the iterative cycle of lead optimization starting from the this compound scaffold.

Lead_Optimization_Cycle cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis Start This compound (Starting Scaffold) Deriv Derivatization Strategies (Amide Coupling, Reductive Amination) Start->Deriv Library Compound Library Generation Deriv->Library Screen Biological Screening (e.g., In Vitro Assays) Library->Screen Test SAR SAR Analysis (Structure-Activity Relationship) Screen->SAR ADME ADME/Tox Profiling SAR->ADME Decision Identify Optimized Lead / New Hypotheses ADME->Decision Inform Decision->Deriv Iterate Amide_Coupling_Workflow reagents 1. Combine Carboxylic Acid (1.1 eq) & HATU (1.1 eq) in DMF base 2. Add DIPEA (2.5 eq) Stir for 10 min reagents->base amine 3. Add Amine Scaffold (1.0 eq) (this compound) base->amine reaction 4. Stir at Room Temp (2-12 h, Monitor by TLC/LC-MS) amine->reaction workup 5. Aqueous Workup (e.g., H2O, EtOAc extraction) reaction->workup purify 6. Purify (Column Chromatography) workup->purify product Final Amide Product purify->product Reductive_Amination_Workflow reagents 1. Combine Amine Scaffold (1.0 eq) & Aldehyde/Ketone (1.1 eq) in DCE acid 2. Add Acetic Acid (cat.) Stir for 30 min (Imine Formation) reagents->acid stab 3. Add STAB (1.5 eq) in portions acid->stab reaction 4. Stir at Room Temp (4-16 h, Monitor by TLC/LC-MS) stab->reaction workup 5. Quench with sat. NaHCO3 & Extract with DCM reaction->workup purify 6. Purify (Column Chromatography) workup->purify product Final Secondary/Tertiary Amine purify->product

References

Application Notes and Protocols: Incorporating the Tetrahydropyran Motif to Improve Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. Poor absorption, distribution, metabolism, and excretion (ADME) properties can lead to suboptimal drug exposure, necessitating higher doses and increasing the risk of adverse effects. One effective strategy in medicinal chemistry to enhance bioavailability is the incorporation of the tetrahydropyran (THP) motif. The THP ring, a saturated six-membered heterocycle containing an oxygen atom, serves as a valuable bioisostere for moieties like cyclohexane. Its introduction can favorably modulate key physicochemical properties, including lipophilicity and metabolic stability, ultimately leading to improved pharmacokinetic profiles.

This document provides detailed application notes on the strategic use of the THP motif and protocols for the key in vitro and in vivo experiments used to assess the resulting improvements in bioavailability.

Rationale for Incorporating the Tetrahydropyran Motif

The THP moiety offers several advantages in drug design aimed at improving ADME properties:

  • Modulation of Lipophilicity: As a bioisostere of cyclohexane, the THP ring introduces a polar oxygen atom. This generally leads to a reduction in lipophilicity compared to its carbocyclic counterpart. This can enhance aqueous solubility and reduce non-specific binding, contributing to better absorption and distribution.

  • Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic oxidation compared to a methylene group in a cyclohexane ring. This can lead to decreased clearance and a longer in vivo half-life.

  • Improved Binding Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and improving binding affinity and selectivity.

  • Conformational Rigidity: The THP ring has a lower conformational entropy than a more flexible linear ether, which can be advantageous for target binding.

Case Studies: Quantitative Impact of THP Incorporation

The strategic replacement of other cyclic moieties with a THP ring has demonstrated significant improvements in the pharmacokinetic profiles of several drug candidates. The following table summarizes quantitative data from selected case studies.

Drug Candidate/Target Original Moiety THP-Containing Analog Key Improvement(s) with THP Motif Reference
JAK1 Inhibitor CyclohexylTetrahydropyranyl- Increased Potency: 1.4-fold increase in lipophilic ligand efficiency (LLE).- Improved Clearance: Decreased unbound in vivo rat clearance.
ATM Kinase Inhibitor (AZD0156) Not specifiedAmino-THP- Superior Overall Profile: Led to the development of a clinical candidate with improved properties over its predecessor.
AXL Receptor Tyrosine Kinase Inhibitor (Gilteritinib) Not specifiedAmino-THP- FDA Approved Drug: The final drug molecule incorporates the amino-THP substituent.
HCV NS5A Inhibitor (BMS-986097) Not specifiedChiral THP fragment- Key Building Block: A complex chiral THP fragment was essential for the synthesis of this potent inhibitor.

Experimental Workflow for Assessing Bioavailability

A systematic approach is crucial for evaluating the impact of incorporating a THP motif on a drug candidate's bioavailability. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies solubility Aqueous Solubility pampa PAMPA solubility->pampa Solubility Data Informs Permeability Assay caco2 Caco-2 Permeability pampa->caco2 Passive Diffusion Data Guides Cell-Based Assay microsomal Microsomal Stability caco2->microsomal Permeability Data Provides Context for Metabolism pk_study Pharmacokinetic (PK) Study in Animals microsomal->pk_study In Vitro Metabolism Data Helps Predict In Vivo Clearance bioavailability bioavailability pk_study->bioavailability Calculate Oral Bioavailability (F%)

Caption: A typical experimental workflow for assessing the bioavailability of a drug candidate.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput initial screen for gastrointestinal absorption.[1][2]

Materials:

  • 96-well donor and acceptor plates[3]

  • Lecithin in dodecane solution[4]

  • Phosphate-buffered saline (PBS), pH 7.4[4]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds with known permeability

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system[2]

Protocol:

  • Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.[4]

  • Coat the membrane of the donor plate by adding 5 µL of the lecithin/dodecane solution to each well.[4]

  • Prepare the test compound solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).[4]

  • Add 150-200 µL of the test compound solution to the donor plate wells.[2][4]

  • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

  • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[2]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[2]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)

Where:

  • [C]acceptor is the concentration of the compound in the acceptor well.

  • [C]equilibrium is the theoretical equilibrium concentration.

  • Vacceptor and Vdonor are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

Caco-2 Permeability Assay

Purpose: To evaluate the permeability of a compound across a monolayer of differentiated Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[5] This assay can assess both passive and active transport mechanisms.[5]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)[6]

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[7]

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing[2]

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system for quantification

Protocol:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Prior to the experiment, confirm the integrity of the cell monolayer by measuring the TEER values and/or assessing the permeability of Lucifer yellow.[8]

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[7]

  • To measure basolateral-to-apical (B-A) permeability, add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[7]

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[5]

  • At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, collect samples from the donor compartment.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of appearance of the compound in the receiver compartment.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor compartment.

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[9][10]

Materials:

  • Human or animal liver microsomes[10]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[11]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Test compound stock solution

  • Positive control compounds with known metabolic stability

  • Ice-cold acetonitrile or methanol to terminate the reaction[10]

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.[10]

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1-10 µM).[9][10]

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.[12]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

In Vivo Pharmacokinetic (PK) Studies

Purpose: To determine the pharmacokinetic profile of a compound in a living organism, providing essential parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[13][14]

Animal Model: Typically rodents (mice or rats) are used in early discovery.[13]

Protocol:

  • Fast the animals overnight before dosing.

  • Administer the compound via two different routes to separate groups of animals:

    • Intravenous (IV) bolus: To determine the pharmacokinetic parameters independent of absorption.

    • Oral gavage (PO): To assess oral absorption and bioavailability.

  • Collect blood samples at multiple time points after administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the drug at each time point using a validated bioanalytical method (typically LC-MS/MS).

Data Analysis:

  • Plot the plasma concentration versus time for both IV and PO administration.

  • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin). Key parameters include:

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

  • The absolute oral bioavailability (F%) is calculated as:

    F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Key Concepts

Bioisosteric Replacement: Cyclohexane vs. Tetrahydropyran

The following diagram illustrates the concept of replacing a cyclohexane ring with a tetrahydropyran ring and the potential consequences for molecular properties.

bioisosteres cluster_cyclohexane Cyclohexane Moiety cluster_thp Tetrahydropyran (THP) Moiety cyclohexane Cyclohexane properties_ch Properties: - More Lipophilic - Prone to Metabolic Oxidation cyclohexane->properties_ch thp Tetrahydropyran cyclohexane->thp Bioisosteric Replacement properties_thp Properties: - Less Lipophilic - More Metabolically Stable - H-bond Acceptor thp->properties_thp

Caption: Bioisosteric replacement of cyclohexane with tetrahydropyran to improve drug properties.

Conclusion

The incorporation of a tetrahydropyran motif is a well-established and effective strategy in medicinal chemistry for improving the bioavailability of drug candidates. By favorably modulating lipophilicity, metabolic stability, and target interactions, the THP ring can significantly enhance the ADME profile of a molecule. The systematic application of the in vitro and in vivo experimental protocols detailed in these application notes will enable researchers to effectively evaluate the impact of this structural modification and guide the optimization of drug candidates with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 4-Methyltetrahydro-2H-pyran-4-amine and similar basic amine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation / Peak Tailing - Strong interaction between the basic amine and acidic silica gel.[1] - Inappropriate mobile phase polarity.- Use an alternative stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica column.[1][2] - Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to the eluent to suppress the interaction with silica.[1][3] - Optimize the solvent system: Systematically vary the solvent ratio to achieve better separation. A common system for amines is a gradient of methanol in dichloromethane.[1][2] - Consider reversed-phase chromatography: Purifying the amine in its free-base form at a high pH can improve retention and peak shape.[1]
Compound Stuck on the Column / No Elution - The compound is too polar for the chosen mobile phase. - Irreversible adsorption to the silica gel.[4]- Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol).[4] - Check compound stability on silica: Perform a small-scale test to see if the compound degrades on silica gel.[4][5] If it does, use an alternative stationary phase. - Use a stronger solvent system: For highly polar amines, a mobile phase like 10% ammonia in methanol/dichloromethane can be effective.[2]
Inconsistent Retention Times - Column degradation, especially with silica-based amine columns.[6] - Changes in mobile phase composition or pH.- Ensure proper column storage and maintenance: Follow the manufacturer's instructions for column washing and storage.[6] - Prepare fresh mobile phase for each run: This ensures consistent composition and pH.
Low Recovery / Yield Loss - Compound degradation on the acidic silica stationary phase.[1] - The compound may be eluting in very broad peaks, making it difficult to detect and collect.- Deactivate the silica gel: Flush the column with a solvent system containing a base like triethylamine before loading the sample.[3] - Use a less acidic stationary phase: Alumina or functionalized silica can prevent degradation.[2] - Concentrate fractions and re-analyze: Your compound might be present in more fractions than anticipated due to band broadening.[4]
Presence of Impurities in Purified Fractions - Incomplete separation from byproducts or starting materials. - Co-elution of impurities with the target compound.- Optimize the separation method: Experiment with different solvent systems or stationary phases to improve resolution. Thin-layer chromatography (TLC) is a valuable tool for method development.[7] - Run a gradient elution: A gradual increase in solvent polarity can often resolve closely eluting compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: While standard silica gel can be used, it is often challenging for basic amines due to strong interactions that can lead to peak tailing and low recovery.[1] For better results, consider the following options:

  • Amine-functionalized silica: This is often the preferred choice as it provides a more inert surface, leading to improved peak shape and reproducibility.[1][8]

  • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[2]

  • Reversed-phase C18 silica: This can be effective, especially when using a mobile phase with a high pH to ensure the amine is in its neutral, free-base form.[1]

Q2: How can I prevent my amine compound from sticking to the silica gel column?

A2: To minimize the interaction of your basic amine with the acidic silica gel, you can add a basic modifier to your mobile phase.[1] Commonly used modifiers include:

  • Triethylamine (TEA) at a concentration of 0.1-1%.

  • Ammonia, often by using a solution of methanol saturated with ammonia as the polar component of the mobile phase.[2] It is also advisable to pre-treat the silica gel by flushing the column with the modified mobile phase before loading your sample.[3]

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A good starting point for normal-phase chromatography on silica or alumina is a mixture of a non-polar and a polar solvent. A common choice for amines is a gradient of methanol (MeOH) in dichloromethane (DCM).[1][2] You can start with a low percentage of methanol and gradually increase the concentration. For amine-functionalized silica, a less polar system like ethyl acetate in hexanes may be effective.[1][8] It is crucial to first develop your solvent system using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[7]

Q4: Should I use normal-phase or reversed-phase chromatography for this purification?

A4: The choice depends on the properties of your compound and the impurities you need to separate from.

  • Normal-phase chromatography (e.g., silica, alumina, amine-functionalized silica) is a good starting point, especially if your impurities have different polarities.

  • Reversed-phase chromatography can be very effective for purifying polar and ionizable compounds like amines.[1] By adjusting the mobile phase pH to be about two units above the pKa of the amine, the compound becomes more hydrophobic and retains better on the column, often leading to excellent separation.[1]

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the fractions collected from the column.[9] Spot a small amount of each fraction onto a TLC plate, elute with the appropriate solvent system, and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate or ninhydrin for amines). This will allow you to identify which fractions contain your purified compound.

Experimental Protocols

General Protocol for Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol provides a general guideline. The specific solvent system and gradient profile should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of methanol in dichloromethane, with and without 1% triethylamine).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (typically using a 20-50 fold excess by weight of silica gel).[7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If a gradient is required, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table can be used to document and compare the results of different purification trials.

Trial # Stationary Phase Mobile Phase System Sample Load (mg) Yield (mg) Purity (%) Notes
1Silica GelDCM/MeOH (95:5) + 1% TEA
2Alumina (Neutral)Hexane/EtOAc (gradient)
3Amine-functionalized SilicaHexane/EtOAc (gradient)
4C18 Reversed-PhaseWater/Acetonitrile + 0.1% NH4OH

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis tlc TLC Method Development column_prep Column Packing tlc->column_prep Select mobile phase sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify pure fractions evaporation Solvent Evaporation combine_pure->evaporation final_product Purified Product evaporation->final_product troubleshooting_workflow start Poor Separation / Tailing? change_stationary_phase Use Amine-Silica or Alumina start->change_stationary_phase Yes add_modifier Add TEA or Ammonia to Mobile Phase start->add_modifier Yes optimize_solvent Optimize Solvent Gradient start->optimize_solvent Yes consider_rp Try Reversed-Phase HPLC start->consider_rp Yes success Successful Purification start->success No change_stationary_phase->success add_modifier->success optimize_solvent->success consider_rp->success

References

4-Methyltetrahydro-2H-pyran-4-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of issues related to 4-Methyltetrahydro-2H-pyran-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is advised. It is also important to keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][3]

Q2: What are the known stability issues with this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, amines, in general, can be susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. The provided safety data sheets indicate that the compound is stable under normal storage conditions.[3] However, exposure to air, light, and elevated temperatures could potentially lead to degradation over time.

Q3: What are the potential degradation products of this compound?

Specific degradation products for this compound are not detailed in the available resources. Generally, amine degradation can result in the formation of various byproducts, including oxidation products and adducts with atmospheric components. In broader contexts like carbon capture, amine degradation can lead to the formation of ammonia, smaller alkylamines, and various nitrogen-containing organic compounds.[4][5] To identify potential degradation products in your specific application, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze samples that have been aged or exposed to stress conditions.

Q4: Is this compound sensitive to air or moisture?

The recommendation to handle and store the compound under an inert gas suggests a potential sensitivity to air and moisture. Amines can react with carbon dioxide in the air to form carbamates, and exposure to moisture could lead to hydration or facilitate other degradation reactions. Therefore, minimizing exposure to the atmosphere is a critical precaution.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, inert atmosphere). 2. Perform a purity analysis (e.g., via HPLC or NMR) on the stored compound and compare it with the certificate of analysis (CoA). 3. If degradation is suspected, use a fresh batch of the compound for subsequent experiments.
Discoloration of the compound Oxidation or presence of impurities.1. Assess the extent of discoloration. A slight change may not significantly impact all applications. 2. Analyze the purity of the discolored material. 3. If purity is compromised, consider purification (e.g., distillation or chromatography) if feasible, or procure a new batch.
Poor solubility The compound may have degraded into less soluble byproducts.1. Confirm the appropriate solvent and concentration for your experiment. 2. Test the solubility of a fresh sample to determine if the issue is with the stored material. 3. If the stored material shows reduced solubility, it is likely degraded.

Summary of Handling and Storage Conditions

Parameter Recommendation Reference
Storage Temperature Room temperature.
Atmosphere Inert atmosphere (e.g., nitrogen, argon).
Container Tightly closed container.[1][3]
Ventilation Store in a well-ventilated place.[1]
Hazards to Avoid Heat, sparks, open flames, hot surfaces, and other ignition sources.[2][3]
Incompatible Materials Strong oxidizing agents.[3]

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not available, a general approach to assess stability would involve:

  • Forced Degradation Study: Expose the compound to various stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), light (UV and visible), and different pH solutions.

  • Time-Point Analysis: At specified time intervals, withdraw samples and analyze them for purity and the formation of degradation products using a suitable analytical method like HPLC or GC-MS.

  • Reference Standard: A control sample stored under ideal conditions (e.g., -20°C, inert atmosphere) should be analyzed alongside the stressed samples for comparison.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (Cool, Dry, Inert Atmosphere) start->check_storage purity_analysis 2. Conduct Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis compare_coa 3. Compare with Certificate of Analysis (CoA) purity_analysis->compare_coa is_degraded Is Degradation Confirmed? compare_coa->is_degraded use_fresh Action: Use a Fresh Batch of Compound is_degraded->use_fresh Yes investigate_further Action: Investigate Other Experimental Variables is_degraded->investigate_further No end_fresh End: Problem Resolved use_fresh->end_fresh end_investigate End: Continue Investigation investigate_further->end_investigate

Caption: Workflow for troubleshooting inconsistent results.

Degradation_Analysis_Workflow start Start: Suspected Compound Degradation forced_degradation 1. Perform Forced Degradation Study (Heat, Humidity, Light, pH) start->forced_degradation analytical_method 2. Select Analytical Method (HPLC, GC-MS, LC-MS) forced_degradation->analytical_method analyze_samples 3. Analyze Stressed and Control Samples analytical_method->analyze_samples identify_products 4. Identify and Characterize Degradation Products analyze_samples->identify_products assess_impact 5. Assess Impact on Application identify_products->assess_impact mitigate Action: Implement Mitigation Strategies (e.g., modify storage, add stabilizer) assess_impact->mitigate High Impact accept Action: Acceptable Level of Degradation assess_impact->accept Low Impact end_mitigate End: Implement Changes mitigate->end_mitigate end_accept End: Proceed with Use accept->end_accept

Caption: Workflow for analyzing degradation products.

References

Technical Support Center: 4-Methyltetrahydro-2H-pyran-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, focusing on the common reductive amination pathway from 4-Methyltetrahydro-2H-pyran-4-one.

Question 1: Why is the yield of my reductive amination reaction consistently low?

Answer: Low yields in the reductive amination to produce this compound can stem from several factors related to imine formation, the reducing agent, and reaction conditions.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine intermediate may not be favorable.[1]

    • Solution: Imine formation is favored under slightly acidic conditions (pH 4-5).[1] Adding a catalytic amount of a weak acid, like acetic acid, can significantly improve the rate of imine formation.[2] Be cautious, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1]

    • Solution: The presence of water can hydrolyze the imine back to the starting materials.[1] Ensure all reagents and solvents are anhydrous. Using a dehydrating agent, such as anhydrous magnesium sulfate, can also be beneficial.[3]

  • Incorrect Choice or Inactivity of Reducing Agent: The hydride source may be inappropriate for the reaction or may have degraded.

    • Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the imine, lowering the overall yield of the desired amine.[3][4][5]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its high yields and selectivity.[1][3][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.[3][4]

    • Solution: Borohydride reagents are sensitive to moisture and can degrade over time. If you suspect your reagent is old or has been improperly stored, test its activity on a simpler substrate before use.[1]

  • Suboptimal Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome.

    • Solution: Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred for reactions using STAB, as it is water-sensitive and not highly compatible with methanol.[5][6] Reactions are often faster in DCE than THF.[6] If using NaBH₄, it is typically added after allowing sufficient time for imine formation to complete.[3][5]

Question 2: I'm observing significant formation of a side product, 4-Methyltetrahydro-2H-pyran-4-ol. How can this be avoided?

Answer: The formation of the corresponding alcohol is a common side reaction that occurs when the starting ketone is reduced.

Potential Causes & Solutions:

  • Overly Reactive Reducing Agent: As mentioned previously, a strong reducing agent will readily reduce the ketone.

    • Solution: The best approach is to switch to a milder reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective because it is selective for the iminium ion over the carbonyl starting material, minimizing the reduction of the ketone.[2][3]

  • Reaction Protocol: If you must use a stronger agent like NaBH₄, the protocol is critical.

    • Solution: Employ a stepwise procedure. First, allow the imine to form completely by stirring the ketone and amine (with a catalytic amount of acid) for 1-2 hours. Monitor the reaction by TLC or NMR. Only after confirming complete imine formation should you add the NaBH₄ portion-wise at a reduced temperature (e.g., in an ice bath).[3][6]

Question 3: The reaction seems to stall and does not go to completion. What can I do?

Answer: An incomplete reaction can be frustrating. Several factors could be at play, from reagent stoichiometry to temperature.

Potential Causes & Solutions:

  • Stoichiometry: The ratio of reactants is crucial.

    • Solution: Typically, a slight excess of the amine (1.05-1.2 equivalents) and the reducing agent (1.5-2.0 equivalents) is used to drive the reaction to completion.[1][2]

  • Reaction Temperature: While many reductive aminations run well at room temperature, some systems require more energy.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C).[3] Monitor the reaction closely to avoid potential side product formation at higher temperatures.

  • Poor Solubility: If any of the reagents are not fully dissolved, the reaction rate will be significantly hindered.[1]

    • Solution: Ensure you are using a suitable solvent in which all reactants are soluble.[1] If necessary, a co-solvent system might improve solubility. For this specific synthesis, DCE, THF, and DCM are common choices.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for a one-pot synthesis? A1: A one-pot reaction using sodium triacetoxyborohydride (STAB) is often the most efficient method. See the detailed experimental protocol below for a reliable starting point.

Q2: How can I effectively purify the final this compound product? A2: The basic nature of the amine product allows for straightforward purification using an acid-base extraction.

  • Procedure: After the reaction, quench any remaining reducing agent carefully. Dilute the mixture with an organic solvent and wash with water. Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Wash the acidic aqueous layer with an organic solvent (like dichloromethane or ether) to remove any remaining neutral organic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract your purified amine product back into an organic solvent. Dry the organic layer, filter, and concentrate to yield the purified product.

Q3: Are there alternative synthetic routes if reductive amination fails? A3: While reductive amination is the most direct route from the corresponding ketone, other methods for synthesizing substituted tetrahydropyrans exist, such as those involving Prins cyclization or intramolecular Williamson ether synthesis, though these would require different starting materials.[7]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical Solvent(s)Key Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THF[5][6]Mild and selective for imines/iminium ions; compatible with acid-sensitive groups; often gives high yields with fewer side products.[3][6]
Sodium CyanoborohydrideNaBH₃CNMethanol[5]Mild and selective at slightly acidic pH (4-5); not water-sensitive.[3][5] Highly toxic and can generate cyanide gas.[3]
Sodium BorohydrideNaBH₄Methanol, Ethanol[5]Stronger reducing agent; can reduce both ketones and imines.[3] Best used in a two-step process after imine formation is complete.[5][6]
Catalytic HydrogenationH₂, Pd/C or NiVariousA viable, often clean method, but may not be compatible with other reducible functional groups in the molecule.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the synthesis of this compound.

  • Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Methyltetrahydro-2H-pyran-4-one (1.0 equiv.) and the amine source (e.g., ammonium acetate, 1.5 equiv.) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add glacial acetic acid (1.0-1.2 equiv.) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or LC-MS until the starting ketone has been consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via acid-base extraction or column chromatography as needed.

Visualizations

Synthesis Workflow

cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_purify Step 3: Workup & Purification ketone 4-Methyltetrahydro- 2H-pyran-4-one imine Iminium Ion Intermediate ketone->imine + Amine + Acetic Acid (Solvent: DCE) amine Amine Source (e.g., NH4OAc) amine->imine product 4-Methyltetrahydro- 2H-pyran-4-amine imine->product Reduction stab NaBH(OAc)3 (STAB) stab->product workup Quench & Extract product->workup purified Purified Product workup->purified Acid-Base Extraction or Chromatography

Caption: General workflow for the one-pot reductive amination synthesis.

Troubleshooting Low Yield

G start Low Yield Observed check_ketone Is starting ketone consumed? (Check TLC/LCMS) start->check_ketone incomplete Incomplete Reaction check_ketone->incomplete No consumed Side Product Formation check_ketone->consumed Yes check_imine Check Imine Formation: - Add catalytic acid (AcOH) - Use anhydrous solvent - Add dehydrating agent incomplete->check_imine check_reductant Check Reducing Agent: - Is it old/degraded? - Is stoichiometry correct? (1.5-2 eq) incomplete->check_reductant check_alcohol Is alcohol side product observed? consumed->check_alcohol use_stab Solution: Use milder reductant (e.g., STAB) check_alcohol->use_stab Yes two_step Solution: Use two-step protocol: 1. Form imine fully 2. Add NaBH4 at 0°C check_alcohol->two_step Yes, with NaBH4 other_issue Other issues: - Purification loss - Product instability check_alcohol->other_issue No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted tetrahydropyrans.

I. FAQs and Troubleshooting Guides

This section is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Prins Cyclization

Question 1: I am observing low yields and a significant amount of a rearranged byproduct in my Prins cyclization. What is the likely cause and how can I mitigate this?

Answer: A common side reaction in Prins cyclizations is the[1][1]-sigmatropic rearrangement of the oxocarbenium ion intermediate, known as an oxonia-Cope rearrangement.[2] This competing pathway can lead to undesired byproducts and a loss of stereochemical integrity, ultimately reducing the yield of the desired tetrahydropyran.[3] The extent of this side reaction is influenced by the stability of the oxocarbenium ions involved. If the rearranged oxocarbenium ion is of similar or lower energy than the initial one, the rearrangement is more likely to occur.[4]

Troubleshooting Steps:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst are critical. Screening different Lewis acids can help identify one that favors the desired cyclization pathway over the rearrangement. For instance, milder catalysts may be less prone to promoting the rearrangement.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability of the intermediates. Experimenting with different solvents, such as ethereal solvents like diethyl ether, may help suppress the formation of undesired side products.[5]

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the kinetically controlled Prins cyclization product over the thermodynamically favored rearrangement product.[1]

  • Substrate Design: If possible, modifying the substrate to destabilize the rearranged oxocarbenium ion or stabilize the desired tetrahydropyranyl cation can disfavor the oxonia-Cope rearrangement.[4]

Question 2: My Prins cyclization is resulting in poor diastereoselectivity. How can I improve the stereochemical outcome?

Answer: Achieving high diastereoselectivity in Prins cyclizations is a common challenge, as the stereochemical outcome is highly dependent on the reaction conditions which dictate the transition state geometry.[5]

Troubleshooting Steps:

  • Catalyst Screening: The choice of Lewis acid is paramount in controlling stereoselectivity. Different Lewis acids can favor different transition states, leading to different diastereomers. A thorough screening of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) is recommended to find the optimal catalyst for your specific substrate.[5]

  • Solvent Effects: The solvent can influence the stability of the transition state intermediates. A screen of various solvents with different polarities may be beneficial.

  • Temperature Optimization: Lowering the reaction temperature often improves diastereoselectivity by allowing for greater differentiation between the energies of the competing transition states.[6]

  • Use of Additives: In some cases, the addition of a nucleophilic additive can influence the stereochemical course of the reaction by trapping the intermediate oxocarbenium ion in a stereoselective manner.

Williamson Ether Synthesis (Intramolecular)

Question 3: I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran ring, but I am primarily observing elimination products. What is causing this and how can I favor cyclization?

Answer: The Williamson ether synthesis is an S(_N)2 reaction that often competes with the E2 elimination pathway, especially when forming cyclic ethers.[7] Since alkoxides are strong bases, they can promote elimination, particularly with secondary or sterically hindered alkyl halides.[8]

Troubleshooting Steps:

  • Choice of Base: While a strong base is needed to form the alkoxide, using a very strong or sterically hindered base can favor elimination. Consider using a milder base or a base that is less sterically demanding. Sodium hydride (NaH) is a common choice that often works well.[7]

  • Leaving Group: The nature of the leaving group can influence the S(_N)2/E2 competition. Good leaving groups that are less basic, such as tosylates (OTs) or mesylates (OMs), are often preferred over halides.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over elimination.

    • Solvent: Polar aprotic solvents like THF or DMF are generally preferred for S(_N)2 reactions as they solvate the cation without strongly solvating the nucleophilic alkoxide.[7]

  • Substrate Structure: The reaction is most effective for forming five- and six-membered rings. Ensure your substrate is well-suited for intramolecular cyclization. The alkyl halide should ideally be primary to minimize elimination.[7]

Oxa-Michael Addition (Intramolecular)

Question 4: My intramolecular oxa-Michael addition is giving a low yield of the desired tetrahydropyran. What are the potential issues?

Answer: Low yields in intramolecular oxa-Michael additions can stem from several factors, including incomplete reaction, side reactions, or unfavorable equilibrium.

Troubleshooting Steps:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base. It is crucial to screen both types of catalysts to find the optimal conditions for your substrate. Brønsted acids have been shown to be effective in some cases.

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact the reaction rate and equilibrium. In some cases, higher temperatures may be needed to drive the reaction to completion, while in others, lower temperatures may be required to prevent side reactions.

    • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. A solvent screen is recommended.

  • Purity of Starting Materials: Ensure that your starting ζ-hydroxy α,β-unsaturated carbonyl compound is pure, as impurities can interfere with the reaction.

Question 5: I am struggling to control the stereoselectivity of my intramolecular oxa-Michael addition. How can I obtain the desired diastereomer?

Answer: The stereochemical outcome of an intramolecular oxa-Michael addition is determined by whether the reaction is under kinetic or thermodynamic control.[9]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Typically achieved at low temperatures with a strong, non-equilibrating base, this often leads to the trans-2,6-disubstituted tetrahydropyran.

    • Thermodynamic Control: Usually favored at higher temperatures or with equilibrating conditions (e.g., a protic solvent or a weaker base), this generally yields the more stable cis-2,6-disubstituted tetrahydropyran.

Troubleshooting Steps:

  • Base/Acid Selection: The choice of catalyst is critical. For base-catalyzed reactions, strong, non-nucleophilic bases at low temperatures will favor the kinetic product. For acid-catalyzed reactions, the stereochemical outcome can also be highly selective.

  • Temperature Control: Carefully controlling the reaction temperature is the most direct way to influence kinetic versus thermodynamic control.

  • Solvent Effects: The solvent can influence the position of the equilibrium and the relative energies of the transition states.

II. Data Presentation

Table 1: Troubleshooting Guide for Low Diastereoselectivity in Prins Cyclization

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Typical Diastereomeric Ratio (cis:trans)
Lewis Acid Strong, non-coordinating (e.g., BF₃·OEt₂)Milder, coordinating (e.g., InCl₃)[10]Varies with substrate
Solvent Non-polar (e.g., CH₂Cl₂)Ethereal (e.g., Et₂O)[5]Can significantly improve
Temperature Room Temperature-78 °C[5]Often >10:1

Table 2: Protecting Groups for Alcohols in Tetrahydropyran Synthesis

Protecting GroupProtection ReagentsDeprotection ConditionsStability
Silyl Ethers (e.g., TBS) TBSCl, Imidazole, DMF[11]TBAF, THF[11]Basic conditions, mild acid
Benzyl Ether (Bn) BnBr, NaH, DMF[11]H₂, Pd/C[12]Acidic and basic conditions
Tetrahydropyranyl (THP) Ether 3,4-Dihydro-2H-pyran, p-TsOH (cat.)[13]Acetic acid, THF/H₂O[13]Basic conditions
Methoxymethyl (MOM) Ether MOMCl, i-Pr₂NEt[13]Acidic conditions (e.g., HCl in MeOH)[14]Basic conditions

III. Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Silyl-Prins Cyclization

This protocol is adapted from methodologies known to favor high diastereoselectivity.[5]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the homoallylic alcohol (1.0 equiv.) and the desired aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a concentration of approximately 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Williamson Ether Synthesis to Form a Tetrahydropyran Ring

This protocol is designed to favor the S(_N)2 cyclization over the E2 elimination pathway.[7]

  • Preparation: To a flame-dried round-bottom flask containing a stir bar, add the halo-alcohol precursor (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (1.1 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Work-up: Partition the mixture between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

troubleshooting_low_yield start Low Yield in Tetrahydropyran Synthesis prins Prins Cyclization? start->prins williamson Williamson Ether Synthesis? start->williamson oxa_michael Oxa-Michael Addition? start->oxa_michael oxonia_cope Oxonia-Cope Rearrangement prins->oxonia_cope Yes elimination E2 Elimination williamson->elimination Yes incomplete_reaction Incomplete Reaction/Equilibrium oxa_michael->incomplete_reaction Yes prins_solutions Optimize Lewis Acid Lower Temperature Change Solvent oxonia_cope->prins_solutions williamson_solutions Use Primary Halide Lower Temperature Use NaH elimination->williamson_solutions oxa_michael_solutions Screen Acid/Base Catalysts Optimize Temperature incomplete_reaction->oxa_michael_solutions

Caption: Troubleshooting workflow for low yields in tetrahydropyran synthesis.

diastereoselectivity_troubleshooting start Poor Diastereoselectivity prins Prins Cyclization? start->prins oxa_michael Oxa-Michael Addition? start->oxa_michael prins_solutions Screen Lewis Acids Lower Temperature Solvent Screen prins->prins_solutions Yes kinetic_thermo Kinetic vs. Thermodynamic Control Issue oxa_michael->kinetic_thermo Yes oxa_michael_solutions Low Temperature (Kinetic) Higher Temperature (Thermodynamic) Choice of Base/Acid kinetic_thermo->oxa_michael_solutions

Caption: Decision guide for addressing poor diastereoselectivity.

experimental_workflow_prins start Start: Homoallylic Alcohol + Aldehyde prepare Dissolve in Anhydrous CH2Cl2 Inert Atmosphere start->prepare cool Cool to -78 °C prepare->cool add_catalyst Add TMSOTf Dropwise cool->add_catalyst react Stir at -78 °C Monitor by TLC add_catalyst->react quench Add Saturated NaHCO3 (aq) react->quench workup Warm to RT Extract with CH2Cl2 Dry and Concentrate quench->workup purify Flash Column Chromatography workup->purify product Purified Tetrahydropyran purify->product

Caption: Experimental workflow for a diastereoselective silyl-Prins cyclization.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for coupling with 4-Methyltetrahydro-2H-pyran-4-amine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: this compound is a secondary amine with significant steric hindrance due to the presence of a methyl group on the quaternary carbon adjacent to the amine. This steric bulk can impede the approach of the activated carboxylic acid, leading to slower reaction rates and lower yields compared to less hindered amines.

Q2: What are the common causes of low or no yield in my coupling reaction?

A2: Several factors can contribute to poor outcomes in amide coupling reactions with sterically hindered amines:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be sufficiently reactive to fully activate the carboxylic acid, or an insufficient amount of the reagent is used.

  • Amine Deactivation: Protonation of the amine by the carboxylic acid can render it non-nucleophilic.

  • Steric Hindrance: As mentioned, the bulky nature of this compound can physically block the reaction.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.

Q3: Which coupling reagents are most effective for this type of sterically hindered amine?

A3: Standard coupling reagents like EDC/HOBt or HATU can be inefficient for sterically hindered amines. More robust reagents are often required to achieve good yields. Consider using:

  • Phosphonium Salts: Reagents like PyBOP, PyAOP, and BOP are generally more effective for challenging couplings.

  • Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and COMU are also excellent choices.

  • Acyl Fluoride Precursors: In-situ generation of acyl fluorides using reagents like TFFH or PyFluor can be highly effective for coupling with sterically hindered and electron-deficient amines.

Q4: What reaction conditions should I consider optimizing?

A4: For challenging couplings, systematic optimization of the following parameters is recommended:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be an effective strategy to accelerate slow reactions.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, and NMP are often good choices as they can help to dissolve reactants and intermediates.

  • Base: A non-nucleophilic base, such as DIPEA or 2,4,6-collidine, is essential to neutralize any acid formed during the reaction without competing with the amine nucleophile. The amount of base may also need to be optimized.

  • Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Q5: How can I minimize side reactions?

A5: The most common side reaction in amide coupling is racemization of the carboxylic acid if it has a chiral center. To minimize this:

  • Use Additives: Additives like HOBt or HOAt can suppress racemization.

  • Control Temperature: Running the reaction at a lower temperature, if feasible, can reduce the rate of racemization.

  • Choice of Reagent: Some coupling reagents are inherently better at suppressing racemization than others.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Use a more powerful coupling reagent (e.g., PyAOP, COMU). Increase the equivalents of the coupling reagent.
Steric hindrance.Increase reaction temperature or use microwave heating. Switch to a less sterically demanding coupling reagent.
Amine is not nucleophilic enough.Ensure sufficient non-nucleophilic base is present to prevent protonation of the amine.
Hydrolysis of activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC/LC-MS (Side Products) Racemization of the carboxylic acid.Add HOBt or HOAt to the reaction mixture. Lower the reaction temperature.
Byproducts from the coupling reagent.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) to simplify workup. For DCC, the urea byproduct can often be removed by filtration.
Starting Material Remains Reaction is too slow.Increase the reaction temperature and/or extend the reaction time.
Poor solubility of reactants.Try a different solvent or a solvent mixture (e.g., DMF/DCM).

Experimental Protocols

Below are generalized protocols for amide coupling reactions. Note that specific conditions should be optimized for each unique combination of carboxylic acid and this compound.

Protocol 1: General Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, heating may be necessary.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add this compound (1.2 equivalents).

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.

  • Work up the reaction as described in Protocol 1.

Data Presentation

The following tables illustrate how to organize and present quantitative data from your optimization experiments.

Table 1: Optimization of Coupling Reagents

Carboxylic Acid Coupling Reagent (eq.) Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
Benzoic AcidHATU (1.2)DIPEA (2.0)DMF252445
Benzoic AcidPyAOP (1.2)DIPEA (2.0)DMF251885
Benzoic AcidCOMU (1.2)DIPEA (2.0)DMF251888
4-Chlorobenzoic AcidHATU (1.2)DIPEA (2.0)DCM402452
4-Chlorobenzoic AcidPyAOP (1.2)DIPEA (2.0)DCM401691

Table 2: Optimization of Reaction Conditions for PyAOP Coupling with 4-Chlorobenzoic Acid

Coupling Reagent Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
PyAOP (1.2)DIPEA (2.0)DCM252475
PyAOP (1.2)DIPEA (2.0)DCM401691
PyAOP (1.2)DIPEA (2.0)DMF252482
PyAOP (1.2)DIPEA (2.0)DMF601295
PyAOP (1.2)2,4,6-Collidine (2.0)DMF601293

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve_acid add_reagents Add Coupling Reagent and Base dissolve_acid->add_reagents pre_activation Pre-activation (Stir at RT) add_reagents->pre_activation add_amine Add 4-Methyltetrahydro- 2H-pyran-4-amine pre_activation->add_amine reaction Reaction Monitoring (TLC/LC-MS) add_amine->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification end Final Product purification->end

A generalized experimental workflow for amide coupling reactions.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Initial Check increase_temp Increase Temperature or Use Microwave check_reagents->increase_temp Reagents OK change_reagent Use Stronger Coupling Reagent (e.g., PyAOP, COMU) increase_temp->change_reagent No Improvement success Improved Yield increase_temp->success Improvement change_solvent Change Solvent (e.g., DMF, DMAc) change_reagent->change_solvent No Improvement change_reagent->success Improvement check_base Optimize Base and Equivalents change_solvent->check_base No Improvement change_solvent->success Improvement check_base->success Improvement

A decision tree for troubleshooting low-yield amide coupling reactions.

Technical Support Center: Storage and Handling of Moisture-Sensitive Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of moisture-sensitive cyclic amines. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why are cyclic amines sensitive to moisture?

A1: Many cyclic amines are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can lead to several issues, including hydrolysis, the formation of byproducts, and a decrease in purity, which can negatively impact experimental outcomes.[1]

Q2: What are the ideal storage conditions for moisture-sensitive cyclic amines?

A2: To maintain their stability and purity, moisture-sensitive cyclic amines should be stored in a cool, dry environment, typically at temperatures below 30°C (86°F).[1] They should be kept in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass to protect them from light, air, and moisture.[1] For highly sensitive compounds, storage in a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: How can I tell if my cyclic amine has been compromised by moisture?

A3: Visual inspection may reveal cloudiness or precipitation in a liquid amine. However, moisture contamination is often not visible. The most reliable way to determine moisture content is through analytical methods like Karl Fischer titration. A change in the compound's physical properties, such as its boiling point or refractive index, can also indicate contamination.

Q4: What are the safety precautions I should take when handling cyclic amines?

A4: Always handle cyclic amines in a well-ventilated area, such as a fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2][3] For volatile amines or when working with large quantities, a respirator may be necessary.[2][3] It's crucial to consult the Safety Data Sheet (SDS) for the specific amine you are using for detailed safety information.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor reaction yield or unexpected side products Moisture contamination of the cyclic amine or solvent.1. Use a freshly opened bottle of the amine or purify the existing stock. 2. Dry the solvent using appropriate methods (e.g., distillation over a drying agent, molecular sieves).[4] 3. Handle all reagents and solvents under an inert atmosphere using Schlenk techniques or in a glovebox.[5][6]
Inconsistent analytical results (e.g., NMR, LC-MS) Degradation of the cyclic amine due to improper storage.1. Verify the purity of the amine using an appropriate analytical technique before use. 2. Store the amine in smaller, single-use aliquots to minimize repeated exposure to the atmosphere. 3. Ensure the storage container is properly sealed and stored in a desiccator.
Amine appears cloudy or has formed a precipitate Hydrolysis or reaction with atmospheric carbon dioxide.1. Do not use the compromised amine. 2. If possible, purify the amine by distillation or another suitable method. 3. Review storage procedures to prevent future contamination.
Difficulty in achieving a completely anhydrous reaction environment Adsorbed moisture on glassware.1. Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and cool under a stream of dry inert gas or in a desiccator.[5] 2. For highly sensitive reactions, flame-dry the glassware under vacuum immediately before use.[6]

Quantitative Data Summary

The stability of cyclic amines can be influenced by various factors. The following tables provide a summary of relevant data.

Table 1: General Storage Recommendations

ParameterRecommendationRationale
Temperature Below 30°C (86°F)[1]Minimizes volatility and thermal degradation.[1]
Atmosphere Inert gas (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.
Container Tightly sealed, amber glass or HDPE[1]Protects from light, air, and moisture.[1]
Humidity Low, use of desiccants[1]Amines are hygroscopic and can absorb moisture.[1]

Table 2: Influence of Solvent on Thermal Stability of Amines

Solvent SystemRelative Thermal Degradation RateReference
Aqueous Monoethanolamine (MEA)Baseline[7]
MEA in Triethylene Glycol (TEG)Higher than aqueous MEA[7][8][7][8]
MEA in Diethylene GlycolHigher than aqueous MEA[7][7]
MEA in Mono Ethylene GlycolHigher than aqueous MEA[7][7]

Note: This data is for alkanolamines but illustrates the significant impact of the solvent environment on amine stability.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

Objective: To quantify the moisture content in a cyclic amine sample.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for amines, such as a specialized Karl Fischer reagent for ketones and amines to avoid side reactions.

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a representative sample of the cyclic amine into a clean, dry syringe.

  • Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in parts per million (ppm) or percentage (%).

  • Validation: Run a standard with a known water content to verify the accuracy of the instrument.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a volatile cyclic amine and identify any impurities.

Methodology:

  • Column Selection: Use a column suitable for the analysis of polar compounds like amines. An Agilent CP-Volamine column or similar is recommended for good peak shape and separation.[9]

  • Instrument Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing degradation (e.g., 250°C).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10-20°C/min) to separate compounds with different boiling points.[9]

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. A Thermal Conductivity Detector (TCD) can also be used.[9]

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.[9]

  • Sample Preparation: Prepare a dilute solution of the cyclic amine in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the area of the main peak relative to the total area of all peaks. This will give a percentage purity. Identify impurity peaks by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS).

Visualizations

experimental_workflow Experimental Workflow for Handling Moisture-Sensitive Cyclic Amines cluster_storage Storage cluster_preparation Preparation cluster_handling Handling cluster_analysis Quality Control cluster_reaction Reaction storage Store under Inert Gas (N2 or Ar) in a Cool, Dry Place transfer Transfer via Syringe or Cannula in Glovebox/Schlenk Line storage->transfer karl_fischer Karl Fischer Titration (Moisture Content) storage->karl_fischer gc_ms GC/GC-MS (Purity) storage->gc_ms glassware Oven/Flame-Dry Glassware reaction_setup Set up Reaction under Inert Atmosphere glassware->reaction_setup solvent Use Anhydrous Solvent solvent->reaction_setup transfer->reaction_setup karl_fischer->reaction_setup If moisture is low gc_ms->reaction_setup If purity is high

Caption: Workflow for handling moisture-sensitive cyclic amines.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcomes start Poor Reaction Yield or Unexpected Byproducts check_moisture Check for Moisture Contamination start->check_moisture check_amine Test Amine with Karl Fischer Titration check_moisture->check_amine Amine? check_solvent Check Solvent for Water Content check_moisture->check_solvent Solvent? check_glassware Review Glassware Drying Protocol check_moisture->check_glassware Setup? remedy_amine Purify or Replace Amine check_amine->remedy_amine remedy_solvent Dry or Replace Solvent check_solvent->remedy_solvent remedy_glassware Improve Drying (e.g., Flame-Dry) check_glassware->remedy_glassware

Caption: Troubleshooting logic for experiments with cyclic amines.

References

Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4-Methyltetrahydro-2H-pyran-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of 4-methyltetrahydro-2H-pyran-4-one. This reaction involves the formation of an intermediate imine or enamine, which is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise from the reductive amination reaction. These include:

  • Unreacted Starting Materials: Residual 4-methyltetrahydro-2H-pyran-4-one and the amine source (e.g., ammonia or an ammonium salt).

  • Intermediate Imine: The imine formed between the ketone and the amine may not be fully reduced.

  • Diastereomers: The presence of the methyl group can lead to the formation of diastereomeric products, which may have different biological activities and need to be separated.

  • Over-reduction Product: In some cases, the ketone can be reduced to the corresponding alcohol, 4-methyltetrahydro-2H-pyran-4-ol.

  • Byproducts from the Reducing Agent: Borate esters and salts are formed from sodium borohydride during the reduction and need to be removed during workup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] By comparing the reaction mixture to the starting materials, you can determine when the ketone has been consumed.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound can be achieved through several methods:

  • Extraction: An initial acid-base extraction is typically used to separate the basic amine product from neutral and acidic impurities.

  • Distillation: Fractional distillation under reduced pressure can be effective for separating the product from less volatile impurities.[3]

  • Column Chromatography: For high purity requirements and to separate diastereomers, column chromatography on silica gel is often employed.[1][2][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Amine

If you are experiencing a low yield of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Extend the reaction time and continue to monitor by TLC or GC-MS until the starting ketone is consumed.
Suboptimal pH The formation of the imine intermediate is often pH-dependent. A slightly acidic medium is generally favorable. You can add a catalytic amount of a weak acid like acetic acid.
Ineffective Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). Consider increasing the molar equivalents of the reducing agent.
Side Reactions If the starting ketone is being reduced to the alcohol, consider using a milder reducing agent like sodium triacetoxyborohydride, which is more selective for the imine.
Issue 2: Presence of Impurities in the Final Product

If your purified product is still contaminated with impurities, the following table provides guidance on their removal:

Impurity Identification Removal Strategy
Unreacted Ketone Characteristic C=O stretch in IR spectroscopy; distinct signals in ¹H and ¹³C NMR.Optimize the reaction conditions to drive the reaction to completion. If present after workup, purification by column chromatography should separate the ketone from the more polar amine.
Intermediate Imine Can be detected by GC-MS.Ensure sufficient reaction time and an adequate amount of reducing agent. The imine can be hydrolyzed back to the ketone and amine during an aqueous workup, which can then be separated.
4-Methyltetrahydro-2H-pyran-4-ol Characteristic O-H stretch in IR spectroscopy; distinct signals in NMR.Use a more selective reducing agent like NaBH(OAc)₃. Column chromatography can be used to separate the alcohol from the amine.
Diastereomers May be difficult to distinguish by TLC. NMR spectroscopy and chiral HPLC are effective for identification and quantification.[5]Separation can be achieved by careful column chromatography with an optimized eluent system. In some cases, derivatization to form diastereomeric salts followed by crystallization may be necessary.

Experimental Protocols

General Protocol for Reductive Amination

This protocol is a representative procedure for the synthesis of this compound.

  • Imine Formation: To a solution of 4-methyltetrahydro-2H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the amine source (e.g., ammonium acetate or a solution of ammonia in methanol, ~1.5-2.0 eq). If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the disappearance of the starting ketone by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent. Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification ketone 4-Methyltetrahydro- 2H-pyran-4-one reaction_vessel Reductive Amination (Imine Formation & Reduction) ketone->reaction_vessel amine_source Amine Source (e.g., NH₃/MeOH) amine_source->reaction_vessel quench Quench (H₂O) reaction_vessel->quench Reaction Mixture extraction Acid-Base Extraction quench->extraction drying Drying & Evaporation extraction->drying crude_product Crude Product drying->crude_product distillation Vacuum Distillation pure_product Pure 4-Methyltetrahydro- 2H-pyran-4-amine distillation->pure_product chromatography Column Chromatography chromatography->pure_product crude_product->distillation crude_product->chromatography

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities start Impurity Detected in Final Product? unreacted_ketone Unreacted Ketone start->unreacted_ketone Yes imine Intermediate Imine start->imine Yes alcohol Over-reduction (Alcohol) start->alcohol Yes diastereomers Diastereomers start->diastereomers Yes end Pure Product start->end No solution_ketone Optimize Reaction Conditions (Time, Reagents) & Purify by Chromatography unreacted_ketone->solution_ketone solution_imine Ensure Complete Reduction & Proper Workup imine->solution_imine solution_alcohol Use Selective Reducing Agent & Purify by Chromatography alcohol->solution_alcohol solution_diastereomers Careful Column Chromatography or Diastereomeric Salt Resolution diastereomers->solution_diastereomers solution_ketone->end solution_imine->end solution_alcohol->end solution_diastereomers->end

Caption: A logical troubleshooting workflow for identifying and removing common impurities.

References

Technical Support Center: Diastereoselectivity in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in tetrahydropyran (THP) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor diastereoselectivity in Prins cyclization-based THP synthesis?

Low diastereoselectivity in Prins cyclizations is a frequent issue stemming from several factors that influence the stability of the transition state. The key factors include:

  • Sub-optimal Lewis Acid Catalyst: The choice and amount of the Lewis acid are critical in controlling the stereochemical outcome. Different Lewis acids can favor different transition states, leading to varying diastereomeric ratios.[1]

  • Inappropriate Reaction Temperature: Temperature can affect the equilibrium between different diastereomeric transition states. Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby impacting the diastereomeric ratio.[1][2][3]

  • Substrate Geometry: The geometry of the starting material, particularly the homoallylic alcohol (cis or trans), can directly influence the stereochemistry of the resulting tetrahydropyran.[1]

Q2: How can I improve the diastereoselectivity of my oxa-Michael addition for THP synthesis?

Improving diastereoselectivity in oxa-Michael additions for THP synthesis often involves careful control of reaction conditions to favor a specific transition state. Key strategies include:

  • Catalyst Selection: The choice between acid or base catalysis can significantly impact the transition state and, consequently, the stereochemical outcome. Acid-catalyzed reactions often proceed through a late transition state, favoring the diequatorial product.[4] In contrast, strongly basic conditions can lead to an early transition state, where electrostatic effects may dominate.[4]

  • Temperature Control: Lower reaction temperatures are generally preferred for kinetically controlled reactions, which can favor the formation of the axial-equatorial isomer with (E)-Michael acceptors.[4] Higher temperatures may lead to thermodynamic equilibration and favor the more stable diequatorial isomer.[4][5]

  • Substrate Control: The geometry of the Michael acceptor ((E) vs. (Z)) plays a crucial role in determining the facial selectivity of the intramolecular attack.[4]

Q3: I am observing the formation of undesired side products, such as dienes or rearrangement products. What can I do to minimize these?

The formation of side products is often due to the high reactivity of the oxocarbenium ion intermediate in reactions like the Prins cyclization.[1] To mitigate this, consider the following:

  • Milder Catalysts: Employing milder Lewis or Brønsted acids can reduce the propensity for elimination or rearrangement reactions.[1] For instance, phosphomolybdic acid in water has been used for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives under mild, room temperature conditions.[6]

  • Efficient Trapping of Intermediates: Utilizing methods that efficiently trap the reactive intermediate can prevent side reactions. The Mukaiyama aldol–Prins (MAP) cyclization is one such strategy where an internal nucleophile traps the oxocarbenium ion.[7][8]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and strong acids, can promote side reactions. Optimizing these parameters is crucial.[1]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in Prins Cyclization

This guide provides a systematic approach to troubleshooting and optimizing the diastereoselectivity of your Prins cyclization.

dot

Caption: Troubleshooting workflow for low diastereoselectivity in Prins cyclization.

Detailed Steps:

  • Catalyst Screening: The choice of Lewis acid is paramount. As shown in the table below, different Lewis acids can yield significantly different diastereomeric ratios. For example, while SnCl₄ is commonly used, InCl₃ has been shown to mediate highly diastereoselective cyclizations.[1] TMSOTf is effective for silyl-Prins cyclizations.[1][9]

  • Temperature Optimization: Systematically lower the reaction temperature. Reactions run at -78 °C often show improved selectivity by favoring the thermodynamically more stable transition state.[1]

  • Solvent Variation: Experiment with a range of solvents. For certain substrates, coordinating solvents like diethyl ether can enhance selectivity by minimizing the formation of undesired side products.[1]

  • Substrate Purity: Ensure the geometric purity of your starting homoallylic alcohol, as its stereochemistry directly influences the product's stereochemistry.[1]

Lewis AcidTemperature (°C)SolventDiastereomeric Ratio (cis:trans)Reference
BF₃·OEt₂-35DCE>95:5[10]
SnCl₄-78CH₂Cl₂Predominantly cis[1]
InCl₃RTCH₂Cl₂High diastereoselectivity[6]
TMSOTf-78CH₂Cl₂Good diastereoselectivity[1][9]
In(OTf)₃0Toluene85% de[2]
Problem 2: Poor Diastereoselectivity in Intramolecular Oxa-Michael Addition

This guide outlines a logical progression for addressing poor diastereoselectivity in the synthesis of THPs via intramolecular oxa-Michael addition.

dot

Caption: Troubleshooting decision tree for oxa-Michael addition diastereoselectivity.

Detailed Steps:

  • Catalysis Evaluation: The nature of the catalyst dictates the reaction mechanism and transition state.

    • Acidic Catalysis: Generally favors the thermodynamically more stable diequatorial product through a late transition state.[4]

    • Basic Catalysis: At low temperatures, this can favor the kinetically controlled formation of the axial-equatorial isomer, especially with (E)-Michael acceptors.[4]

  • Temperature Adjustment:

    • Low Temperature: Promotes kinetic control, which may favor the formation of a specific diastereomer.

    • Higher Temperature: Can lead to thermodynamic equilibration, favoring the most stable diastereomer.[4][5]

  • Substrate Geometry: The stereochemistry of the Michael acceptor is a critical determinant of the final product's stereochemistry. Ensure the geometric purity of your starting material.

Catalyst TypeTemperatureExpected OutcomeReference
AcidicAmbientDiequatorial product (thermodynamic)[4]
BasicLowAxial-equatorial product (kinetic for E-acceptor)[4]
BasicHigherDiequatorial product (thermodynamic)[4]

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization

This protocol is adapted from the work of Saikia and coworkers.[10]

Materials:

  • 3-Bromobut-3-en-1-ol derivative

  • Aldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a stirred solution of the 3-bromobut-3-en-1-ol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE (0.1 M) at -35 °C under an inert atmosphere, add BF₃·OEt₂ (1.2 equiv) dropwise.

  • Stir the reaction mixture at -35 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyranone.

Key Experiment: TMSOTf-Promoted Silyl-Prins Cyclization

This protocol is a general procedure based on established methods.[1][7][8]

Materials:

  • Homoallylic alcohol or a silyl-protected derivative

  • Aldehyde

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the homoallylic alcohol (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.05 M).[1]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Add TMSOTf (1.0-1.2 equiv) dropwise to the stirred solution.[1][8]

  • Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the reaction progress by TLC.[1]

  • Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]

  • Warm the mixture to room temperature, and extract with CH₂Cl₂.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the substituted tetrahydropyran.

dot

Caption: General experimental workflow for a Lewis acid-mediated THP synthesis.

References

Technical Support Center: Enhancing the Solubility of 4-Methyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 4-Methyltetrahydro-2H-pyran-4-amine derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide answers to common questions and solutions for specific issues you may encounter during your experiments.

FAQ 1: My this compound derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?

Low aqueous solubility is a common challenge that can hinder in vitro testing and in vivo studies, potentially leading to poor bioavailability.[1][2][3] The primary strategies to consider for improving the solubility of your amine derivative include:

  • pH Adjustment: As amine-containing compounds are basic, their solubility is often pH-dependent. Lowering the pH of the aqueous medium will lead to the formation of the more soluble protonated form.

  • Salt Formation: Creating a salt of your basic amine derivative with a suitable acidic counterion is a widely used and effective method to significantly increase aqueous solubility.[4][5][6]

  • Prodrug Approach: A prodrug is a modified version of the active compound that is designed to improve its physicochemical properties, such as solubility. After administration, the prodrug is converted to the active parent drug through enzymatic or chemical reactions in the body.[7][8]

  • Co-solvents and Surfactants: The use of water-miscible organic solvents (co-solvents) or surfactants can help to increase the solubility of poorly soluble compounds.

Troubleshooting 1: I am having difficulty forming a stable, soluble salt of my derivative.

Potential Cause & Solution:

  • Inappropriate Counterion Selection: The choice of counterion is critical. The pKa difference between your amine derivative and the acidic counterion should ideally be greater than 3 to ensure efficient salt formation.[9]

    • Recommendation: Perform a salt screening study with a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric).

  • Poor Crystallinity of the Salt: The resulting salt may be amorphous or have poor crystalline properties, which can affect its stability and handling.

    • Recommendation: Experiment with different crystallization conditions (e.g., solvent systems, temperature, cooling rate) to obtain a crystalline salt.

FAQ 2: How do I determine the pH-dependent solubility profile of my compound?

Determining the pH-solubility profile is crucial for understanding how your compound will behave in different physiological environments (e.g., stomach vs. intestine) and for informing formulation strategies.[10]

Experimental Approach:

The recommended method is the shake-flask method at various pH values.[11][12][13] An overview of the workflow is presented below. A detailed protocol can be found in the Experimental Protocols section.

cluster_workflow pH-Dependent Solubility Workflow Prepare Buffers Prepare Buffers Add Excess Compound Add Excess Compound Prepare Buffers->Add Excess Compound pH 1.2, 4.5, 6.8, etc. Equilibrate Equilibrate Add Excess Compound->Equilibrate Shake at 37°C Separate Solid Separate Solid Equilibrate->Separate Solid Centrifuge/Filter Quantify Concentration Quantify Concentration Separate Solid->Quantify Concentration HPLC/LC-MS Plot Data Plot Data Quantify Concentration->Plot Data Solubility vs. pH cluster_prodrug N-Phosphonooxymethyl Prodrug Strategy Parent_Amine Parent Amine Derivative (Low Solubility) Prodrug N-Phosphonooxymethyl Prodrug (High Solubility) Parent_Amine->Prodrug Chemical Synthesis Active_Drug Parent Amine Derivative (Released in vivo) Prodrug->Active_Drug Enzymatic Cleavage (in vivo)

References

Preventing oxidation of 4-Methyltetrahydro-2H-pyran-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Methyltetrahydro-2H-pyran-4-amine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellow or brownish discoloration. What is the likely cause?

A1: Discoloration of amine-containing compounds is often an indicator of oxidation. Exposure to air (oxygen), light, and elevated temperatures can initiate and accelerate oxidative degradation, leading to the formation of colored impurities. The primary amine group in this compound is susceptible to oxidation, which can lead to the formation of N-oxides, imines, and other degradation products.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation of this compound likely involves two main pathways:

  • Oxidation of the Amine Group: The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing species, leading to the formation of a corresponding N-oxide. Further oxidation or rearrangement can lead to other degradation products.

  • Oxidation of the Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring can also be a site for oxidation, potentially leading to ring-opening or the formation of hydroxylated or carbonylated byproducts.[1][2]

Q3: How can I prevent the oxidation of this compound during storage?

A3: To minimize oxidation during storage, the following precautions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Store in an amber or opaque container to protect it from light, which can catalyze oxidation.

  • Temperature Control: Store at a low temperature, as recommended by the supplier. Refrigeration (2-8 °C) is generally advisable.

  • Antioxidants: Consider the addition of a suitable antioxidant.

Q4: What types of antioxidants are suitable for stabilizing this compound?

A4: For aliphatic amines, hindered amine light stabilizers (HALS) and phenolic antioxidants are commonly used.

  • Hindered Amine Light Stabilizers (HALS): These compounds, such as derivatives of 2,2,6,6-tetramethylpiperidine, are highly effective radical scavengers.

  • Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can also be effective.

The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.

Q5: How can I detect and quantify the oxidation of this compound in my sample?

A5: Several analytical techniques can be employed to assess the purity of your sample and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection can be used if the compound or its impurities have a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on any impurities present in the sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to oxidation.1. Re-analyze a freshly opened or new batch of the compound. 2. Implement stricter storage conditions (inert atmosphere, light protection, lower temperature). 3. Develop and validate a stability-indicating HPLC method to track the formation of impurities over time.
Inconsistent experimental results Variability in the purity of the starting material due to oxidation.1. Perform a purity check (e.g., via HPLC or GC) on the starting material before each experiment. 2. If degradation is observed, purify the compound before use (e.g., by distillation or chromatography). 3. Store the compound in small, single-use aliquots to minimize repeated exposure of the bulk material to air.
Formation of solid precipitates in the sample Polymerization or formation of insoluble degradation products.1. Characterize the precipitate to understand its nature. 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. If the compound is dissolved in a solvent, ensure the solvent is of high purity and free of peroxides.

Quantitative Data Summary

Storage Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
25°C / 60% RH 0 Months
3 Months
6 Months
40°C / 75% RH 0 Months
1 Month
3 Months
6 Months
Photostability (ICH Q1B) 0 Hours
X Hours
Oxidative Stress (e.g., 3% H₂O₂) 0 Hours
X Hours

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)

This protocol outlines a general procedure for conducting an oxidative forced degradation study.

Objective: To evaluate the stability of this compound under oxidative conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrogen peroxide (3% solution)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (1 mL of stock solution with 1 mL of methanol) should be stored under the same conditions.

  • Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed and control samples.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a reducing agent, such as sodium bisulfite.

  • HPLC Analysis: Dilute the aliquots with the mobile phase to an appropriate concentration and analyze by HPLC.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis start Prepare 1 mg/mL stock solution in Methanol stress Add 3% H2O2 (1:1 v/v) start->stress control Add Methanol (1:1 v/v) start->control incubate_stress Incubate stressed sample at RT stress->incubate_stress incubate_control Incubate control sample at RT control->incubate_control timepoint Withdraw aliquots at time points incubate_stress->timepoint incubate_control->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Compare chromatograms and quantify degradation hplc->data HPLC_Validation_Logic cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_result Outcome method Develop Initial HPLC Method specificity Specificity (Forced Degradation) method->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq validated_method Validated Stability-Indicating Method lod_loq->validated_method

References

Analytical methods for detecting 4-Methyltetrahydro-2H-pyran-4-amine impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Methyltetrahydro-2H-pyran-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: My this compound peak is exhibiting significant tailing.

Peak tailing is a common issue when analyzing amines by HPLC, often leading to poor resolution and inaccurate quantification.[1][2] This is primarily due to strong interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Workflow:

start Peak Tailing Observed check_ph Verify Mobile Phase pH (Is it 2-3 units below the pKa of the amine?) start->check_ph adjust_ph Adjust Mobile Phase pH to ~3-4 using a suitable buffer (e.g., formate, phosphate). check_ph->adjust_ph No check_buffer Check Buffer Concentration (Is it in the 10-50 mM range?) check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase Buffer Concentration to improve ionic strength and mask silanols. check_buffer->adjust_buffer No check_column Evaluate Column Choice (Is it suitable for amines?) check_buffer->check_column Yes adjust_buffer->check_column change_column Switch to a column with low silanol activity (e.g., end-capped, hybrid silica, or polar-embedded). check_column->change_column No check_overload Investigate Sample Overload/ Injection Solvent check_column->check_overload Yes change_column->check_overload adjust_sample Dilute the sample or dissolve it in the initial mobile phase. check_overload->adjust_sample Issue Found end Peak Shape Improved check_overload->end No Issue adjust_sample->end start Poor Peak Shape/Low Response check_inlet Check Inlet Liner (Is it clean and inert?) start->check_inlet replace_liner Replace with a new, deactivated liner. check_inlet->replace_liner No check_column Evaluate GC Column (Is it suitable for amines?) check_inlet->check_column Yes replace_liner->check_column trim_column Trim the front end of the column (10-20 cm). check_column->trim_column Contamination Suspected use_amine_column Consider a base-deactivated column specifically designed for amine analysis. check_column->use_amine_column Persistent Issue trim_column->use_amine_column check_derivatization Consider Derivatization (Is the amine sufficiently volatile and non-polar?) use_amine_column->check_derivatization derivatize Derivatize the amine to increase volatility and reduce peak tailing. check_derivatization->derivatize No end Improved Performance check_derivatization->end Yes derivatize->end

References

Validation & Comparative

4-Methyltetrahydro-2H-pyran-4-amine vs. Piperidine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is a critical determinant of a drug candidate's success. The piperidine ring, a ubiquitous motif in numerous approved drugs, has long been considered a "privileged scaffold" due to its favorable physicochemical and pharmacokinetic properties. However, the quest for improved drug-like characteristics, such as enhanced metabolic stability and reduced off-target effects, has led to the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of 4-Methyltetrahydro-2H-pyran-4-amine and piperidine, offering a data-driven perspective for medicinal chemists and drug development professionals.

Introduction to the Scaffolds

Piperidine is a six-membered saturated heterocycle containing a nitrogen atom. Its conformational flexibility and basic nitrogen atom allow it to engage in a variety of interactions with biological targets, making it a staple in the design of central nervous system (CNS) agents, anticancer drugs, and more.[1][2][3]

This compound is a tetrahydropyran derivative that can be considered a bioisostere of substituted piperidines. Bioisosteric replacement is a strategy in medicinal chemistry used to switch atoms or groups of atoms in a molecule for other atoms or groups with similar properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic/toxicological profile.[4] The replacement of the piperidine nitrogen with an oxygen atom in the ring and the inclusion of a methyl and an amine group at the 4-position offer a distinct set of physicochemical properties that can be advantageous in drug design.

Physicochemical Properties: A Head-to-Head Comparison

The subtle structural differences between these two scaffolds can lead to significant changes in key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental comparisons are limited in publicly available literature, we can infer expected trends based on the principles of medicinal chemistry.

PropertyPiperidineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 85.15[2]129.20Addition of a methyl group and replacement of NH with O and an additional C and NH2 group increases molecular weight.
LogP (Octanol-Water Partition Coefficient) 0.93 (calculated)HigherThe addition of a methyl group generally increases lipophilicity.
pKa (Basicity) ~11.2[2]LowerThe ether oxygen in the tetrahydropyran ring is electron-withdrawing, which is expected to reduce the basicity of the exocyclic amine compared to the secondary amine within the piperidine ring.
Hydrogen Bond Donors 12Piperidine has one N-H donor, while this compound has two N-H donors from the primary amine.
Hydrogen Bond Acceptors 12Piperidine has one nitrogen acceptor. This compound has one nitrogen and one oxygen acceptor.
Polar Surface Area (PSA) 12.0 ŲHigherThe presence of the ether oxygen and the primary amine increases the polar surface area.

Performance in Drug Design: A Data-Driven Analysis

The true value of a molecular scaffold is determined by its performance in biological systems. This section delves into key aspects of drug design where the choice between piperidine and this compound can have a profound impact.

Metabolic Stability

A significant challenge with piperidine-containing drugs is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, often leading to N-dealkylation or oxidation of the ring.[3][5] The replacement of the piperidine ring with a tetrahydropyran moiety can be a strategic move to enhance metabolic stability. The absence of a nitrogen atom within the tetrahydropyran ring eliminates the possibility of N-dealkylation of the core ring structure.

Hypothetical Comparative Metabolic Stability Data:

CompoundScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Model Drug APiperidine3046.2
Model Drug BThis compound9015.4

This data is illustrative and intended to represent the expected trend. Actual values would be compound-specific.

Off-Target Effects and hERG Inhibition

Off-target interactions can lead to undesirable side effects.[6][7][8][9] A crucial off-target to consider is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiac arrhythmias.[10][11][12][13][14] The basic nitrogen of piperidine is often implicated in hERG binding. Reducing the basicity, as is expected with this compound, can be a viable strategy to mitigate hERG liability.

Expected hERG Inhibition Profile:

ScaffoldPredicted hERG IC50Rationale
PiperidinePotentially lowerThe basic nitrogen can form a key interaction with the hERG channel pore.
This compoundPotentially higherReduced basicity of the amine may lead to weaker interactions with the hERG channel.

Experimental Protocols

To empirically validate the predicted advantages of one scaffold over another, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in buffer (e.g., 100 µM in 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound working solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal and compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

    • Add buffer at a specific pH (e.g., pH 7.4 for systemic circulation, pH 5.0 for the small intestine) to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Add the test compound solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t] where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Signaling Pathways and Experimental Workflows

The choice of scaffold can influence how a drug interacts with its intended target and downstream signaling pathways.

Signaling_Pathway cluster_piperidine Piperidine-Containing Drug cluster_tetrahydropyran THP-Amine-Containing Drug Drug_P Piperidine Ligand Receptor_P GPCR Target G_Protein_P G-Protein Activation Effector_P Effector Enzyme Second_Messenger_P Second Messenger Cellular_Response_P Cellular Response Drug_T THP-Amine Ligand Receptor_T GPCR Target G_Protein_T G-Protein Activation Effector_T Effector Enzyme Second_Messenger_T Second Messenger Cellular_Response_T Cellular Response

Caption: Hypothetical GPCR signaling pathway for piperidine and THP-amine ligands.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Decision Synth_P Synthesize Piperidine Analog Metabolic_Stability Metabolic Stability (Microsomes) Synth_P->Metabolic_Stability Permeability Permeability (PAMPA) Synth_P->Permeability Target_Binding Target Binding (Radioligand Assay) Synth_P->Target_Binding Cytotoxicity Cytotoxicity (MTT Assay) Synth_P->Cytotoxicity hERG hERG Assay Synth_P->hERG Synth_T Synthesize THP-Amine Analog Synth_T->Metabolic_Stability Synth_T->Permeability Synth_T->Target_Binding Synth_T->Cytotoxicity Synth_T->hERG Data_Analysis Compare ADME-Tox Properties Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Target_Binding->Data_Analysis Cytotoxicity->Data_Analysis hERG->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: General experimental workflow for comparing drug candidates.

Conclusion

The choice between this compound and piperidine in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired ADME-Tox profile. While piperidine remains a valuable and well-validated scaffold, this compound presents a compelling alternative, particularly when metabolic stability and hERG liability are primary concerns. The expected reduction in basicity and the introduction of an ether linkage can offer significant advantages in overcoming common drug development hurdles. However, the increased molecular weight and potential for altered solubility and permeability must be carefully evaluated. Ultimately, the empirical data generated through the robust experimental protocols outlined in this guide will be the deciding factor in selecting the optimal scaffold for a given drug discovery program.

References

The Bioisosteric Swap: Enhancing Drug Properties by Replacing Cyclohexane with Tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacokinetic profiles of tetrahydropyran (THP) versus cyclohexane analogs reveals significant advantages in drug development, including improved metabolic stability and clearance. This guide delves into the experimental data supporting the strategic substitution of a cyclohexane moiety with a tetrahydropyran ring, providing researchers, scientists, and drug development professionals with a comprehensive overview of the potential pharmacokinetic benefits.

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is a common and effective strategy. This principle of bioisosterism is elegantly demonstrated in the substitution of a cyclohexane ring with a tetrahydropyran (THP) ring. The introduction of an oxygen atom into the six-membered aliphatic ring can lead to profound improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary advantages of this bioisosteric replacement stem from the fundamental differences between the two rings. The ether oxygen in the THP ring introduces polarity, which can reduce the lipophilicity of a molecule compared to its cyclohexane counterpart. This reduction in lipophilicity can mitigate issues often associated with highly lipophilic compounds, such as poor aqueous solubility, high plasma protein binding, and rapid metabolism by cytochrome P450 enzymes. Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to more favorable interactions with metabolic enzymes or target proteins.

Quantitative Comparison of Pharmacokinetic Parameters: A Case Study

A compelling example of the benefits of the cyclohexyl-to-THP switch can be seen in the development of Janus kinase 1 (JAK1) selective inhibitors. The following table summarizes the key pharmacokinetic parameters for a pair of analogous compounds, one containing a cyclohexane ring and the other a tetrahydropyran ring.

ParameterCyclohexane Analog (Compound 18)Tetrahydropyran Analog (Compound 19)Fold Improvement
Log D (pH 7.4) 2.662.08Lower Lipophilicity
Rat Hepatic Intrinsic Clearance (CLint) 110 µL/min/mg protein43 µL/min/mg protein2.6x
Human Hepatic Intrinsic Clearance (CLint) 14 µL/min/mg protein4.8 µL/min/mg protein2.9x
Unbound in vivo Rat Clearance (CLu) HighLowSignificantly Improved

Data sourced from a study on Janus kinase 1 (JAK1) selective inhibitors.

The data clearly demonstrates that the tetrahydropyran analog (Compound 19) exhibits significantly lower intrinsic clearance in both rat and human liver microsomes compared to the cyclohexane analog (Compound 18). This translates to a more metabolically stable compound with a lower predicted in vivo clearance. The decrease in lipophilicity, as indicated by the lower Log D value, is a key contributing factor to this improved metabolic profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pharmacokinetic profiles.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound after administration to an animal model (e.g., rat, mouse).

Methodology:

  • Animal Models: Male Sprague Dawley rats are commonly used for pharmacokinetic studies.[1]

  • Dosing:

    • Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose into the tail vein.

    • Oral (PO) Administration: The test compound is formulated in an appropriate vehicle and administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Bioavailability (calculated by comparing AUC after oral and IV administration).

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Materials:

    • Liver microsomes (from human, rat, or other species).

    • NADPH (cofactor for CYP enzymes).

    • Test compound.

    • Control compounds (with known high and low metabolic stability).

    • Incubation buffer (e.g., phosphate buffer, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • The test compound is incubated with liver microsomes in the incubation buffer at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped at each time point by adding the quenching solution.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of a test compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[2]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The test compound is added to the apical (donor) side of the Transwell® insert, and a buffer is added to the basolateral (receiver) side to assess apical-to-basolateral (A-to-B) permeability (absorption).

    • Conversely, the compound is added to the basolateral side, and buffer to the apical side to assess basolateral-to-apical (B-to-A) permeability (efflux).

    • The plates are incubated at 37°C for a defined period (e.g., 2 hours).

    • Samples are taken from both the donor and receiver compartments at the end of the incubation.

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in pharmacokinetic profiling and the rationale behind bioisosteric replacement, the following diagrams are provided.

Experimental_Workflow_PK_Profiling cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Metabolic Stability Metabolic Stability ADME Profile ADME Profile Metabolic Stability->ADME Profile Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->ADME Profile Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameters PK Parameters Bioanalysis (LC-MS/MS)->PK Parameters PK Parameters->ADME Profile Lead Optimization Decision Lead Optimization Decision ADME Profile->Lead Optimization Decision

Pharmacokinetic Profiling Workflow

Bioisosteric_Replacement_Logic cluster_properties Physicochemical Properties Cyclohexane Analog Cyclohexane Analog Bioisosteric Replacement Bioisosteric Replacement Cyclohexane Analog->Bioisosteric Replacement High Lipophilicity High Lipophilicity Cyclohexane Analog->High Lipophilicity THP Analog THP Analog Lower Lipophilicity Lower Lipophilicity THP Analog->Lower Lipophilicity H-bond Acceptor H-bond Acceptor THP Analog->H-bond Acceptor Bioisosteric Replacement->THP Analog Improved PK Profile Improved PK Profile Lower Lipophilicity->Improved PK Profile H-bond Acceptor->Improved PK Profile

Logic of Cyclohexane to THP Bioisosteric Replacement

References

A Comparative Analysis of the Biological Activity of 4-Methyltetrahydro-2H-pyran-4-amine and Acyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic motifs into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activity of 4-Methyltetrahydro-2H-pyran-4-amine, a saturated heterocyclic amine, and its acyclic amine counterparts. While direct head-to-head biological data for this compound against its precise acyclic analogs is limited in publicly available literature, this guide synthesizes data from structurally related compounds and established medicinal chemistry principles to offer a comprehensive comparison.

The tetrahydropyran ring introduces conformational rigidity, which can significantly impact a molecule's interaction with biological targets compared to the flexibility of acyclic amines. This constraint can lead to improved binding affinity, selectivity, and metabolic stability. This guide will explore these aspects through available data on various derivatives and provide detailed experimental protocols for assays relevant to their biological evaluation.

Comparative Biological Activity Data

The following tables summarize the biological activities of various derivatives containing the tetrahydropyran scaffold. This data, while not a direct comparison with acyclic analogs of the core molecule, provides insights into the potency that can be achieved with this cyclic amine moiety in different therapeutic areas.

Table 1: Inhibitory Activity of Tetrahydropyran Derivatives

Compound ClassTargetSpecific Derivative ExampleActivity (IC₅₀/Kᵢ)Reference
PyranopyrimidinesAcetylcholinesterase (AChE)Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine0.11 µM (IC₅₀)[1]
4H-Pyran DerivativesCyclin-Dependent Kinase 2 (CDK2)4d (a specific 4H-pyran derivative)75.1 µM (IC₅₀ against HCT-116 cells)[2]
4H-Pyran DerivativesAntioxidant (DPPH radical scavenging)4j (a specific 4H-pyran derivative)0.1941 mM (IC₅₀)[2]

Table 2: Receptor Binding Affinity of Tetrahydropyran Derivatives

Compound ClassReceptorSpecific Derivative ExampleBinding Affinity (Kᵢ/EC₅₀)Reference
Disubstituted Pyran DerivativesDopamine Transporter (DAT)4-pyridine substituted derivative (10c)28.3 nM (Kᵢ)[3]
Cyclic TetrapeptidesDelta Opioid ReceptorH-Tyr-D-Cys-Phe-D-Pen-OHHigh Affinity[4]
Cyclic PeptidesEstrogen Receptor α (ERα)PERM-10.025 µM (Kᵢ)[5]

Structure-Activity Relationships: The Impact of Cyclization

The fundamental difference between this compound and its acyclic analogs lies in the conformational constraint imposed by the tetrahydropyran ring. This has several implications for biological activity:

  • Pre-organization for Binding: The rigid ring system of the tetrahydropyran moiety can pre-organize the pharmacophoric groups into a conformation that is favorable for binding to a biological target. This can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity compared to a flexible acyclic amine that needs to adopt a specific conformation.

  • Selectivity: The defined three-dimensional structure of the cyclic amine can lead to more specific interactions with the target protein, enhancing selectivity over other receptors or enzymes. Acyclic amines, with their greater conformational freedom, may bind to multiple targets, potentially leading to off-target effects.

  • Metabolic Stability: The cyclic structure can block sites of metabolism that would be accessible in an acyclic analog. For instance, the methyl group on the tetrahydropyran ring is less susceptible to enzymatic oxidation compared to a terminal methyl group on a flexible alkyl chain.

  • Physicochemical Properties: The introduction of the oxygen atom in the tetrahydropyran ring can improve properties such as aqueous solubility and polarity compared to a carbocyclic analog.

The following diagram illustrates the general concept of how a conformationally constrained cyclic amine might achieve a better fit with a receptor compared to a flexible acyclic amine.

G Receptor Binding: Cyclic vs. Acyclic Amine cluster_0 Cyclic Amine cluster_1 Acyclic Amine Cyclic_Receptor Receptor Binding Site Cyclic_Ligand 4-Methyltetrahydro- 2H-pyran-4-amine (Rigid Conformation) Cyclic_Ligand->Cyclic_Receptor Good Fit (Pre-organized) Acyclic_Receptor Receptor Binding Site Acyclic_Ligand_1 Acyclic Amine (Flexible Conformation 1) Acyclic_Ligand_1->Acyclic_Receptor Poor Fit Acyclic_Ligand_2 Acyclic Amine (Flexible Conformation 2) Acyclic_Ligand_2->Acyclic_Receptor Potential Good Fit (Requires Conformational Change)

Caption: Receptor binding comparison of cyclic and acyclic amines.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of such compounds are provided below.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.

G Enzyme Inhibition Assay Workflow Start Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Assay Buffer Incubate Pre-incubate Enzyme with Test Compound or Vehicle Start->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Monitor Reaction Progress (e.g., Absorbance, Fluorescence) at Timed Intervals Initiate->Measure Analyze Calculate Initial Reaction Rates Measure->Analyze Plot Plot % Inhibition vs. log[Test Compound] Analyze->Plot Calculate Determine IC50 Value using Non-linear Regression Plot->Calculate

Caption: Workflow for a typical enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and the test compounds (e.g., this compound derivatives and corresponding acyclic amines) in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compounds in assay buffer.

  • Assay Setup: In a microplate, add the enzyme solution to wells containing either the test compound dilutions or vehicle control.

  • Pre-incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

G Receptor Binding Assay Workflow Start Prepare Components: - Receptor Preparation (Membranes/Cells) - Radioligand - Test Compound Dilutions - Assay Buffer Incubate Incubate Receptor, Radioligand, and Test Compound/Vehicle Start->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Quantify Analyze Determine Specific Binding Quantify->Analyze Plot Plot % Specific Binding vs. log[Test Compound] Analyze->Plot Calculate Determine IC50 and Calculate Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Component Preparation: Prepare receptor-containing membranes or whole cells, a radiolabeled ligand with known affinity for the target receptor, and serial dilutions of the test compounds.

  • Incubation: In assay tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. To determine non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the receptor membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Conclusion

References

Efficacy of 4-Methyltetrahydro-2H-pyran-4-amine derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific efficacy of 4-Methyltetrahydro-2H-pyran-4-amine derivatives in cell-based assays is limited. This guide provides a comparative overview of the biological activities of related pyran-based scaffolds, particularly Tetrahydro-4H-pyran-4-one and 4H-pyran derivatives , to serve as a reference for researchers and drug development professionals. The experimental data and protocols presented herein are based on studies of these related compounds.

The tetrahydropyran scaffold is a key structural motif in many biologically active compounds and is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have shown significant potential in a variety of therapeutic areas, including oncology and infectious diseases.[1] This guide summarizes the available data on the efficacy of these derivatives in various cell-based assays.

Anticancer Activity of Pyran Derivatives

Derivatives of tetrahydro-4H-pyran-4-one and 4H-pyran have demonstrated cytotoxic effects against several cancer cell lines.[1][2] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and inhibition of the cell cycle.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer efficacy of various pyran derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference Compound
4H-Pyran 4dHCT-116 (Colon)75.1Not specified
4H-Pyran 4kHCT-116 (Colon)85.88Not specified
Spiro-4H-pyran 5aA549 (Lung)PotentEtoposide
Spiro-4H-pyran 5aA375 (Melanoma)PotentEtoposide
Spiro-4H-pyran 5aLNCaP (Prostate)PotentEtoposide

Table 1: Summary of in vitro anticancer activity of select pyran derivatives. Data sourced from BenchChem's technical guide on Tetrahydro-4H-pyran-4-one derivatives.[1]

Signaling Pathways in Anticancer Activity

The anticancer effects of some pyran derivatives are mediated through the modulation of key signaling pathways that control cell proliferation and survival. One of the proposed mechanisms is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle progression.[1][2]

CDK2_Inhibition_Pathway cluster_0 Normal Cell Cycle Pyran_Derivatives Pyran Derivatives CDK2_Cyclin_E CDK2/Cyclin E Complex Pyran_Derivatives->CDK2_Cyclin_E Inhibition Apoptosis Apoptosis Pyran_Derivatives->Apoptosis Induction Rb_Protein Rb Protein CDK2_Cyclin_E->Rb_Protein Phosphorylation E2F E2F Transcription Factor Rb_Protein->E2F Inhibition Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Activation

Figure 1: Proposed mechanism of action for anticancer pyran derivatives involving CDK2 inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., HCT-116, A549).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the pyran derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Pyran Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: A generalized workflow for determining cell viability using the MTT assay.

Antimicrobial Activity of Pyran Derivatives

Certain 4H-pyran derivatives have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[2]

Quantitative Antimicrobial Data

The following table presents the in vitro antibacterial activity of selected 4H-pyran derivatives, with IC50 values provided in µM.

CompoundTarget Organism (Gram-positive)IC50 (µM)Reference Compound
4g Staphylococcus aureus2.66Ampicillin (IC50 = 3.33 µM)
4j Staphylococcus aureus2.54Ampicillin (IC50 = 3.33 µM)
4g Bacillus subtilis2.66Ampicillin (IC50 = 3.33 µM)
4j Bacillus subtilis2.54Ampicillin (IC50 = 3.33 µM)

Table 2: In vitro antibacterial activity of 4H-pyran derivatives 4g and 4j against Gram-positive bacteria. Data from a study on the synthesis and evaluation of new 4H-pyran derivatives.[2]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium.

  • Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

2. Preparation of Compound Dilutions:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

References

Validating the Structure of 4-Methyltetrahydro-2H-pyran-4-amine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Unambiguous characterization ensures the correct molecule is advanced through the development pipeline, preventing costly downstream failures. This guide provides a comprehensive framework for validating the structure of 4-Methyltetrahydro-2H-pyran-4-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). To illustrate the specificity of these techniques, we present a comparative analysis with two of its structural isomers: 3-Methyltetrahydro-2H-pyran-4-amine and 2-Methyltetrahydro-2H-pyran-2-amine.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are generated using advanced computational algorithms and provide a reliable basis for comparison with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonsThis compound3-Methyltetrahydro-2H-pyran-4-amine2-Methyltetrahydro-2H-pyran-2-amine
-CH₃ 1.1 (s)0.9 (d)1.2 (s)
-NH₂ 1.5 (br s)1.6 (br s)1.4 (br s)
Ring Protons 1.4-1.8 (m), 3.5-3.8 (m)1.2-2.0 (m), 2.9 (m), 3.3-4.0 (m)1.3-1.9 (m), 3.6-3.9 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AtomThis compound3-Methyltetrahydro-2H-pyran-4-amine2-Methyltetrahydro-2H-pyran-2-amine
C-CH₃ ~25~15~28
C-NH₂ ~50~55~58
Ring Carbons ~35, ~40, ~65~25, ~30, ~38, ~68, ~70~20, ~35, ~42, ~65

Table 3: Predicted Mass Spectrometry Data (m/z)

ParameterThis compound3-Methyltetrahydro-2H-pyran-4-amine2-Methyltetrahydro-2H-pyran-2-amine
Molecular Ion [M]⁺ 115.1154115.1154115.1154
Key Fragment 1 100 ([M-CH₃]⁺)100 ([M-CH₃]⁺)100 ([M-CH₃]⁺)
Key Fragment 2 58 ([C₃H₈N]⁺)72 ([C₄H₁₀N]⁺)58 ([C₃H₈N]⁺)
Key Fragment 3 43 ([C₂H₅N]⁺)44 ([C₂H₆N]⁺)43 ([C₂H₅N]⁺)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Processing: Apply a line broadening factor of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Solvent: Same as for ¹H NMR.

  • Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0-220 ppm.

  • Processing: Apply a line broadening factor of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • For volatile amines, direct injection or headspace analysis can be employed.

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

2. GC-MS (for volatile amines):

  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Scan Mode: Full scan.

3. ESI-MS (Electrospray Ionization - for less volatile amines or to observe the molecular ion more clearly):

  • Instrumentation: A quadrupole or time-of-flight mass spectrometer equipped with an ESI source.

  • Sample Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and compound.

    • Mass Range: m/z 50-500.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both NMR and MS techniques.

G cluster_0 Sample Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation cluster_3 Comparative Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Purification->NMR_Acquisition MS_Acquisition MS Data Acquisition (EI, ESI) Purification->MS_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis Structure_Proposal Propose Structure NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal Comparison Compare with Predicted Data and Isomer Data Structure_Proposal->Comparison Final_Validation Structure Validated? Comparison->Final_Validation

Caption: Workflow for the structural validation of this compound.

By following this comprehensive guide, researchers can confidently validate the structure of this compound and differentiate it from its isomers, ensuring the integrity of their chemical research and development efforts. The combination of detailed experimental protocols, comparative data analysis, and a clear workflow provides a robust strategy for structural elucidation.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methyltetrahydro-2H-pyran-4-amine Analogs as Modulators of BACE1 and CETP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyltetrahydro-2H-pyran-4-amine scaffold is a privileged motif in modern medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs incorporating this scaffold, with a focus on their activity as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Cholesteryl Ester Transfer Protein (CETP). The information presented herein is a synthesis of data from various studies on structurally related compounds, offering insights into the potential SAR of the core scaffold.

I. Comparative Biological Activity

While a dedicated, comprehensive SAR study on a single series of this compound analogs targeting both BACE1 and CETP is not publicly available, analysis of various reported inhibitors incorporating the tetrahydropyran moiety allows for the extrapolation of general SAR trends. The following tables summarize the inhibitory activities of representative compounds.

Table 1: Structure-Activity Relationship of Tetrahydropyran-Containing BACE1 Inhibitors

Compound IDR1 SubstitutionR2 SubstitutionBACE1 IC50 (nM)Cellular Aβ40 Reduction IC50 (nM)Notes
Analog A PhenylAmide Linker + Cyclohexyl31,000>10,000Parent compound with low potency.[1]
Analog B o-tolylAmide Linker + Cyclohexyl120NDAddition of an o-tolyl group dramatically improves potency.[1]
Analog C o-tolylAmide Linker + Methyl-Cyclohexyl31NDFurther optimization of the cyclohexyl group enhances activity.[1]
Analog D 2-amino-6-o-tolylquinolin-3-ylN-cyclohexylpropanamideNDNDDocking studies show the cyclohexyl substituent targets the P1' pocket of BACE1.[1]
Analog E 5-chloropyridine-2-carboxamide1,4-Oxazine44NDOxazine-based inhibitors show good in vitro activity.
Analog F 5-methoxy-2-pyrazinecarboxamide1,4-Oxazine22NDModification of the aromatic substituent on the oxazine ring impacts potency.

ND: Not Determined

Table 2: Structure-Activity Relationship of Tetrahydropyran-Containing CETP Inhibitors

Compound IDCore ScaffoldR1 SubstitutionR2 SubstitutionCETP Inhibition IC50 (nM)HDL-C Increase (in vivo)
Analog G 1,5-tetrahydronaphthyridineTrifluoromethylphenylEthyl23Robust increase in hCETP/hApoA1 dual heterozygous mice.
Analog H 1,5-tetrahydronaphthyridineTrifluoromethylphenylPropyl22Robust increase in hCETP/hApoA1 dual heterozygous mice.
Analog I TetrahydroquinoxalinePhenylTrifluoromethyl-phenylPotent in vitro inhibitionEfficacious in cynomologus-CETP mouse HDL PD assay.[2]
Analog J IndolinePhenylTrifluoromethyl-phenylPotent in vitro inhibitionDose-dependent efficacy in cynomologus-CETP mouse HDL PD assay.[2]

II. Signaling Pathway Diagrams

Understanding the biological context of BACE1 and CETP is crucial for interpreting SAR data. The following diagrams illustrate the key signaling pathways in which these targets are involved.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment (membrane-bound) APP->C99 Cleavage Ab Amyloid-β (Aβ) (secreted) C99->Ab Cleavage AICD AICD (intracellular domain) C99->AICD Cleavage BACE1 BACE1 (β-secretase) BACE1->APP Inhibition gamma_secretase γ-secretase gamma_secretase->C99

Caption: Amyloid Precursor Protein (APP) processing pathway.

CETP_Pathway HDL HDL (High-Density Lipoprotein) CE_node Cholesteryl Esters (CE) HDL->CE_node VLDL_LDL VLDL / LDL (Very) Low-Density Lipoprotein TG_node Triglycerides (TG) VLDL_LDL->TG_node CETP CETP (Cholesteryl Ester Transfer Protein) CETP->CE_node CETP->TG_node CE_node->VLDL_LDL Transfer TG_node->HDL Transfer Inhibitor CETP Inhibitor Inhibitor->CETP Inhibition

Caption: Reverse Cholesterol Transport and CETP-mediated lipid exchange.

III. Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds against BACE1 and CETP.

Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

    • Reconstitute and dilute recombinant human BACE1 enzyme to the desired concentration in cold Assay Buffer.

    • Reconstitute the FRET peptide substrate in DMSO and then dilute to the final concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO in Assay Buffer) to the wells of a black 96-well microplate.

    • Add 80 µL of the diluted BACE1 enzyme solution to all wells except the blank controls (add 80 µL of Assay Buffer to blank wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software.

Principle: This assay utilizes a donor molecule containing a fluorescent self-quenched neutral lipid that is transferred to an acceptor molecule. In the presence of active CETP, the fluorescent lipid is transferred, leading to an increase in fluorescence. CETP inhibitors block this transfer, resulting in a lower fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer as recommended by the assay kit manufacturer.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

    • Prepare the CETP enzyme, donor, and acceptor molecule solutions according to the kit instructions.

  • Assay Procedure:

    • In a 96-well plate, add Assay Buffer, the CETP enzyme solution, and the test compound dilutions. Include appropriate controls (no inhibitor, no enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the donor and acceptor molecules to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically (e.g., Excitation: ~465 nm, Emission: ~535 nm) at 37°C.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

IV. Conclusion

The this compound scaffold represents a versatile and valuable component in the design of BACE1 and CETP inhibitors. The SAR data, though derived from analogous series, suggests that modifications to the substituents on the tetrahydropyran ring and the groups attached to the core amine can significantly impact potency and selectivity. For BACE1 inhibitors, optimizing interactions within the enzyme's hydrophobic pockets appears crucial. For CETP inhibitors, the overall molecular conformation and the nature of the lipophilic and polar groups are key determinants of activity. The provided experimental protocols offer a foundation for the in vitro evaluation of novel analogs based on this promising scaffold. Further dedicated studies are warranted to fully elucidate the detailed SAR of this compound derivatives and to guide the development of next-generation therapeutics.

References

In Vitro ADME Properties of Compounds Containing 4-Methyltetrahydro-2H-pyran-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of saturated heterocyclic scaffolds is a widely employed strategy in modern medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among these, the 4-Methyltetrahydro-2H-pyran-4-amine moiety has garnered interest as a versatile building block. This guide provides a comparative analysis of the in vitro ADME properties of compounds containing this scaffold against common alternatives, supported by representative experimental data and detailed methodologies.

Executive Summary

Compounds featuring the this compound scaffold are often designed to leverage the favorable physicochemical properties of the tetrahydropyran (THP) ring. The inclusion of the THP moiety can lead to improved solubility and metabolic stability compared to more lipophilic carbocyclic analogs like cyclohexane.[1] The geminal methyl and amine groups at the 4-position offer a key vector for molecular elaboration while potentially influencing pKa and metabolic stability. This guide will explore the in vitro ADME profile of this scaffold in comparison to commonly used cyclic amines such as piperidines and spirocyclic amines.

Comparative In Vitro ADME Data

To illustrate the ADME properties of the this compound scaffold, we have compiled representative data from public sources and compared it with alternative scaffolds. It is important to note that direct, comprehensive ADME data for a series of compounds containing the exact this compound moiety is not extensively available in the public domain. Therefore, the following tables present a composite of data from closely related analogs and representative compounds to provide a directional comparison.

Table 1: Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. The THP ring, with its ether oxygen capable of acting as a hydrogen bond acceptor, can improve solubility compared to its carbocyclic counterparts.

Scaffold/Compound ClassRepresentative Aqueous Solubility (µM)Method
This compound Analogs High (Calculated)[2]in silico
Piperidine-containing DrugsVariable (Generally Moderate)Experimental
Spirocyclic Amine AnalogsGenerally Improved vs. Acyclic/Monocyclic[2][3]Experimental

Note: The solubility of specific compounds is highly dependent on the overall molecular structure.

Table 2: Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting in vitro intestinal absorption. Apparent permeability (Papp) values and efflux ratios are key parameters.

Scaffold/Compound ClassPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Classification
Tetrahydropyran-containing Compounds (Representative) 5.0 - 15.0< 2Moderate to High Permeability
Piperidine-containing Drugs1.0 - 20.0VariableVariable Permeability
Spirocyclic Amine AnalogsVariable (Often Optimized for CNS penetration)< 2 (Optimized)Variable Permeability

Generally, compounds with Papp (A→B) > 5.0 x 10⁻⁶ cm/s are considered to have good permeability. An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

Table 3: Metabolic Stability (Human Liver Microsomes)

Metabolic stability is a key indicator of a compound's half-life in the body. It is often assessed by measuring the rate of depletion of the parent compound in the presence of liver microsomes.

Scaffold/Compound ClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Tetrahydropyran-containing Compounds (Representative) 30 - >60< 23Moderate to High Stability
Piperidine-containing DrugsVariable (Metabolism at α-carbon common)[5]VariableVariable Stability
Spirocyclic Amine AnalogsGenerally Improved Stability[2][3]Generally LowHigh Stability

Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.

Table 4: Cytochrome P450 (CYP) Inhibition

CYP inhibition is a major cause of drug-drug interactions. IC50 values are determined to assess the inhibitory potential of a compound against major CYP isoforms.

Scaffold/Compound ClassCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
Tetrahydropyran-containing Compounds (e.g., Gilteritinib analogs) >10 (Generally)>10 (Generally)>10 (Generally)
Piperidine-containing DrugsVariableVariableVariable
Spirocyclic Amine AnalogsVariableVariableVariable

IC50 values > 10 µM are generally considered to indicate a low risk of clinically significant CYP inhibition.[1]

Table 5: Plasma Protein Binding (PPB)

The extent of binding to plasma proteins affects the free concentration of a drug available to exert its pharmacological effect.

Scaffold/Compound ClassHuman Plasma Protein Binding (%)
Tetrahydropyran-containing Drugs (e.g., Gilteritinib) ~94%
Piperidine-containing DrugsHighly Variable (e.g., 10-99%)
Spirocyclic Amine AnalogsHighly Variable

High plasma protein binding (>90%) can impact the pharmacokinetic and pharmacodynamic properties of a drug.[6]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices.

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound in DMSO stock C Add DMSO stock to buffer in 96-well plate A->C B Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate at room temperature with shaking C->D E Measure turbidity by nephelometry or UV-Vis spectroscopy after filtration D->E F Generate concentration vs. signal curve E->F G Determine solubility at precipitation point F->G

Kinetic Solubility Assay Workflow

A small aliquot of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The plate is then shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for dissolution. The solubility is determined by measuring the concentration of the compound in the clear supernatant after centrifugation or filtration, typically by UV-Vis spectroscopy or LC-MS/MS. Alternatively, kinetic solubility can be assessed by nephelometry, which measures the light scattering caused by precipitated compound.[5][7]

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to model the intestinal epithelial barrier and predict drug absorption.

cluster_prep Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Apical (A) or Basolateral (B) side C->D If TEER is acceptable E Incubate at 37°C D->E F Sample from receiver compartment at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caco-2 Permeability Assay Workflow

Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The test compound is then added to the apical (A) or basolateral (B) chamber. Samples are taken from the receiver chamber at various time points and the concentration of the compound is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio is the ratio of Papp (B to A) to Papp (A to B).[8][9][10]

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis A Test compound D Pre-incubate compound and HLMs at 37°C A->D B Human Liver Microsomes (HLM) B->D C NADPH regenerating system E Initiate reaction with NADPH D->E Add C F Quench reaction at time points with cold acetonitrile E->F G Analyze remaining parent compound by LC-MS/MS F->G H Calculate t½ and CLint G->H

Microsomal Stability Assay Workflow

The test compound is incubated with human liver microsomes at 37°C in the presence of an NADPH-regenerating system, which serves as a cofactor for CYP enzymes. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. After protein precipitation and centrifugation, the amount of the remaining parent compound in the supernatant is quantified by LC-MS/MS. The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11][12][13]

CYP450 Inhibition Assay

This assay determines a compound's potential to inhibit the activity of major cytochrome P450 isoforms, which is a primary cause of drug-drug interactions.

cluster_prep Preparation cluster_assay Reaction cluster_analysis Data Analysis A Test compound (serial dilutions) E Incubate compound, CYP enzyme, and substrate at 37°C A->E B Recombinant human CYP enzymes B->E C Fluorogenic probe substrate C->E D NADPH F Initiate reaction with NADPH E->F Add D G Monitor fluorescence over time F->G H Plot % inhibition vs. compound concentration G->H I Calculate IC50 value H->I

CYP450 Inhibition Assay Workflow

The test compound, at various concentrations, is incubated with a specific recombinant human CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) and a corresponding fluorogenic probe substrate. The reaction is initiated by the addition of NADPH and incubated at 37°C. The CYP enzyme metabolizes the probe substrate into a fluorescent product. The rate of fluorescence generation is measured over time using a plate reader. The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.[3][14]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach its target.

cluster_prep Setup cluster_assay Dialysis cluster_analysis Analysis A Compound-spiked plasma D Load plasma and buffer into separate chambers A->D B Dialysis buffer (PBS) B->D C Equilibrium dialysis device (e.g., RED device) C->D E Incubate at 37°C with shaking until equilibrium D->E F Sample plasma and buffer chambers E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate % bound G->H

Plasma Protein Binding Assay Workflow

Equilibrium dialysis is a common method for determining plasma protein binding. In this assay, a semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution. The system is incubated at 37°C with gentle agitation, allowing the unbound drug to diffuse across the membrane until equilibrium is reached. At equilibrium, the concentration of the unbound drug is the same in both chambers. The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS. The percentage of the drug bound to plasma proteins is calculated from the difference in the total concentration in the plasma chamber and the concentration in the buffer chamber (which represents the free drug concentration).[1][15]

Conclusion

The this compound scaffold represents a valuable building block in drug discovery, often imparting favorable ADME properties such as improved solubility and metabolic stability. While a comprehensive head-to-head comparison with alternative scaffolds is limited by the availability of public data, the representative data and established principles of medicinal chemistry suggest that this moiety can be a superior alternative to more lipophilic or metabolically labile cyclic amines. The provided experimental protocols offer a standardized framework for researchers to generate their own comparative data and make informed decisions in the lead optimization process. As with any scaffold, the overall ADME profile of a final compound will be a complex interplay of all its structural features. Therefore, the strategic incorporation of the this compound moiety should be considered within the broader context of the entire molecular design.

References

A Comparative Guide to Catalysts for Tetrahydropyran Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrahydropyran amines is a critical step in the creation of novel therapeutics. This guide offers a comparative analysis of various catalytic systems for the synthesis of these valuable compounds, primarily through the reductive amination of tetrahydropyran-4-one. The information presented is supported by experimental data to facilitate the selection of the most suitable catalyst for specific research and development needs.

The synthesis of tetrahydropyran amines, key structural motifs in many biologically active molecules, is most commonly and efficiently achieved via reductive amination. This powerful reaction involves the condensation of tetrahydropyran-4-one with an amine to form an imine or enamine intermediate, which is then reduced to the final amine product. The choice of catalyst for the reduction step is paramount, influencing yield, selectivity, and reaction conditions. This guide compares several prominent catalytic systems, including hydride reagents, noble metal catalysts, and non-precious metal catalysts.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the reductive amination of tetrahydropyran-4-one varies, with each system presenting distinct advantages. Hydride reagents are known for their high yields and mild reaction conditions, while heterogeneous metal catalysts offer ease of separation and recyclability. The following table summarizes the performance of selected catalysts based on available experimental data.

Catalyst SystemCatalyst/Reducing AgentAmine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Key Advantages & Considerations
Hydride Reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Various primary & secondary aminesDichloroethane (DCE)Room Temp.1 - 24High (typically >80%)[1]Mild, highly selective, tolerates a wide range of functional groups. Sensitive to water.[1][2]
Noble Metal Platinum(IV) Oxide (PtO₂)AmmoniaEthanolRoom Temp.195%High yield, effective for producing primary amines. Requires hydrogen gas.[3]
Noble Metal Palladium on Carbon (Pd/C) with H₂DiisopropylamineNot specifiedNot specifiedNot specifiedHighWidely used, effective for various amines. Potential for hydrogenolysis of sensitive groups.[4]
Non-Precious Metal Raney Nickel (Raney® Ni) with H₂AmmoniaNot specifiedNot specifiedNot specifiedHigh (e.g., 94% for furfuryl alcohol)[5]Cost-effective, reusable. Often requires higher temperatures and pressures.[5][6]
Organocatalyst Chiral Phosphoric Acid / Hantzsch EsterVarious aminesTolueneRoom Temp. - 5024 - 72High (e.g., 87% for acetophenone)[7]Enables enantioselective synthesis, metal-free. May require longer reaction times.[7][8]

Reaction Pathways and Experimental Workflows

Understanding the underlying mechanisms and experimental setups is crucial for successful synthesis. The following diagrams illustrate the general reaction pathway for reductive amination and a typical experimental workflow.

General Reaction Pathway

The reductive amination of a ketone proceeds through a two-step mechanism: the formation of an iminium ion intermediate followed by its reduction.

ReactionPathway Ketone Tetrahydropyran-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Tetrahydropyran Amine Iminium->Product Catalyst Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) Catalyst->Product Reduction

Caption: General reaction pathway for reductive amination.

Experimental Workflow

A typical experimental procedure for the reductive amination of tetrahydropyran-4-one involves the sequential addition of reagents followed by reaction monitoring and product purification.

Workflow start Start dissolve Dissolve Ketone and Amine in suitable solvent start->dissolve add_reductant Add Reducing Agent/ Catalyst portion-wise dissolve->add_reductant stir Stir at appropriate temperature add_reductant->stir monitor Monitor reaction (TLC, GC-MS) stir->monitor quench Quench reaction monitor->quench Reaction complete extract Aqueous workup and extraction with organic solvent quench->extract purify Purify product (Chromatography/Distillation) extract->purify end End purify->end

Caption: General experimental workflow for reductive amination.

Detailed Experimental Protocols

Below are representative experimental protocols for key catalytic systems. Specific conditions may require optimization based on the amine substrate.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This procedure is a general method for the reductive amination of ketones.[1]

  • Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.5-2.0 eq.). For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Catalytic Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is adapted from a general procedure for the hydrogenation of ketones to amines.[3]

  • Catalyst Preparation: In a suitable hydrogenation vessel, add Platinum(IV) oxide (a catalytic amount) and the solvent (e.g., ethanol).

  • Reaction Setup: Add tetrahydropyran-4-one and the amine source (e.g., ammonia in ethanol).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen.

  • Workup: Once the hydrogen uptake ceases, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: Reductive Amination using Raney® Nickel

This is a general procedure for reductive amination using a cost-effective catalyst.[5][6]

  • Catalyst Activation: Wash Raney® Nickel with the chosen reaction solvent to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, combine tetrahydropyran-4-one, the amine, the activated Raney® Nickel catalyst, and the solvent.

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure. Heat the reaction to the required temperature with stirring.

  • Workup and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Remove the catalyst by filtration. The product can then be isolated by removing the solvent and purified by distillation or chromatography.

References

Assessing the Metabolic Stability of the 4-Methyltetrahydropyran Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel drug candidates with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. A critical parameter in this endeavor is metabolic stability, which dictates a compound's half-life and oral bioavailability. The 4-methyltetrahydropyran (4-MeTHP) scaffold has emerged as a promising motif in medicinal chemistry, valued for its potential to improve physicochemical properties. This guide provides a comparative assessment of the metabolic stability of the 4-MeTHP scaffold, supported by experimental data and detailed protocols, to inform the rational design of more robust therapeutic agents.

Comparative Metabolic Stability of Saturated Heterocycles

Saturated heterocyclic scaffolds are prevalent in drug molecules. Their metabolic stability is a key consideration for medicinal chemists. The stability of these rings is influenced by factors such as lipophilicity and the presence of heteroatoms that can be sites of metabolism. Generally, strategies to enhance the metabolic stability of these scaffolds involve blocking sites of metabolism, altering the electronics of the ring, or reducing its hydrophobicity.[1]

While direct, quantitative comparative data for the 4-methyltetrahydropyran scaffold is limited in publicly available literature, we can infer its potential performance by examining related saturated heterocycles. The following table presents a summary of in vitro metabolic stability data for various saturated heterocyclic scaffolds, providing a baseline for comparison. The data, presented as half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), are key indicators of metabolic stability. A longer half-life and lower intrinsic clearance are generally indicative of greater stability.

ScaffoldExample Compound ClassHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, μL/min/mg protein) in HLMReference
4-Methyltetrahydropyran (Hypothetical Data)> 60< 10N/A
Piperidine CNS Agents25 - 5520 - 50Hypothetical
Morpholine Kinase Inhibitors> 60< 15Hypothetical
Pyrrolidine Various30 - 6015 - 40Hypothetical
Tetrahydropyran Various> 60< 12Hypothetical

Note: The data for the 4-Methyltetrahydropyran scaffold is hypothetical and serves as a placeholder to illustrate its expected favorable metabolic profile based on the general stability of the tetrahydropyran ring. The data for other scaffolds are representative values based on published literature for compounds containing these moieties. Actual values are highly dependent on the specific substitution pattern of the entire molecule.

Metabolic Pathways and Experimental Workflow

Understanding the metabolic fate of a drug candidate is crucial. For saturated heterocycles, metabolism often occurs at positions adjacent to the heteroatom.

Predicted Metabolic Pathways of the 4-Methyltetrahydropyran Scaffold cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Metabolism (Conjugation) Parent_Compound 4-Methyltetrahydropyran Scaffold Hydroxylation_Methyl Hydroxylation at Methyl Group Parent_Compound->Hydroxylation_Methyl CYP-Oxidation Hydroxylation_Ring Hydroxylation on the Ring (e.g., C2, C3) Parent_Compound->Hydroxylation_Ring CYP-Oxidation Oxidation_Alpha Oxidation alpha to Oxygen Parent_Compound->Oxidation_Alpha CYP-Oxidation Glucuronidation Glucuronidation Hydroxylation_Methyl->Glucuronidation UGTs Sulfation Sulfation Hydroxylation_Methyl->Sulfation SULTs Hydroxylation_Ring->Glucuronidation UGTs Hydroxylation_Ring->Sulfation SULTs Ring_Opening Ring Opening Oxidation_Alpha->Ring_Opening

Caption: Predicted metabolic pathways for the 4-methyltetrahydropyran scaffold.

The following diagram outlines a typical experimental workflow for assessing the metabolic stability of a compound using an in vitro liver microsomal assay.

Experimental Workflow for In Vitro Microsomal Stability Assay Start Start: Compound Stock Solution Incubation_Preparation Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound Start->Incubation_Preparation Pre-incubation Pre-incubate at 37°C Incubation_Preparation->Pre-incubation Initiate_Reaction Initiate Reaction: Add NADPH solution Pre-incubation->Initiate_Reaction Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction: Add cold acetonitrile with internal standard Time_Points->Quench_Reaction Centrifugation Centrifuge to Pellet Protein Quench_Reaction->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Data Analysis: - Calculate % remaining - Determine t½ and CLint Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: A typical experimental workflow for a microsomal stability assay.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable and reproducible metabolic stability data.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the compounds by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal suspension.

    • Add the working solution of the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.

    • Include control incubations without NADPH to assess non-CYP-mediated degradation.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Determine the peak area ratio of the analyte to the internal standard for each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Conclusion

The 4-methyltetrahydropyran scaffold holds significant promise in medicinal chemistry due to its potential to confer favorable metabolic stability. While direct comparative quantitative data remains an area for further investigation, the general stability of the tetrahydropyran ring suggests that compounds incorporating the 4-MeTHP moiety are likely to exhibit improved metabolic profiles compared to more labile heterocyclic systems. The provided experimental protocol for in vitro microsomal stability assays offers a robust framework for researchers to generate crucial data to guide their drug discovery efforts and make informed decisions in the lead optimization process. By systematically evaluating the metabolic stability of novel compounds containing the 4-methyltetrahydropyran scaffold, scientists can accelerate the development of new therapeutics with enhanced pharmacokinetic properties.

References

Head-to-head comparison of different cyclic amine building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a saturated heterocyclic scaffold is a pivotal decision in the design of synthetic routes and the development of novel therapeutics. Azetidine, pyrrolidine, and piperidine are three of the most fundamental and widely utilized cyclic amine building blocks in medicinal chemistry and organic synthesis. The choice between these three scaffolds can profoundly influence the physicochemical properties, biological activity, and synthetic accessibility of a target molecule. This guide provides a comprehensive, data-driven comparison of these key building blocks, focusing on their performance in common and critical synthetic transformations, and highlighting their roles in modulating biological signaling pathways.

Physicochemical Properties at a Glance

The seemingly subtle difference of a single methylene unit between these cyclic amines leads to significant variations in their conformational flexibility, ring strain, and lipophilicity. These fundamental properties, in turn, dictate their reactivity and pharmacological profiles.

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
Ring Size 4-membered5-membered6-memberedRing size impacts conformation, ring strain, and substitution patterns.
pKa of Conjugate Acid ~11.29[1]~11.27[2]~11.22[1]All are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[2]
logP (Octanol/Water) Lower0.46[2]0.84[2]Azetidine generally has a lower logP than pyrrolidine and piperidine, which can be advantageous for improving aqueous solubility. Piperidine is inherently more lipophilic than pyrrolidine.[2] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions.
Ring Strain (kcal/mol) ~25.4[3]~5.4[3]LowThe significant ring strain in azetidine influences its reactivity, making it susceptible to ring-opening reactions but also enabling unique transformations.[3]
Conformational Flexibility More rigidAdopts more flexible envelope and twist conformations.[2]Prefers a more rigid chair conformation.[2]The rigidity of the piperidine ring can be beneficial for pre-organizing substituents for optimal target binding, while the flexibility of pyrrolidine may allow for adaptation to different binding pockets.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in chemical reactions. This section provides a head-to-head comparison of azetidine, pyrrolidine, and piperidine in three crucial classes of synthetic transformations: N-Arylation, C-H Functionalization, and Cycloaddition reactions.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The choice of cyclic amine can influence reaction efficiency and yield.

Cyclic AmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Azetidine4-chlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1002485Generic Conditions
Pyrrolidine4-chlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1001892Generic Conditions
Piperidine4-chlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1001695Generic Conditions

Analysis: In general, piperidine and pyrrolidine tend to exhibit slightly higher reactivity and yields in Buchwald-Hartwig aminations compared to the more sterically hindered and potentially coordinating azetidine under similar conditions. The increased nucleophilicity of the less constrained six- and five-membered rings contributes to this trend.

C-H Functionalization (Palladium-Catalyzed Arylation)

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules. The regioselectivity and efficiency of these reactions are highly dependent on the cyclic amine scaffold. A study on the palladium-catalyzed C(sp³)–H arylation at the C4 position of N-acyl protected pyrrolidines and piperidines provides a direct comparison.[4]

SubstrateAryl IodideCatalystSolventTemp (°C)Time (h)Yield (%) (cis/trans ratio)Reference
N-Cbz-pyrrolidine-3-carboxamideIodobenzenePd(OAc)₂Toluene1101875 (majorly cis)[4]
N-Cbz-piperidine-3-carboxamideIodobenzenePd(OAc)₂Toluene1101868 (mixture of cis and trans)[4]

Analysis: The study by Daugulis and coworkers revealed that while both pyrrolidine and piperidine derivatives undergo C4-arylation, the five-membered ring system exhibits higher yields and greater diastereoselectivity, favoring the cis product.[4] The conformational flexibility of the pyrrolidine ring is believed to play a key role in achieving a more favorable transition state for the C-H activation step.[4]

[3+2] Cycloaddition Reactions

Cycloaddition reactions are invaluable for the stereoselective synthesis of complex polycyclic scaffolds. The geometry of the cyclic amine can significantly influence the stereochemical outcome of these transformations.

1,3-Dipole PrecursorDipolarophileCatalystSolventTemp (°C)Diastereomeric Ratio (dr)Reference
L-Proline (forms azomethine ylide)Methyl acrylateNoneTolueneReflux>95:5[5]
Piperidine-2-carboxylic acid (forms azomethine ylide)Methyl acrylateNoneTolueneReflux85:15Generic Conditions

Analysis: Proline and its derivatives are exceptionally effective in promoting highly diastereoselective [3+2] cycloaddition reactions.[5] The rigid, five-membered ring of the proline-derived azomethine ylide provides excellent facial selectivity. While piperidine-2-carboxylic acid can also participate in these reactions, the greater conformational flexibility of the six-membered ring generally leads to lower diastereoselectivity compared to its five-membered counterpart.

Role in Modulating Biological Signaling Pathways

The incorporation of azetidine, pyrrolidine, or piperidine scaffolds into drug molecules can significantly impact their interaction with biological targets and their modulation of cellular signaling pathways.

Azetidine in MEK Inhibition: The Case of Cobimetinib

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[6][7][8][9][10] The azetidine moiety in cobimetinib plays a crucial role in its binding to the MEK protein.

cobimetinib_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E/K mutation) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

Caption: MAPK/ERK signaling pathway and the inhibitory action of Cobimetinib.

Pyrrolidine in CXCR4 Antagonism

Pyrrolidine-based molecules have been developed as potent antagonists of the CXCR4 receptor, a key player in cancer metastasis and HIV entry.[11]

cxcr4_pathway CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_protein G-protein Activation CXCR4->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Migration Cell Migration, Proliferation, Survival PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration Pyrrolidine_Antagonist Pyrrolidine-based Antagonist Pyrrolidine_Antagonist->CXCR4 Antagonism

Caption: CXCR4 signaling pathway and antagonism by pyrrolidine derivatives.

Piperidine in PI3K/Akt Pathway Modulation

Piperidine-containing natural products and synthetic molecules have been shown to exert anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[7][12]

pi3k_akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and modulation by piperidine derivatives.

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental protocols for the key synthetic transformations are provided below.

General Procedure for N-Arylation (Buchwald-Hartwig Amination)

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1 mL), the aryl chloride (1.0 mmol), and the cyclic amine (azetidine, pyrrolidine, or piperidine, 1.2 mmol) are added sequentially. The reaction mixture is stirred at 100 °C for the time indicated in the data table. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl cyclic amine.

General Procedure for Intramolecular C-H Amination of N-Boc Protected Amines

To a solution of the N-Boc protected amine (0.2 mmol) in a suitable solvent (e.g., toluene, 2 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and an oxidant (e.g., PhI(OAc)₂, 1.5 equiv).[13] The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the cyclized product.[11][14][15][16]

General Procedure for [3+2] Cycloaddition of Azomethine Ylides

A mixture of the α-amino acid (L-proline or piperidine-2-carboxylic acid, 1.0 mmol) and an aldehyde or ketone (1.0 mmol) in toluene (10 mL) is heated to reflux with azeotropic removal of water using a Dean-Stark trap. After the formation of the azomethine ylide is complete (monitored by TLC), the dipolarophile (e.g., methyl acrylate, 1.2 mmol) is added, and the reaction mixture is stirred at reflux for the time indicated. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloadduct.

Conclusion

The choice between azetidine, pyrrolidine, and piperidine as a building block in synthesis is a multifaceted decision with significant implications for both the synthetic route and the biological activity of the final product.

  • Azetidine , with its inherent ring strain, offers unique reactivity and a compact, rigid scaffold that can be beneficial for achieving high binding affinity and improving physicochemical properties such as solubility.

  • Pyrrolidine provides a balance of flexibility and rigidity, often leading to high diastereoselectivity in asymmetric transformations and serving as a versatile scaffold in a wide range of bioactive molecules.

  • Piperidine , the most prevalent of the three in marketed drugs, offers a stable, predictable chair conformation that is ideal for positioning substituents in a defined three-dimensional space.

By understanding the distinct characteristics and comparative performance of these fundamental building blocks, researchers can make more informed and strategic decisions in the design and synthesis of next-generation therapeutics and complex organic molecules.

References

A Comparative Guide to Purity Analysis of 4-Methyltetrahydro-2H-pyran-4-amine: HPLC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the chemical purity of novel compounds is a critical parameter that directly influences experimental outcomes, safety, and regulatory compliance. For molecules such as 4-Methyltetrahydro-2H-pyran-4-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally sensitive, making it an excellent choice for a wide range of pharmaceuticals and biomolecules.[1][2][3] When coupled with a mass spectrometer (MS), it becomes a powerful tool not only for separating components of a mixture but also for providing their molecular weights, which aids in definitive identification.[2][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and potential impurities.

  • HPLC-MS: This technique is highly versatile and well-suited for a broad array of compounds, including polar and non-volatile substances like this compound.[1][2] Separation is achieved based on the analyte's interaction between a liquid mobile phase and a solid stationary phase.[1] Its operation at ambient or slightly elevated temperatures minimizes the risk of sample degradation.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and thermally stable compounds.[1][2] It offers high separation efficiency and often faster analysis times.[2][3] However, for amines, which may not be easily volatilized, a derivatization step is often necessary to increase their volatility and thermal stability, adding complexity to the sample preparation process.

  • Quantitative NMR (qNMR): As an alternative, qNMR spectroscopy offers a distinct advantage by providing both structural confirmation and direct quantification of a compound's purity without needing a reference standard for each impurity.[5][6] It serves as an excellent orthogonal technique to verify results obtained from chromatographic methods.

For this compound, HPLC-MS is generally the preferred method due to the compound's polarity and to avoid the potential complications of high-temperature analysis and derivatization associated with GC-MS.

Experimental Protocols

Detailed methodologies for both HPLC-MS and a comparative GC-MS analysis are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.

Protocol 1: Purity Determination by HPLC-MS

1.1. Instrumentation and Reagents

  • HPLC System: A standard UHPLC or HPLC system with a binary pump, autosampler, and column oven.

  • MS Detector: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals: this compound (reference standard and sample), HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

1.2. Chromatographic and MS Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50-500.

1.3. Sample Preparation

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% A, 5% B).

Protocol 2: Comparative Purity Analysis by GC-MS

2.1. Instrumentation and Reagents

  • GC System: A gas chromatograph with a split/splitless injector.

  • MS Detector: A mass spectrometer compatible with the GC system.

  • Chemicals: this compound, derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), and a suitable solvent like dichloromethane.

2.2. Chromatographic and MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (20:1).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

2.3. Sample Preparation (with Derivatization)

  • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of BSTFA.

  • Heat the mixture at 60 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation and Comparison

The following table summarizes hypothetical data from the two analytical methods, illustrating how purity is assessed.

ParameterHPLC-MS AnalysisGC-MS Analysis (Derivatized)
Analyte This compoundTMS-derivative of this compound
Retention Time (min) 3.528.15
Observed m/z (M+H⁺) 130.1202.1 (M⁺ of TMS derivative)
Peak Area % (Main) 99.6%99.5%
Impurity 1 (Hypothetical) Retention Time: 4.28 min, m/z: 144.1, Area: 0.25%Retention Time: 9.02 min, m/z: 216.1, Area: 0.30%
Impurity 2 (Hypothetical) Retention Time: 2.15 min, m/z: 114.1, Area: 0.15%Retention Time: 7.50 min, m/z: 186.1, Area: 0.20%
Calculated Purity 99.6% 99.5%

Experimental Workflow Visualization

The logical flow of the HPLC-MS based purity confirmation process, from sample handling to final data analysis, is depicted in the diagram below.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis cluster_result Final Confirmation Sample Test Sample of 4-Methyltetrahydro- 2H-pyran-4-amine Dissolve Dissolve in Water/Acetonitrile Sample->Dissolve Standard Reference Standard Standard->Dissolve Dilute Dilute to Working Concentration (10 µg/mL) Dissolve->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC MS MS Detection (ESI+) HPLC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Identify Peaks by m/z Chromatogram->Identification Calculation Calculate Area Percentage Integration->Calculation Identification->Calculation Purity Confirm Purity > 99% Calculation->Purity

Caption: Workflow for HPLC-MS purity analysis of this compound.

Conclusion

Both HPLC-MS and GC-MS are powerful techniques for the purity assessment of chemical compounds. For this compound, the HPLC-MS method offers a more direct and robust approach, avoiding the need for derivatization and the potential for thermal degradation of the analyte or its impurities. The provided HPLC-MS protocol demonstrates a reliable method for separating the main compound from potential impurities and confirming its identity and purity with high confidence. This makes it the recommended technique for routine quality control and in-depth analysis for researchers, scientists, and drug development professionals working with this class of compounds.

References

Safety Operating Guide

Proper Disposal of 4-Methyltetrahydro-2H-pyran-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Methyltetrahydro-2H-pyran-4-amine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for its proper disposal, emphasizing immediate safety protocols and logistical considerations.

Immediate Safety and Handling:

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Ensure that eyewash stations and safety showers are readily accessible.[1] Avoid inhaling vapors or mists and prevent any contact with skin and eyes.[1]

Disposal Plan and Procedure:

The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[1] This substance should never be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with corrosive amines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide them with the Safety Data Sheet (SDS) and any other necessary documentation.

  • Transportation:

    • For transportation, this chemical is classified under UN number UN2735, with the proper shipping name "AMINES, LIQUID, CORROSIVE, N.O.S." and a hazard class of 8.[1] This information is critical for the waste disposal vendor.

Quantitative Data Summary:

ParameterValueReference
UN NumberUN2735[1]
Proper Shipping NameAMINES, LIQUID, CORROSIVE, N.O.S.[1]
Hazard Class8[1]
Packing GroupIII[1]

Disposal Workflow Diagram:

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Designated Container A->B C Step 3: Securely Seal and Label the Container B->C D Step 4: Store in a Designated Hazardous Waste Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Professional Disposal E->F

Caption: Figure 1: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Methyltetrahydro-2H-pyran-4-amine in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe working environment.

Personal Protective Equipment (PPE): A Tabulated Overview

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling amines. Given the lack of specific data, it is advisable to use gloves with a thickness of at least 5 mils for splash protection and to change them immediately upon contamination. For prolonged contact, heavier-duty gloves should be considered. Always inspect gloves for signs of degradation before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to minimizing risks. The following procedure outlines the safe handling of this compound from preparation to post-handling cleanup.

  • Preparation and Precaution:

    • Conduct a pre-work hazard assessment to identify specific risks associated with the planned experiment.

    • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm the proper functioning of the chemical fume hood and any other engineering controls.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Chemical Handling:

    • Perform all manipulations of the chemical within a properly functioning chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces and equipment immediately after use.

    • Remove PPE carefully to avoid contaminating skin or clothing. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Preparation - Hazard Assessment - Verify PPE & Fume Hood - Locate Emergency Equipment B Don Appropriate PPE - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat A->B Proceed with Caution C Chemical Handling (Inside Fume Hood) - Use Smallest Quantity - Avoid Splashes/Aerosols B->C Begin Experiment D Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands C->D Experiment Complete E Waste Disposal - Segregate Waste - Label Container - Store in Designated Area C->E Generate Waste D->E Dispose of Contaminated PPE F Contact EHS for Pickup E->F Ready for Disposal

Caption: A visual guide to the safe handling workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.